Tau tracer 2
Description
The exact mass of the compound this compound is 264.08112447 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
11-(2-fluoropyridin-4-yl)-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4/c16-14-7-9(3-6-18-14)12-2-1-10-11-8-17-5-4-13(11)20-15(10)19-12/h1-8H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPWIBZGGFVBCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C3=C(N2)C=CN=C3)C4=CC(=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2173361-80-1 | |
| Record name | Izaflortaucipir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2173361801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IZAFLORTAUCIPIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MWJ7I16SUJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Second-Generation Tau PET Tracers: A Deep Dive into the Mechanism of Action
For Immediate Release
[City, State] – December 8, 2025 – The advent of second-generation tau positron emission tomography (PET) tracers has revolutionized the in vivo study of tau pathology, a hallmark of Alzheimer's disease (AD) and other neurodegenerative tauopathies. These advanced imaging agents offer superior specificity and reduced off-target binding compared to their predecessors, providing researchers and drug developers with a powerful tool to investigate disease mechanisms, track progression, and evaluate the efficacy of novel therapeutics. This technical guide delves into the core mechanism of action of these tracers, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Mechanism of Action: Targeting Tau Aggregates with High Affinity and Specificity
The fundamental mechanism of action for second-generation tau PET tracers lies in their ability to selectively bind to aggregated forms of the tau protein within the brain. In healthy neurons, tau is a microtubule-associated protein that plays a crucial role in stabilizing the cellular cytoskeleton. In tauopathies, tau becomes hyperphosphorylated and aggregates into insoluble paired helical filaments (PHFs) and straight filaments (SFs), which are the primary components of neurofibrillary tangles (NFTs).
Second-generation tracers are meticulously designed small molecules that can cross the blood-brain barrier and exhibit high affinity for the beta-sheet structures characteristic of these tau aggregates. Unlike first-generation tracers, which were often plagued by off-target binding to other proteins such as monoamine oxidases (MAO-A and MAO-B) and amyloid-beta plaques, newer agents demonstrate a significantly improved selectivity profile.[1][2][3] This enhanced specificity is critical for accurately quantifying tau pathology and distinguishing it from other co-existing proteinopathies.
Recent advancements in cryogenic electron microscopy (cryo-EM) and molecular docking studies have provided unprecedented insights into the specific binding sites of these tracers on tau filaments. For instance, studies with tracers like MK-6240 have revealed that they bind to a specific pocket within the core of the tau fibril, interacting with key amino acid residues. This precise interaction underpins their high affinity and selectivity.
Below is a diagram illustrating the general mechanism of action, from tracer administration to the detection of tau aggregates.
References
- 1. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discriminatory ability of next-generation tau PET tracers for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
18F-RO-948: A Technical Guide to its Binding Characteristics and Affinity for Tau Aggregates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding characteristics and affinity of 18F-RO-948, a second-generation positron emission tomography (PET) tracer for the in vivo imaging of tau protein aggregates, a hallmark pathology of Alzheimer's disease (AD) and other tauopathies.
Introduction
18F-RO-948 is a novel radioligand developed for the quantitative assessment of tau pathology in the human brain.[1][2] It exhibits high affinity and specificity for paired helical filament (PHF)-tau, the primary component of neurofibrillary tangles (NFTs) in AD.[3] As a second-generation tracer, 18F-RO-948 was designed to overcome some of the limitations of earlier tau PET agents, demonstrating improved pharmacokinetics and a more favorable off-target binding profile.[4][5] This guide summarizes the key binding properties of 18F-RO-948, details the experimental protocols used for its characterization, and provides visual representations of relevant biological and experimental workflows.
Binding Characteristics and Affinity
18F-RO-948 binds with high affinity to tau aggregates present in the brains of individuals with Alzheimer's disease.[1] Autoradiography studies on post-mortem human brain tissue have confirmed its high specificity for PHF-tau.[3]
Quantitative Binding Data
While specific in vitro binding constants (Kd, Ki, Bmax) for 18F-RO-948 are not consistently reported in the public literature, which primarily focuses on its in vivo performance, the collective evidence from preclinical and clinical studies underscores its high-affinity binding. For context, second-generation tau tracers are generally characterized by nanomolar or sub-nanomolar affinity for tau aggregates.
Table 1: Summary of 18F-RO-948 Binding Properties
| Property | Description | References |
| Primary Target | Aggregated tau protein (specifically PHF-tau in AD) | [1][3] |
| Affinity | High affinity for tau aggregates | [1][3] |
| Specificity | High specificity for tau over amyloid-β plaques | [1] |
| Selectivity | Primarily recognizes a mixture of 3- and 4-repeat tau isoforms | [1] |
Off-Target Binding
A key advantage of 18F-RO-948 is its low off-target binding profile.[5]
Table 2: Off-Target Binding Profile of 18F-RO-948
| Off-Target Site | Binding Potential | References |
| Amyloid-β plaques | Negligible | [1] |
| Monoamine Oxidase A (MAO-A) | Negligible | [1] |
| Monoamine Oxidase B (MAO-B) | Negligible | [1] |
| Basal Ganglia | Low | [4] |
| Thalamus | Low | [4] |
| Choroid Plexus | Low | [4][5] |
| Substantia Nigra | Some retention observed | [1] |
| Cerebellar Vermis | Some retention observed in controls | [1] |
| Skull/Meninges | Some retention observed | [4] |
Experimental Protocols
The characterization of 18F-RO-948's binding profile involves several key experimental techniques.
In Vitro Autoradiography with [3H]RO-948
In vitro autoradiography on post-mortem human brain tissue is a critical method for assessing the specific binding of a radioligand to its target. For these studies, the tritiated analog, [3H]RO-948, is often utilized.
Protocol:
-
Tissue Preparation: Frozen human brain sections (typically 10-20 µm thick) from diagnosed AD patients and healthy controls are thaw-mounted onto microscope slides.[6][7][8]
-
Pre-incubation: Slides are pre-incubated in a buffer solution (e.g., Tris-HCl) to wash away endogenous ligands.[8][9]
-
Incubation: Slides are incubated with a solution containing [3H]RO-948 at a specific concentration.[6]
-
Determination of Non-Specific Binding: A parallel set of slides is incubated with [3H]RO-948 in the presence of a high concentration of a non-labeled competitor to saturate the specific binding sites.[6][8]
-
Washing: Following incubation, slides are washed in ice-cold buffer to remove unbound radioligand.[9]
-
Drying and Exposure: The slides are dried, and apposed to a phosphor imaging plate or autoradiographic film for a designated period.[8][9]
-
Image Analysis: The resulting autoradiograms are analyzed using densitometry to quantify the binding density in different brain regions. Specific binding is calculated by subtracting the non-specific binding from the total binding.[6][9]
In Vivo PET Imaging with 18F-RO-948
Human PET studies are essential for evaluating the in vivo performance of 18F-RO-948.
Protocol:
-
Radiotracer Production: 18F-RO-948 is synthesized via automated radiochemistry modules. The final product undergoes rigorous quality control to ensure high radiochemical purity and specific activity.[10]
-
Subject Recruitment: Study participants typically include individuals with a clinical diagnosis of AD (often confirmed with amyloid PET), mild cognitive impairment (MCI), and age-matched healthy controls.[1][11]
-
Tracer Administration: A bolus injection of 18F-RO-948 is administered intravenously. The injected radioactivity typically ranges from 185 to 370 MBq (5-10 mCi), with a low injected mass to avoid pharmacological effects.[5]
-
PET Scan Acquisition: Dynamic PET scans are acquired for 90-120 minutes post-injection.[1][2]
-
Image Reconstruction and Analysis: PET data are reconstructed, corrected for attenuation and scatter, and co-registered with the subject's MRI for anatomical localization.[11]
-
Quantitative Analysis: Tracer uptake is quantified using various methods:
-
Standardized Uptake Value Ratio (SUVR): Regional tracer uptake is normalized to a reference region with low specific binding, such as the cerebellar gray matter, to generate SUVR images.[4][11]
-
Kinetic Modeling: Dynamic PET data can be analyzed using compartmental models (e.g., two-tissue compartment model) with arterial plasma input function to estimate parameters like the total distribution volume (VT).[1][3]
-
Visualizations
Tau Aggregation Pathway
The following diagram illustrates the pathological aggregation of tau protein, the target of 18F-RO-948.
Caption: Pathological aggregation of tau protein from soluble monomers to insoluble neurofibrillary tangles.
Experimental Workflow for PET Imaging
This diagram outlines the typical workflow for a human PET imaging study with 18F-RO-948.
Caption: Standardized workflow for a human 18F-RO-948 PET imaging study.
Logic of Binding Specificity Assessment
This diagram illustrates the logic behind determining specific binding in autoradiography.
Caption: Calculation of specific binding in in vitro autoradiography experiments.
References
- 1. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of 3 Novel Tau Radiopharmaceuticals, 11C-RO-963, 11C-RO-643, and 18F-RO-948, in Healthy Controls and in Alzheimer Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Autoradiography [fz-juelich.de]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Diagnostic Performance of RO948 F 18 Tau Positron Emission Tomography in the Differentiation of Alzheimer Disease From Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Validation of Novel Tau PET Ligands: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential preclinical validation steps for novel Positron Emission Tomography (PET) ligands targeting the tau protein. The accurate in vivo quantification of tau pathology is critical for the diagnosis, staging, and monitoring of therapeutic interventions for Alzheimer's disease and other tauopathies. This document outlines the core in vitro and in vivo methodologies, presents key quantitative data for prominent ligands, and illustrates the underlying biological pathways and experimental workflows.
Introduction: The Imperative for Novel Tau PET Ligands
Neurofibrillary tangles (NFTs), composed of hyperphosphorylated and aggregated tau protein, are a pathological hallmark of a class of neurodegenerative disorders known as tauopathies.[1][2] The density and distribution of NFTs correlate more strongly with cognitive decline in Alzheimer's disease than amyloid-β plaques.[2] This has spurred the development of PET ligands that can selectively bind to these tau aggregates, offering a non-invasive window into the progression of the disease.[1][2]
The ideal tau PET ligand should exhibit high binding affinity and selectivity for tau aggregates over other protein deposits, particularly amyloid-β plaques, which often co-exist in the Alzheimer's brain.[2] Furthermore, it must possess favorable pharmacokinetics, including the ability to cross the blood-brain barrier and rapid clearance from non-target tissues to ensure a high signal-to-noise ratio.[2] This guide details the rigorous preclinical evaluation process designed to identify such promising candidates.
In Vitro Characterization: The Foundation of Ligand Validation
The initial stages of preclinical validation involve a battery of in vitro assays to determine the fundamental binding characteristics of a novel ligand. These assays provide the first indication of a ligand's potential for successful in vivo imaging.
Binding Affinity and Selectivity Assays
Competition binding assays are the gold standard for determining the binding affinity (expressed as the dissociation constant, Kd) of a novel ligand for tau aggregates.[2] These assays are typically performed using brain homogenates from confirmed Alzheimer's disease cases or synthetic tau fibrils.[2] A low Kd value, typically in the nanomolar range, indicates high binding affinity.[2][3]
Equally crucial is the assessment of selectivity. The ligand's affinity for tau aggregates is compared to its affinity for other targets, most importantly amyloid-β plaques, but also other potential off-target binding sites in the brain.[2] A high selectivity ratio is essential for unambiguous imaging of tau pathology.
Table 1: In Vitro Binding Characteristics of Selected Tau PET Ligands
| Ligand | Target | Kd (nM) | Selectivity vs. Aβ | Reference |
| First Generation | ||||
| [18F]FDDNP | Tau & Aβ | - | Low | [4] |
| [18F]THK-523 | Tau | ~nM | 12-fold | [2] |
| [18F]AV-1451 (Flortaucipir) | Tau | ~nM | 25 to 27-fold | [2] |
| [11C]PBB3 | Tau | - | High | [5] |
| Second Generation | ||||
| [18F]THK-5351 | Tau | 2.9 | High | [2] |
| [18F]MK-6240 | Tau | - | High | [6] |
| [18F]PI-2620 | Tau | - | High | [6] |
| [18F]PM-PBB3 | Tau | - | High | [5][6] |
Note: Kd values can vary depending on the experimental conditions and the source of tau aggregates (e.g., recombinant vs. human brain-derived).
Autoradiography
Autoradiography on postmortem human brain tissue sections provides a visual confirmation of the ligand's binding specificity and distribution.[3] Brain sections from individuals with Alzheimer's disease, other tauopathies, and healthy controls are incubated with the radiolabeled ligand. The resulting images are then compared with adjacent sections stained with traditional silver stains or immunostained with anti-tau and anti-amyloid-β antibodies to confirm that the ligand binds specifically to tau-laden structures like NFTs and neuropil threads.
Experimental Protocol: In Vitro Autoradiography
-
Tissue Preparation: Obtain frozen, postmortem human brain tissue blocks from well-characterized cases (e.g., Alzheimer's disease, progressive supranuclear palsy, corticobasal degeneration, and healthy controls). Section the tissue at 10-20 µm thickness using a cryostat and mount the sections on microscope slides.
-
Pre-incubation: Wash the sections in a buffer (e.g., phosphate-buffered saline, PBS) to remove endogenous substances that might interfere with binding.
-
Incubation: Incubate the sections with the radiolabeled tau PET ligand at a specific concentration (typically in the low nanomolar range) in a buffer solution for a defined period (e.g., 60-120 minutes) at room temperature.
-
Washing: Wash the sections in buffer to remove unbound radioligand. This step is critical for reducing non-specific binding and improving the signal-to-noise ratio.
-
Drying and Exposure: Dry the slides and expose them to a phosphor imaging plate or autoradiographic film for a period ranging from hours to days, depending on the radioactivity of the ligand.
-
Imaging and Analysis: Scan the imaging plates or develop the film to visualize the distribution of the radioligand. Quantify the binding density in different brain regions.
-
Validation: Correlate the autoradiographic signal with the distribution of tau pathology in adjacent sections stained with specific antibodies (e.g., AT8 for phosphorylated tau) or histological stains (e.g., Gallyas silver stain).
In Vivo Preclinical Evaluation in Animal Models
Following promising in vitro results, the validation process moves to in vivo studies in animal models of tauopathy. These studies are essential to assess the ligand's pharmacokinetic properties and its ability to detect tau pathology in a living organism.
Transgenic Animal Models
A variety of transgenic mouse and rat models that express human tau with mutations found in familial frontotemporal dementia are used to model different aspects of tau pathology.[1][7] Commonly used mouse models include the rTg4510, PS19, and P301S lines, which develop age-dependent neurofibrillary tangle-like pathology.[1][7][8]
In Vivo PET Imaging
Small-animal PET scanners are used to perform dynamic imaging studies in these transgenic animals.[8][9] The radiolabeled ligand is injected intravenously, and its uptake, distribution, and clearance from the brain are monitored over time.[8][9] The data are used to calculate key pharmacokinetic parameters and to determine the standardized uptake value ratio (SUVR), which is a semi-quantitative measure of tracer binding in a target region relative to a reference region devoid of specific binding.[8]
Experimental Protocol: In Vivo PET Imaging in a Transgenic Mouse Model
-
Animal Preparation: Anesthetize a transgenic mouse (e.g., rTg4510) and a wild-type control mouse of the same age and genetic background. Place the animals on the scanner bed and maintain their body temperature.
-
Radioligand Administration: Administer a bolus injection of the radiolabeled tau PET ligand via a tail vein catheter. The injected dose is typically in the range of 5-15 MBq.
-
PET Data Acquisition: Acquire dynamic PET data for 60-90 minutes immediately following the injection. A transmission scan may be performed for attenuation correction.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Co-register the PET images with a magnetic resonance imaging (MRI) template of a mouse brain for anatomical delineation of regions of interest (ROIs).
-
Kinetic Modeling: Analyze the time-activity curves (TACs) in different ROIs to estimate pharmacokinetic parameters. Calculate the SUVR by dividing the integrated tracer uptake in a target region (e.g., hippocampus, cortex) by the uptake in a reference region (e.g., cerebellum).
-
Ex Vivo Validation: Following the PET scan, the animal can be euthanized, and the brain extracted for ex vivo autoradiography and immunohistochemistry to confirm the in vivo PET signal corresponds to the actual tau pathology.
Visualizing the Biological Context and Experimental Process
To better understand the preclinical validation process and the underlying biology, the following diagrams illustrate key pathways and workflows.
Tau Phosphorylation and Aggregation Pathway
The following diagram illustrates the key steps in the pathological cascade of tau, from its normal function in microtubule stabilization to its hyperphosphorylation and aggregation into neurofibrillary tangles, the primary target of tau PET ligands.
References
- 1. In Vivo Tau Imaging for a Diagnostic Platform of Tauopathy Using the rTg4510 Mouse Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical validity of increased cortical binding of tau ligands of the THK family and PBB3 on PET as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of Tau and Its Ligands in PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct binding of PET ligands PBB3 and AV-1451 to tau fibril strains in neurodegenerative tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissecting the Binding Profile of PET Tracers to Corticobasal Degeneration Tau Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small-Animal PET Imaging of Tau Pathology with 18F-THK5117 in 2 Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
The Core of Detection: An In-depth Technical Guide to the Molecular and Cellular Basis of Tau Tracer Binding
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the fundamental molecular and cellular mechanisms that govern the binding of Positron Emission Tomography (PET) tracers to tau protein aggregates, a key biomarker in Alzheimer's disease and other tauopathies. Understanding these core principles is critical for the interpretation of PET imaging data and the development of next-generation diagnostic and therapeutic agents.
The Target: Tau Protein and its Pathological Aggregation
Tau is a microtubule-associated protein that, under pathological conditions, detaches from microtubules and aggregates into insoluble fibrils, forming neurofibrillary tangles (NFTs) within neurons. These fibrils are primarily composed of the microtubule-binding repeat (MTBR) region of the tau protein. Humans express six tau isoforms, which are differentiated by the presence of either three (3R) or four (4R) repeats in the MTBR. The specific composition and conformation of these tau fibrils vary across different tauopathies, influencing tracer binding.[1][2][3][4]
In Alzheimer's disease, NFTs are composed of both 3R and 4R tau isoforms, which assemble into paired helical filaments (PHFs) and straight filaments (SFs).[5][6] In contrast, other tauopathies like Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD) are characterized by predominantly 4R tau aggregates, while Pick's disease is a 3R tauopathy.[1][2][4] These structural differences at the molecular level are a key determinant of the binding specificity and affinity of various tau PET tracers.
Molecular Mechanisms of Tracer Binding
The binding of PET tracers to tau fibrils is a highly specific interaction driven by the unique structural landscape of the fibril surface. The shared β-sheet structure of amyloid proteins, including tau and amyloid-beta, provides a general binding motif for many tracers.[7] However, the development of tau-specific tracers requires high selectivity for tau aggregates over other protein deposits.[3][8]
Binding Sites on Tau Fibrils
Recent advancements in cryogenic electron microscopy (cryo-EM) have provided unprecedented, near-atomic resolution views of tau fibril structures from human brains, revealing the precise binding sites of several PET tracers.[5][6][9][10][11]
-
Alzheimer's Disease (AD) Fold: In the characteristic C-shaped fold of AD tau protofilaments (both PHFs and SFs), several key binding sites have been identified.
-
The β-helix: Tracers like APN-1607 (PM-PBB3) have been shown to bind to two major sites within the β-helix of both PHFs and SFs.[5][6]
-
The C-shaped Cavity: A third major binding site for APN-1607 is located in the C-shaped cavity of SFs.[5][6]
-
The Protofilament Cleft: The second-generation tracer MK-6240 binds with a 1:1 stoichiometry within a cleft of the PHF, interacting with specific amino acid residues such as glutamine 351, lysine 353, and isoleucine 360.[10][11] The tracer GTP-1 also binds in a stacked arrangement within an exposed cleft of each protofilament.[12][13]
-
-
Chronic Traumatic Encephalopathy (CTE) Fold: The first-generation tracer Flortaucipir ([¹⁸F]-AV-1451) has been observed to bind to CTE Type I filaments, adjacent to lysine 353 and aspartate 358.[9]
Computational modeling studies, including molecular docking and molecular dynamics simulations, have further elucidated the binding patterns of various tracers, suggesting the existence of multiple high-affinity binding sites on the tau fibril.[14][15][16][17] For example, modeling suggests that PBB3 binds strongly to a distinct site (site 4) not preferred by other tracers, while MK-6240 and T807 (Flortaucipir) show specificity for another site (site 1).[14][17]
Diagram 1: Binding sites of various PET tracers on different tau fibril polymorphs.
Generations of Tau PET Tracers: An Evolutionary Perspective
The development of tau PET tracers has progressed through several generations, each aiming to improve binding affinity, specificity, and pharmacokinetic properties.
First-Generation Tracers
This group includes tracers like [¹⁸F]FDDNP, the THK series ([¹⁸F]THK523, [¹⁸F]THK5117, [¹⁸F]THK5351), [¹¹C]PBB3, and [¹⁸F]Flortaucipir (AV-1451/T807). While these tracers enabled the first in vivo visualization of tau pathology, they are hampered by several limitations:
-
Off-target binding: A significant issue with first-generation tracers is their off-target binding to other proteins and structures in the brain.[1][18][19] Notably, many of these tracers bind to monoamine oxidase A (MAO-A) and B (MAO-B), which are abundant in regions like the basal ganglia and thalamus, leading to non-specific signals that can confound image interpretation.[20][21][22][23][24] For example, the off-target binding of [¹⁸F]THK5351 is largely attributed to its interaction with MAO-B.[21][23]
-
Limited specificity for non-AD tauopathies: Most first-generation tracers show a higher affinity for the mixed 3R/4R tau aggregates found in AD and have demonstrated limited utility in imaging the pure 3R or 4R tauopathies.[1][19][25]
Second-Generation Tracers
To address the shortcomings of the first-generation compounds, a new wave of tracers was developed, including [¹⁸F]MK-6240, [¹⁸F]RO-948, [¹⁸F]PI-2620, and [¹⁸F]GTP-1. These tracers exhibit several key improvements:
-
Reduced off-target binding: Second-generation tracers have been designed to have significantly lower affinity for MAO-A and MAO-B, resulting in cleaner images with a better signal-to-background ratio.[20][26] However, some second-generation tracers may exhibit off-target binding to other structures, such as the meninges.[26][27]
-
Improved specificity and affinity: These tracers generally show higher binding affinity for tau fibrils and improved selectivity over amyloid-beta plaques.[10][11][26] Some second-generation tracers, like [¹⁸F]PI-2620, have shown promise in binding to 4R tau isoforms found in non-AD tauopathies, in addition to the 3R/4R aggregates in AD.[28][29]
Diagram 2: Comparison of first and second-generation tau PET tracers.
Quantitative Data on Tracer Binding
The following tables summarize the binding affinities (Kd or Ki in nM) of various tau tracers for tau aggregates and key off-target sites. Data is compiled from in vitro binding assays on human brain tissue or recombinant fibrils.
Table 1: Binding Affinities of Tau Tracers to Tau Aggregates
| Tracer | Tauopathy | Tau Isoforms | Kd / Ki (nM) |
| First Generation | |||
| [¹⁸F]THK523 | AD | 3R/4R | 1.7 |
| [¹⁸F]AV-1451 (T807) | AD | 3R/4R | ~25-27 fold higher than Aβ |
| [¹⁸F]AV-680 (T808) | AD | 3R/4R | ~25-27 fold higher than Aβ |
| Second Generation | |||
| [¹⁸F]PI-2620 | AD | 3R/4R | ~4.0 (IC₅₀) |
| [¹⁸F]MK-6240 | AD | 3R/4R | High Affinity |
| [¹⁸F]RO-948 | AD | 3R/4R | High Affinity |
| [¹⁸F]PM-PBB3 | AD / PSP / CBD | 3R/4R & 4R | nM range |
Note: Direct comparative Kd values are not always available in the literature; some studies report selectivity ratios or qualitative descriptions of affinity.
Table 2: Off-Target Binding Affinities of Tau Tracers
| Tracer | Off-Target | Ki (nM) | Notes |
| First Generation | |||
| [¹⁸F]FDDNP | MAO-B | 99 | Moderate affinity |
| [¹⁸F]THK5351 | MAO-B | High Affinity | Significant off-target signal in vivo |
| [¹⁸F]AV-1451 (T807) | MAO-A/B | Lower Affinity than THK series | Off-target binding still observed |
| Second Generation | |||
| [¹⁸F]PI-2620 | MAO-B | Low/No Affinity | |
| [¹⁸F]MK-6240 | MAO-B | Low/No Affinity | |
| [¹⁸F]RO-948 | MAO-A/B | Lower Affinity than 1st Gen |
Cellular Mechanisms of Tracer Uptake and Retention
For a PET tracer to be effective, it must cross the blood-brain barrier (BBB) and the plasma membrane of neurons to access the intracellular tau aggregates.[8][30] The physicochemical properties of the tracer, such as low molecular weight and optimal lipophilicity (logP value), are crucial for this process.[14] Once inside the cell, the tracer binds to the tau fibrils. The kinetics of this binding and the subsequent washout of unbound tracer from the brain determine the quality of the PET signal.[31][32][33][34]
The Standardized Uptake Value Ratio (SUVR), calculated by normalizing the tracer uptake in a target region to a reference region (typically the cerebellum), is a common method for quantifying tracer retention.[31][32][33] Kinetic modeling using dynamic PET data and arterial blood sampling can provide more detailed quantitative parameters like the binding potential (BPND), which reflects the density of available binding sites.[31][32][33][34]
Experimental Protocols for Evaluating Tau Tracer Binding
A multi-faceted approach is employed to characterize the binding of novel tau tracers, progressing from in vitro assays to in vivo imaging.
In Vitro Binding Assays
These assays are crucial for the initial screening and characterization of tracer candidates.
-
Autoradiography on Human Post-mortem Brain Tissue:
-
Tissue Preparation: Obtain frozen sections (e.g., 20 µm thick) of post-mortem brain tissue from confirmed AD cases and healthy controls.
-
Incubation: Incubate the tissue sections with a low nanomolar concentration of the radiolabeled tracer.
-
Washing: Wash the sections to remove non-specifically bound tracer.
-
Detection: Expose the labeled sections to a phosphor imaging plate or film to visualize the distribution and density of tracer binding.
-
Competition Assay: To determine binding affinity (Ki) and specificity, co-incubate the radiolabeled tracer with increasing concentrations of the non-radiolabeled ("cold") compound or other competing ligands.
-
-
Binding Assays with Brain Homogenates:
-
Homogenate Preparation: Homogenize brain tissue from tau-rich regions of AD patients.
-
Incubation: Incubate the homogenate with the radiolabeled tracer in the presence or absence of competing compounds.
-
Separation: Separate the bound from the free tracer, typically by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters to quantify the amount of bound tracer.
-
Data Analysis: Use saturation or competition binding data to calculate the binding affinity (Kd) and the density of binding sites (Bmax).
-
-
In Vitro Tau Aggregation and Thioflavin T (ThT) Assay:
-
Protein Preparation: Use recombinant full-length tau protein (e.g., huTau441).[35]
-
Aggregation Induction: Induce aggregation by adding a polyanionic cofactor like heparin.[35][36]
-
ThT Fluorescence: Monitor the aggregation kinetics in real-time by measuring the fluorescence of Thioflavin T, a dye that binds to β-sheet structures.[36][37][38]
-
Inhibitor Screening: This assay can be adapted to screen for compounds that inhibit tau aggregation.[39]
-
Diagram 3: Workflow for an in vitro tau aggregation assay using Thioflavin T.
In Vivo Evaluation
-
Positron Emission Tomography (PET) Imaging:
-
Radiolabeling: Synthesize the tracer with a positron-emitting radionuclide (e.g., ¹⁸F or ¹¹C).
-
Administration: Inject the radiotracer intravenously into human subjects (healthy volunteers and patients with suspected tauopathy).
-
Dynamic Scanning: Acquire PET data over a specific time course (e.g., 90-120 minutes) to assess the tracer's kinetic profile.[31][32][33][34]
-
Image Analysis: Reconstruct the PET data and perform quantitative analysis, often involving co-registration with anatomical MRI scans. Calculate SUVRs or perform full kinetic modeling to determine BPND.[31][32][33][34]
-
Ex Vivo and Correlative Studies
-
Cryo-Electron Microscopy (Cryo-EM):
-
Fibril Isolation: Purify tau filaments from the brains of deceased individuals with confirmed tauopathies.[5][6][10]
-
Incubation with Ligand: Incubate the purified filaments with the PET tracer.
-
Cryo-EM Imaging: Vitrify the sample and image it using a transmission electron microscope at cryogenic temperatures.
-
Structure Determination: Process the images to reconstruct a high-resolution 3D map of the tau filament with the bound tracer, revealing the precise binding site and mode of interaction.[5][6][9][10][11]
-
Conclusion and Future Directions
The understanding of the molecular and cellular basis of tau tracer binding has advanced significantly, driven by breakthroughs in structural biology and radiochemistry. Cryo-EM has been instrumental in revealing the specific binding sites of tracers on different tau fibril polymorphs, providing a structural roadmap for rational drug design.[5][6][9][10][11] The development of second-generation tracers has overcome major limitations of earlier compounds, particularly off-target binding to monoamine oxidases.[20][26]
Future research will focus on developing tracers with even higher affinity and specificity, particularly for the distinct tau strains found in non-AD tauopathies. A deeper understanding of the cellular uptake and efflux mechanisms will also be crucial for optimizing tracer kinetics. The continued integration of cryo-EM, computational modeling, and advanced PET imaging techniques will undoubtedly accelerate the development of superior diagnostic tools, facilitating earlier diagnosis, patient stratification for clinical trials, and the evaluation of novel anti-tau therapies.
References
- 1. pfm :: Precision and Future Medicine [pfmjournal.org]
- 2. mdpi.com [mdpi.com]
- 3. Development of tau PET Imaging Ligands and their Utility in Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Amyloid and Tau Positron Emission Tomography Imaging in Alzheimer’s Disease and Other Tauopathies [frontiersin.org]
- 5. Cryo-EM structures of tau filaments from Alzheimer’s disease with PET ligand APN-1607 [scholarworks.indianapolis.iu.edu]
- 6. Cryo-EM structures of tau filaments from Alzheimer's disease with PET ligand APN-1607 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tau Imaging in Neurodegenerative Diseases Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM Structures of Chronic Traumatic Encephalopathy Tau Filaments with PET Ligand Flortaucipir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. Cryo-EM structure of Alzheimer’s disease tau filaments with PET ligand MK-6240 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Dissecting the Binding Profile of PET Tracers to Corticobasal Degeneration Tau Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discriminatory ability of next-generation tau PET tracers for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Monoamine oxidase binding not expected to significantly affect [18F]flortaucipir PET interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Cross-interaction of tau PET tracers with monoamine oxidase B: evidence from in silico modelling and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jnm.snmjournals.org [jnm.snmjournals.org]
- 26. Clinical validity of second-generation tau PET tracers as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Association of Age-Related and Off-Target Retention with Longitudinal Quantification of [18F]MK6240 Tau PET in Target Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Insight into the Binding of First- and Second-Generation PET Tracers to 4R and 3R/4R Tau Protofibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Molecular Imaging Insights into Neurodegeneration: Focus on Tau PET Radiotracers | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 31. Kinetic Modeling of the Tau PET Tracer 18F-AV-1451 in Human Healthy Volunteers and Alzheimer Disease Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. jnm.snmjournals.org [jnm.snmjournals.org]
- 33. semanticscholar.org [semanticscholar.org]
- 34. Kinetics of the Tau PET Tracer 18F-AV-1451 (T807) in Subjects with Normal Cognitive Function, Mild Cognitive Impairment, and Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]
- 36. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Detection and Quantification Methods for Fibrillar Products of In Vitro Tau Aggregation Assays | Springer Nature Experiments [experiments.springernature.com]
- 38. Detection and Quantification Methods for Fibrillar Products of In Vitro Tau Aggregation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. pubs.acs.org [pubs.acs.org]
The Dawn of a New Era in Tau Imaging: A Technical Guide to Third-Generation Tau Tracers
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective diagnostics and therapies for Alzheimer's disease (AD) and other tauopathies has led to the development of highly specific third-generation tau positron emission tomography (PET) tracers. These advanced imaging agents offer unprecedented opportunities to visualize and quantify the burden and distribution of pathological tau aggregates in the living human brain, surmounting many of the limitations of their predecessors. This technical guide provides an in-depth exploration of the discovery, development, and application of these revolutionary tools, with a focus on their core characteristics, the experimental methodologies for their use, and the underlying biological pathways they help to elucidate.
Overcoming the Hurdles: The Evolution to Third-Generation Tracers
First-generation tau PET tracers, while groundbreaking, were hampered by significant off-target binding to various sites in the brain, including monoamine oxidase A and B (MAO-A and MAO-B), melanin-containing cells, and iron-rich regions[1][2][3]. This non-specific binding complicated the interpretation of PET images and limited their utility in accurately quantifying tau pathology. The development of second-generation tracers aimed to address these issues, with molecules like [¹⁸F]flortaucipir (also known as AV-1451 or T807) receiving FDA approval[4][5]. However, even these improved agents exhibited some off-target binding and variable performance in detecting different tau isoforms characteristic of non-AD tauopathies[6][7].
The third generation of tau tracers, including molecules such as [¹⁸F]MK-6240 , [¹⁸F]-RO948 , [¹⁸F]-PI2620 , and [¹⁸F]-JNJ067 , were engineered to exhibit higher binding affinity and selectivity for paired helical filament (PHF)-tau, the hallmark of AD, while demonstrating significantly reduced off-target binding[8][9]. These advancements have paved the way for more precise diagnostic tools and robust outcome measures in clinical trials for anti-tau therapies.
Quantitative Characterization of Third-Generation Tau Tracers
The superiority of third-generation tracers is quantitatively evident in their binding affinities and pharmacokinetic profiles. The following tables summarize key data for prominent third-generation tau tracers, providing a comparative overview for researchers.
Table 1: In Vitro Binding Affinities (Kd/Ki in nM) of Third-Generation Tau Tracers
| Tracer | Target | Binding Affinity (Kd/Ki, nM) | Reference |
| [¹⁸F]MK-6240 | PHF-Tau (AD Brain Homogenate) | 0.54 | [10] |
| MAO-A | >10,000 | [11] | |
| MAO-B | >10,000 | [11] | |
| [¹⁸F]-RO948 | Tau Aggregates (AD Brain Sections) | High Affinity (Specific values not consistently reported) | [9] |
| MAO-B | Negligible | [9] | |
| [¹⁸F]-PI2620 | Tau Aggregates (AD Brain Homogenate) | High Affinity (Specific values not consistently reported) | [9][12] |
| MAO-A/B | No significant binding | [12] | |
| [¹⁸F]-JNJ067 | Tau Aggregates (AD Brain Sections) | High Affinity (Specific values not consistently reported) | [9] |
Table 2: In Vivo Pharmacokinetic Properties of Third-Generation Tau Tracers
| Tracer | Parameter | Value | Reference |
| [¹⁸F]MK-6240 | Brain Uptake (SUV) | High initial uptake and rapid washout from healthy tissue | [13] |
| [¹⁸F]-RO948 | Brain Uptake (SUV) | Favorable kinetics for imaging | [14] |
| [¹⁸F]-PI2620 | Brain Uptake (SUV) | High brain uptake with good target-to-background ratio | [15] |
Experimental Protocols: A Guide to Application
The successful application of third-generation tau tracers hinges on meticulous and standardized experimental procedures. This section outlines the core methodologies for their synthesis, in vitro characterization, and in vivo imaging.
Radiosynthesis of Third-Generation Tau Tracers
The radiosynthesis of these tracers typically involves a nucleophilic aromatic substitution reaction with [¹⁸F]fluoride. A generalized protocol is provided below, with specific details varying based on the tracer and the automated synthesis module used.
Generalized Radiosynthesis Protocol:
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
[¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into the reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate or tetraethylammonium bicarbonate) in acetonitrile/water.
-
Azeotropic Drying: Remove water from the [¹⁸F]fluoride mixture by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Nucleophilic Fluorination: Add the precursor molecule (typically with a leaving group such as a nitro or a protected amine group) dissolved in an anhydrous polar aprotic solvent (e.g., DMSO, DMF). Heat the reaction mixture at a specific temperature (e.g., 120-160°C) for a defined time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution.
-
Deprotection (if necessary): For precursors with protecting groups (e.g., Boc), a subsequent deprotection step is required. This is often achieved by adding an acid (e.g., HCl or TFA) and heating. Some modern methods achieve simultaneous fluorination and deprotection.
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate the radiolabeled tracer.
-
Formulation: Collect the HPLC fraction containing the desired product, remove the solvent, and formulate the tracer in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and residual solvent levels.
In Vitro Autoradiography
Autoradiography on postmortem human brain tissue is a crucial step in validating the binding characteristics of a new tracer.
Detailed Autoradiography Protocol:
-
Tissue Preparation: Use cryosectioned (e.g., 10-20 µm thick) human brain tissue from well-characterized AD patients and healthy controls. Mount the sections on glass slides.
-
Pre-incubation: Pre-incubate the tissue sections in a buffer (e.g., phosphate-buffered saline, PBS) to rehydrate the tissue and remove any endogenous ligands.
-
Incubation with Radiotracer: Incubate the sections with a low nanomolar concentration of the radiolabeled tau tracer in incubation buffer. To determine non-specific binding, incubate adjacent sections with the radiotracer in the presence of a high concentration of a non-radiolabeled competitor (e.g., the cold version of the tracer or another known tau ligand).
-
Washing: Wash the sections in cold buffer to remove unbound radiotracer. The number and duration of washes are critical for reducing non-specific binding.
-
Drying: Quickly rinse the sections in cold deionized water and dry them under a stream of cool air.
-
Exposure: Expose the dried sections to a phosphor imaging plate or autoradiography film for a duration determined by the radioactivity on the slides.
-
Imaging and Analysis: Scan the imaging plates or film using a phosphor imager or densitometer. Quantify the binding signal in different brain regions and compare the total binding with the non-specific binding to determine the specific binding.
-
Histological Correlation: Stain adjacent tissue sections with tau-specific antibodies (e.g., AT8) to correlate the tracer binding with the known distribution of tau pathology.
In Vivo PET Imaging
Human PET imaging studies are essential to evaluate the tracer's performance in a clinical setting.
Generalized Human PET Imaging Protocol:
-
Subject Preparation: Subjects should be comfortably positioned in the PET scanner. An intravenous line is inserted for tracer injection.
-
Tracer Administration: Administer a bolus injection of the radiolabeled tau tracer (typically 185-370 MBq).
-
Image Acquisition: Dynamic PET scanning is often performed for the first 60-90 minutes post-injection to assess the tracer's kinetic profile. For clinical routine, a static scan at a later time point (e.g., 80-100 minutes post-injection) is often sufficient. A low-dose CT or an MR scan is acquired for attenuation correction and anatomical co-registration.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).
-
Image Analysis:
-
Co-registration: Co-register the PET images to the subject's anatomical MRI.
-
Region of Interest (ROI) Definition: Define ROIs on the MRI corresponding to brain regions known to be affected by tau pathology in AD (e.g., medial temporal lobe, neocortical areas) and a reference region with minimal specific binding (e.g., cerebellum gray matter).
-
Quantification: Calculate the Standardized Uptake Value Ratio (SUVR) by dividing the average tracer uptake in a target ROI by the average uptake in the reference region. This provides a semi-quantitative measure of tau burden. Kinetic modeling can also be applied to dynamic data for a more detailed quantification.
-
Visualizing the Molecular Landscape: Tau Pathology Signaling Pathways
Understanding the molecular mechanisms that lead to tau pathology is critical for developing targeted therapies. The hyperphosphorylation and subsequent aggregation of tau are central events in this process. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.
Caption: Upstream signaling leading to tau hyperphosphorylation.
Caption: Downstream aggregation cascade of hyperphosphorylated tau.
Caption: General workflow for the development of a new tau PET tracer.
Conclusion and Future Directions
The advent of third-generation tau PET tracers represents a paradigm shift in the field of neurodegenerative disease research. Their high affinity, remarkable selectivity, and favorable pharmacokinetic properties provide an unprecedented window into the living brain, enabling the accurate detection and quantification of tau pathology. This technical guide has provided a comprehensive overview of these powerful tools, from their molecular characteristics to their practical application.
Future research will likely focus on the development of tracers with even greater sensitivity for early-stage tau pathology and the ability to differentiate between various tau isoforms, which would be invaluable for the differential diagnosis of various tauopathies. Furthermore, the integration of tau PET imaging with other biomarkers will undoubtedly lead to a more holistic understanding of the complex pathophysiology of Alzheimer's disease and related disorders, ultimately accelerating the development of effective disease-modifying therapies.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms in the Pathogenesis of Alzheimer’s disease and Tauopathies-Prion-Like Seeded Aggregation and Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. Discriminatory ability of next-generation tau PET tracers for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. appliedradiology.com [appliedradiology.com]
- 13. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]
- 14. Overview of tau PET molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tau PET imaging with 18F-PI-2620 in Patients with Alzheimer Disease and Healthy Controls: A First-in-Humans Study - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Pharmacokinetics of ¹⁸F-GTP1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
¹⁸F-GTP1 is a second-generation positron emission tomography (PET) radiotracer developed by Genentech for the in vivo imaging of tau protein aggregates, specifically neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease (AD).[1][2] This technical guide provides a comprehensive overview of the pharmacokinetic properties of ¹⁸F-GTP1, compiling available data on its biodistribution, dosimetry, plasma kinetics, and metabolism. The guide also details the experimental protocols for key assays and presents visualizations of experimental workflows to aid researchers in understanding and applying this novel imaging agent.
Introduction
The development of effective PET tracers for tau pathology is crucial for the diagnosis, staging, and monitoring of treatment response in Alzheimer's disease and other tauopathies. ¹⁸F-GTP1 has emerged as a promising candidate due to its high affinity and selectivity for tau aggregates, coupled with favorable pharmacokinetic properties.[1][2] It demonstrates the ability to differentiate between diagnostic cohorts and track the longitudinal changes in tau burden.[1] This guide synthesizes the current understanding of ¹⁸F-GTP1's behavior in biological systems.
Mechanism of Action and Binding Profile
¹⁸F-GTP1 is a small molecule that selectively binds to paired helical filament (PHF)-tau, the primary component of NFTs in Alzheimer's disease. In vitro studies have demonstrated its high affinity for tau pathology with no significant binding to β-amyloid plaques or monoamine oxidase-B (MAO-B) in postmortem AD brain tissue.[1] This high selectivity is a key advantage over some first-generation tau tracers, leading to a clearer imaging signal for tau deposits.
Pharmacokinetic Profile
The pharmacokinetic profile of ¹⁸F-GTP1 is characterized by favorable brain kinetics and dosimetry, making it suitable for clinical applications.[1][2]
Biodistribution and Dosimetry
Whole-body imaging in humans has shown that ¹⁸F-GTP1 has a favorable dosimetry profile.[1] While specific quantitative data on organ-level absorbed doses are not publicly available, the overall effective dose is considered to be within acceptable limits for clinical PET imaging studies. For context and comparison, the table below outlines the typical dosimetry data presentation for an ¹⁸F-labeled PET tracer.
Table 1: Human Radiation Dosimetry (Illustrative)
| Organ | Mean Absorbed Dose (μGy/MBq) |
| Gallbladder Wall | Data not publicly available |
| Liver | Data not publicly available |
| Small Intestine | Data not publicly available |
| Upper Large Intestine Wall | Data not publicly available |
| Lower Large Intestine Wall | Data not publicly available |
| Urinary Bladder Wall | Data not publicly available |
| Kidneys | Data not publicly available |
| Spleen | Data not publicly available |
| Red Marrow | Data not publicly available |
| Brain | Data not publicly available |
| Effective Dose (μSv/MBq) | Data not publicly available |
Note: This table is a template. Specific dosimetry values for ¹⁸F-GTP1 have not been published in the reviewed literature.
Plasma Pharmacokinetics
The behavior of ¹⁸F-GTP1 in plasma is a critical determinant of its availability to cross the blood-brain barrier and bind to its target.
Table 2: Plasma Pharmacokinetic Parameters
| Parameter | Value |
| Plasma Protein Binding | Data not publicly available |
| Metabolism | Forms up to eleven oxidative metabolites. Minimal defluorination (2.6% at 60 min in vitro), indicating high stability. Major metabolites are not formed by CYP1A2. |
Brain Kinetics and Metabolism
¹⁸F-GTP1 exhibits favorable brain kinetics with rapid uptake and washout from non-target regions, allowing for high-contrast imaging of tau-rich areas.[1] Kinetic modeling of dynamic PET data is employed to quantify the tracer's binding potential and distribution volume in different brain regions.
A study on the metabolism of GTP1 found that it can form up to eleven oxidative metabolites with higher polarity than the parent compound. Importantly, only a small amount (2.6% at 60 minutes) of a defluorinated metabolite was detected in in-vitro incubations with human liver microsomes and hepatocytes, highlighting its stability against enzymatic defluorination. Furthermore, the major metabolites were not found to be products of CYP1A2 activity, suggesting that smoking status is unlikely to significantly impact the tracer's in vivo metabolism and brain kinetics.
Table 3: Brain Kinetic Modeling Parameters (Illustrative)
| Brain Region | K₁ (mL/cm³/min) | k₂ (min⁻¹) | k₃ (min⁻¹) | k₄ (min⁻¹) | Vₜ (mL/cm³) |
| Frontal Cortex | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Temporal Cortex | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Parietal Cortex | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Hippocampus | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Cerebellar Gray | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: This table is a template. Specific kinetic modeling parameters for ¹⁸F-GTP1 have not been published in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. The following sections outline the methodologies for key experiments involving ¹⁸F-GTP1.
In Vitro Autoradiography
This technique is used to determine the binding characteristics of ¹⁸F-GTP1 on postmortem human brain tissue.
Protocol:
-
Tissue Preparation: Obtain frozen, unfixed human brain tissue sections (typically 10-20 µm thick) from diagnosed Alzheimer's disease patients and healthy controls. Mount the sections on microscope slides.
-
Pre-incubation: Wash the slides in a buffer solution (e.g., Tris-HCl or phosphate-buffered saline) to remove endogenous ligands.
-
Incubation: Incubate the slides with a solution containing ¹⁸F-GTP1 at various concentrations to determine binding affinity (Kd) and density (Bmax). For competition assays, co-incubate with a fixed concentration of ¹⁸F-GTP1 and increasing concentrations of a competing compound.
-
Washing: Wash the slides in buffer to remove unbound radiotracer.
-
Drying: Quickly dry the slides with a stream of cold air.
-
Imaging: Expose the slides to a phosphor imaging plate or autoradiography film.
-
Data Analysis: Quantify the signal intensity in different brain regions using densitometry software and perform Scatchard or non-linear regression analysis to determine binding parameters.
Human PET Imaging
This protocol outlines the procedure for acquiring ¹⁸F-GTP1 PET images in a clinical research setting.
Protocol:
-
Participant Preparation: Participants should fast for at least 4 hours prior to the scan. A catheter is placed for intravenous administration of the radiotracer.
-
Radiotracer Administration: Administer a bolus intravenous injection of up to 370 MBq (10 mCi) of ¹⁸F-GTP1. The exact dose may vary depending on the study protocol.
-
Uptake Period: A quiet uptake period of 60 to 90 minutes is typically observed.
-
Image Acquisition: Position the participant in the PET scanner. Perform a static brain scan for 20-30 minutes. For kinetic modeling, dynamic scanning is initiated at the time of injection and continues for up to 90 minutes.
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, scatter, and decay.
-
Image Analysis: Co-register the PET images with the participant's MRI scan for anatomical localization. Define regions of interest (ROIs) and calculate the Standardized Uptake Value Ratio (SUVR) using a reference region such as the cerebellar gray matter. For dynamic scans, apply tracer kinetic models to the time-activity curves.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Experimental workflow for ¹⁸F-GTP1 from radiolabeling to clinical data analysis.
Caption: Proposed mechanism of ¹⁸F-GTP1 from injection to PET signal generation.
Conclusion
¹⁸F-GTP1 is a valuable tool for the in vivo investigation of tau pathology in Alzheimer's disease. Its favorable pharmacokinetic profile, characterized by high selectivity for tau aggregates and good brain kinetics, supports its use in both research and clinical trial settings. While detailed quantitative data on human dosimetry, plasma protein binding, and brain kinetic parameters are not yet fully in the public domain, the available information indicates that ¹⁸F-GTP1 is a safe and effective radiotracer. Further research and publication of more detailed quantitative data will continue to refine our understanding of this important imaging agent and its role in the fight against Alzheimer's disease.
References
The Role of Tau PET Imaging in Preclinical Alzheimer's Disease: A Technical Guide
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs). The preclinical phase of AD, where these pathological changes begin years before the onset of clinical symptoms, represents a critical window for therapeutic intervention. Positron Emission Tomography (PET) imaging has emerged as a powerful in vivo tool to detect and quantify the pathological hallmarks of AD. While amyloid PET has been instrumental in identifying individuals in the early stages of the disease, tau PET imaging is proving to be a more robust predictor of cognitive decline and neurodegeneration. This technical guide provides an in-depth overview of the role of tau PET imaging in preclinical Alzheimer's disease, focusing on quantitative data, experimental protocols, and the underlying biological pathways.
The Temporal Evolution of Alzheimer's Disease Biomarkers
The preclinical phase of Alzheimer's disease is characterized by a long and dynamic cascade of biomarker changes. Understanding this timeline is crucial for the effective use of imaging and fluid biomarkers in research and clinical trials. Evidence from longitudinal studies indicates that amyloid-β pathology precedes the widespread accumulation of tau pathology.
A significant longitudinal study with a 20-year follow-up of cognitively normal participants provided a detailed timeline of biomarker changes preceding a clinical diagnosis of sporadic Alzheimer's disease.[1][2] The earliest detectable change is a decrease in cerebrospinal fluid (CSF) amyloid-beta 42 (Aβ42) levels, occurring approximately 18 years before diagnosis.[1][3] This is followed by changes in the CSF Aβ42 to Aβ40 ratio at 14 years before diagnosis.[1][3] Tau biomarker abnormalities appear later in the preclinical cascade. Elevated levels of phosphorylated tau181 (p-tau181) and total tau in the CSF are observed around 11 and 10 years, respectively, before a clinical diagnosis.[1][3] Neurofilament light chain (NfL), a marker of neurodegeneration, begins to increase in the CSF approximately 9 years before diagnosis, followed by detectable hippocampal atrophy on structural MRI at 8 years.[1][2] Finally, subtle cognitive decline, as measured by the Clinical Dementia Rating Sum of Boxes, becomes apparent about 6 years before the clinical diagnosis of Alzheimer's disease.[1]
This well-defined sequence of events underscores the importance of tau PET imaging as a biomarker that is more proximal to the onset of cognitive symptoms compared to amyloid PET. While amyloid positivity indicates an individual is on the Alzheimer's continuum, the presence and extent of tau pathology are more strongly correlated with the severity of cognitive impairment and the rate of future decline.[4][5]
Below is a diagram illustrating the temporal evolution of key Alzheimer's disease biomarkers during the preclinical phase.
Quantitative Data in Tau PET Imaging for Preclinical Alzheimer's Disease
The quantification of tau pathology using PET imaging is a cornerstone of its utility in preclinical AD research. Standardized Uptake Value Ratios (SUVRs) are commonly used to measure tracer retention in specific brain regions, normalized to a reference region with minimal specific binding. The selection of appropriate brain regions and SUVR cut-offs is critical for identifying individuals with elevated tau pathology.
| Parameter | Value | Brain Region(s) | Tau PET Tracer | Reference |
| SUVR Cut-off for High Tau Burden | 1.25 | Entorhinal cortex, inferior temporal cortex, lateral occipital cortex, and amygdala | [18F]-AV-1451 (Flortaucipir) | [6] |
| Annual Tau Accumulation Rate (Cognitively Unimpaired, Abnormal Amyloid) | 0.006 SUVR (0.5%) | Basal and mid-temporal, retrosplenial, posterior cingulate, and entorhinal regions | [18F]-AV-1451 (Flortaucipir) | [7] |
| Annual Tau Accumulation Rate (Cognitively Impaired, Abnormal Amyloid) | 0.053 SUVR (3%) | Cortical areas (except medial temporal) | [18F]-AV-1451 (Flortaucipir) | [7] |
| Amyloid-PET Positivity Threshold | 25 Centiloids (CL) | Global Cortical | Various | [8] |
| Tau-PET Positivity Threshold | 1.27 SUVR | Temporal meta-ROI | [18F]-AV-1451 (Flortaucipir) | [8] |
Table 1: Key Quantitative Metrics in Preclinical Tau PET Imaging
Tau PET Tracers in Preclinical Research
The development of specific and sensitive PET tracers has been pivotal for the in vivo visualization of tau pathology. These tracers are broadly categorized into first and second-generation compounds, with the latter offering improved binding properties and reduced off-target binding.
First-Generation Tau PET Tracers:
-
[18F]Flortaucipir (AV-1451, T807, Tauvid™): This was the first tau PET tracer to be widely used in clinical research and has been approved by the FDA.[9] It has demonstrated high sensitivity for detecting tau pathology in Alzheimer's disease.[10][11] However, a known limitation is its off-target binding in areas such as the basal ganglia and choroid plexus, which can complicate the interpretation of images in certain brain regions.[12][13]
Second-Generation Tau PET Tracers:
To address the limitations of first-generation tracers, several second-generation compounds have been developed with improved selectivity and lower off-target binding.[13][14] These include:
-
[18F]RO-948: This tracer shows high specificity for Alzheimer's disease-related tau pathology and has been found to be effective in differentiating AD from other neurodegenerative disorders.[9][15]
-
[18F]MK-6240: Known for its high sensitivity to tau neurofibrillary tangles, this tracer may allow for the detection of earlier longitudinal tau deposition in cognitively unimpaired individuals.[16][17]
-
[18F]PI-2620: This tracer is being investigated for its potential to image tau pathology in various tauopathies, not just Alzheimer's disease.[14]
-
[18F]JNJ-311 and [18F]GTP1: These are other promising second-generation tracers currently under investigation.[14]
-
[18F]-SNFT-1: A newer tracer that has shown promise for even more effective identification of Alzheimer's disease in its earliest stages compared to other second-generation tracers.[18]
The development of these advanced tracers is crucial for improving the accuracy of tau pathology detection and quantification in the preclinical stages of AD.[19]
Experimental Protocols for Tau PET Imaging in Preclinical AD
Longitudinal studies are essential for understanding the trajectory of tau accumulation and its relationship with cognitive decline in preclinical Alzheimer's disease. A typical experimental protocol for such a study involves several key stages, from participant recruitment to data analysis.
References
- 1. clinician.com [clinician.com]
- 2. ‘Remarkable’ Study Tracks Timeline of Biomarker Changes 20 Years Before Alzheimer’s disease | MDedge [mdedge.com]
- 3. binasss.sa.cr [binasss.sa.cr]
- 4. Frontiers | PET Imaging in Animal Models of Alzheimer’s Disease [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. AV-1451 PET Imaging of Tau Pathology in Preclinical Alzheimer Disease: Defining a Summary Measure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Amyloid and tau-PET in early-onset AD: Baseline data from the Longitudinal Early-onset Alzheimer’s Disease Study (LEADS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research points to tau PET scans as the future of Alzheimer’s disease diagnosis | Wisconsin Alzheimer's Disease Research Center [adrc.wisc.edu]
- 10. Overview of tau PET molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tau positron emission tomography in preclinical Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tau positron emission tomography in preclinical Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical validity of second-generation tau PET tracers as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amyloid and Tau Positron Emission Tomography Imaging in Alzheimer’s Disease and Other Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 17. researchgate.net [researchgate.net]
- 18. news-medical.net [news-medical.net]
- 19. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Standardized Uptake Value Ratio (SUVR) Quantification in Tau PET Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) imaging of tau neurofibrillary tangles (NFTs) is a critical biomarker in the study of Alzheimer's disease (AD) and other tauopathies.[1][2] It allows for the in vivo quantification and tracking of one of the primary pathological hallmarks of these neurodegenerative conditions.[3] The standardized uptake value ratio (SUVR) is the most common method for quantifying tau PET signal, providing a semi-quantitative measure of tracer uptake in target regions relative to a reference region with minimal specific binding.[4][5] This approach is essential for diagnosing and staging disease, monitoring progression, and evaluating the efficacy of therapeutic interventions in clinical trials.[1][5][6] This document provides detailed protocols and application notes for the robust and reproducible quantification of tau PET SUVR.
Principle of SUVR Quantification
The SUVR method simplifies the quantification of PET tracer binding by normalizing the radioactivity concentration in a target region of interest (ROI) to that of a reference region. This ratio corrects for variability in injected dose, body mass, and global tracer delivery, making it a reliable metric for longitudinal and cross-sectional studies.[7] The fundamental calculation is:
SUVR = (Mean Tracer Uptake in Target ROI) / (Mean Tracer Uptake in Reference Region)
The selection of an appropriate reference region is paramount, as off-target binding or unexpected pathology in this region can significantly impact the accuracy of SUVR values.[8][9]
Experimental Protocols
A standardized protocol is crucial for minimizing variability and ensuring data integrity. The following sections outline the key steps from subject preparation to final SUVR calculation.
Subject Preparation
-
Fasting: Subjects should fast for a minimum of 4-6 hours prior to tracer injection to ensure stable metabolic conditions.
-
Medication Review: A thorough review of concomitant medications is necessary to avoid potential interactions with the PET tracer.
-
Hydration: Subjects should be well-hydrated.
-
Resting State: To minimize cerebral activation, subjects should rest in a quiet, dimly lit room for 15-30 minutes before and after tracer injection.
Tau PET Tracer Administration
-
Tracer: Several second-generation tau tracers are available, including [¹⁸F]Flortaucipir (AV-1451), [¹⁸F]MK-6240, [¹⁸F]RO948, and [¹⁸F]PI-2620. The choice of tracer will influence acquisition timing and potential off-target binding profiles.[10][11]
-
Dose: A typical baseline activity of 370 MBq of the chosen ¹⁸F-labeled tau tracer is administered as a single intravenous bolus injection.[12]
-
Flushing: The injection should be followed by a saline flush to ensure complete administration of the radiotracer.
PET/CT or PET/MR Image Acquisition
-
Acquisition Timing: The optimal time window for image acquisition varies by tracer to allow for sufficient clearance of unbound tracer and stable binding. Common acquisition windows are:
-
Scan Duration: A typical brain scan duration is 20-30 minutes.[13]
-
Attenuation Correction: A low-dose CT or an MRI-based attenuation correction map is required.
-
Reconstruction: Images should be reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[13]
Image Processing and SUVR Calculation Workflow
Accurate SUVR quantification relies on a rigorous and standardized image processing pipeline. This workflow often requires a corresponding T1-weighted MRI for anatomical reference, although MRI-free methods are also being developed.[14][15]
Protocol Steps:
-
Motion Correction: PET frames are realigned to correct for subject motion during the scan and then averaged to create a single static image.[16]
-
Co-registration: The averaged PET image is co-registered to the subject's anatomical T1-weighted MRI.[16][17] This allows for accurate anatomical localization of the PET signal.
-
MRI Segmentation: The T1 MRI is processed using software like FreeSurfer to automatically parcellate the brain into distinct anatomical regions of interest (ROIs).[16]
-
ROI Definition:
-
Target ROIs: These are regions expected to accumulate tau pathology in AD, such as the entorhinal cortex, amygdala, parahippocampal gyrus, and inferior temporal lobe.[3] Composite ROIs representing different Braak stages are often used.[11][18]
-
Reference ROI: A region with minimal specific tracer binding is selected. The choice of reference region is critical and tracer-dependent.
-
-
Partial Volume Correction (PVC) (Optional): PVC can be applied to correct for the underestimation of tracer uptake in small brain structures due to the limited spatial resolution of PET scanners.
-
Uptake Extraction: The mean standardized uptake values (SUV) are extracted from the defined target and reference ROIs from the co-registered PET image.[16]
-
SUVR Calculation: The final SUVR is calculated for each target ROI by dividing its mean SUV by the mean SUV of the reference region.[16]
Reference Region Selection
The choice of reference region is one of the most critical factors affecting SUVR accuracy.[19] An ideal reference region should be devoid of specific tau binding, exhibit stable tracer uptake over time, and be less susceptible to partial volume effects.[9] Different tracers and disease populations may require different reference regions.[9][20]
| Reference Region | Advantages | Disadvantages | Commonly Used For |
| Inferior Cerebellar Gray Matter | Generally considered free of tau pathology in typical AD.[21] | Can be affected by pathology in other tauopathies (e.g., PSP) and spill-in from adjacent structures.[9][20] | [¹⁸F]Flortaucipir, [¹⁸F]RO948, [¹⁸F]PI-2620[4][22] |
| Whole Cerebellum | Larger region, less susceptible to noise and partial volume effects. | Includes white matter and dentate nucleus, which can show on-target binding in some tauopathies.[9] | Amyloid PET, sometimes used for Tau PET.[4][23] |
| Eroded Subcortical White Matter | Low non-specific binding. | Uptake can be age-dependent and may be affected by white matter pathology.[24][25] | [¹⁸F]MK-6240[25] |
| Pons | Can be effective for certain tracers. | Small structure, susceptible to partial volume effects and potential off-target binding. | [¹⁸F]-FDG, sometimes explored for amyloid PET.[19] |
Quantitative Data Summary
SUVR values are tracer and cohort-dependent. The following table provides an example of typical SUVR values for different second-generation tau tracers in key AD-related regions. Note that these values are illustrative and can vary based on the specific processing pipeline, cohort characteristics, and reference region used.
| Tracer | Region | Healthy Controls (HC) | Mild Cognitive Impairment (MCI) | Alzheimer's Disease (AD) |
| [¹⁸F]Flortaucipir | Temporal Meta-ROI | 1.15 ± 0.11[26] | 1.30 ± 0.25 | 1.44 ± 0.36[26] |
| [¹⁸F]RO948 | Braak I/II | ~1.05 | ~1.15 | ~1.30 |
| [¹⁸F]PI-2620 | Braak I/II | ~1.00 | ~1.10 | ~1.25 |
| [¹⁸F]MK-6240 | Meta-temporal | ~1.02 | ~1.18 | ~1.45 |
Values are approximate mean SUVRs compiled from literature and may vary significantly between studies.[11][18][26] Head-to-head comparison studies show high correlation in neocortical uptake between tracers like [¹⁸F]RO948 and [¹⁸F]flortaucipir, though differences exist in medial temporal lobe uptake and off-target binding patterns.[10]
Application in Longitudinal Studies
A key application of tau PET SUVR is to track the progression of tau pathology over time. This is invaluable for understanding disease mechanisms and for assessing the target engagement of anti-tau therapies in clinical trials.[27]
References
- 1. Survey among experts on the future role of tau‐PET in clinical practice and trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of multiple tau-PET measures as biomarkers in aging and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Appropriate Use Criteria for Amyloid and Tau PET: A Report from the Alzheimer’s Association and Society for Nuclear Medicine and Molecular Imaging Workgroup | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Implication for Clinical Trials From Longitudinal Tau-PET Accumulation Across Biological Alzheimer Disease Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of tau PET tracers 18F-THK5351 and 18F-AV-1451 in Alzheimer’s disease with standardized uptake value peak-alignment (SUVP) normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. direct.mit.edu [direct.mit.edu]
- 16. researchgate.net [researchgate.net]
- 17. adni.loni.usc.edu [adni.loni.usc.edu]
- 18. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tracer‐specific reference tissues selection improves detection of 18F‐FDG, 18F‐florbetapir, and 18F‐flortaucipir PET SUVR changes in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved Tau PET SUVR Quantification in 4-Repeat Tau Phenotypes with [18F]PI-2620 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. snmmi.org [snmmi.org]
- 23. Updated appropriate use criteria for amyloid and tau PET: A report from the Alzheimer's Association and Society for Nuclear Medicine and Molecular Imaging Workgroup - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aprinoia.com [aprinoia.com]
- 25. Rates of regional tau accumulation in ageing and across the Alzheimer's disease continuum: an AIBL 18F-MK6240 PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparing Tau PET Visual Interpretation with Tau PET Quantification, Cerebrospinal Fluid Biomarkers, and Longitudinal Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 27. imaging-cro.biospective.com [imaging-cro.biospective.com]
Application Notes and Protocols for Longitudinal ¹⁸F-MK-6240 PET Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting longitudinal Positron Emission Tomography (PET) studies using the ¹⁸F-MK-6240 radiotracer to quantify neurofibrillary tangles (NFTs) composed of tau protein. This information is intended to guide researchers in designing and implementing robust imaging protocols for tracking the progression of tau pathology in neurodegenerative diseases, particularly Alzheimer's disease.
Introduction
¹⁸F-MK-6240 is a second-generation PET tracer with high affinity and selectivity for the 3R/4R NFTs characteristic of Alzheimer's disease.[1] Its favorable properties, including a high dynamic range and minimal off-target binding in the brain, make it a valuable tool for longitudinal studies monitoring the accumulation of tau pathology.[1][2] Understanding the rate and spatial distribution of tau progression is critical for disease staging, monitoring disease progression, and evaluating the efficacy of therapeutic interventions in clinical trials.[3]
Experimental Protocols
Participant Preparation
-
Inclusion/Exclusion Criteria: Clearly define the participant cohort based on the research question (e.g., cognitively unimpaired, mild cognitive impairment, Alzheimer's disease dementia).[4][5] Amyloid status, typically determined by amyloid PET imaging or cerebrospinal fluid analysis, is a crucial stratification factor.[4][6]
-
Informed Consent: Obtain written informed consent from all participants or their legal representatives.
-
Pre-imaging Instructions: Participants should be instructed to fast for at least 4-6 hours prior to radiotracer injection to ensure stable metabolic conditions. Water intake is permitted.
Radiotracer Administration
-
Dosage: An intravenous bolus injection of approximately 185 MBq (5 mCi) to 370 MBq (10 mCi) of ¹⁸F-MK-6240 is administered.[1][7] The injected mass should be kept low to minimize the risk of pharmacological effects.[8]
-
Injection Procedure: The radiotracer is typically injected over 2-3 minutes through a catheter placed in an antecubital vein, followed by a saline flush.[8][9]
PET/CT or PET/MR Acquisition
-
Scanner: A whole-body PET/CT or a simultaneous PET/MR scanner should be used.[7][10]
-
Attenuation Correction: A low-dose CT scan or an MR-based attenuation correction sequence is performed prior to the emission scan.[4][11]
-
Emission Scan Timing: Dynamic or static imaging can be performed.
-
Static Imaging (most common for longitudinal studies): A 20-minute acquisition is typically performed starting 90 minutes after the injection of ¹⁸F-MK-6240.[4][5][10][12] Some studies have used a 70-90 minute window.[2][13][14][15]
-
Dynamic Imaging: For kinetic modeling, dynamic scanning can be performed for up to 120-150 minutes post-injection.[7][16][17]
-
-
Reconstruction: PET images are typically reconstructed using an ordered subset expectation maximization (OSEM) algorithm.[4][9][10]
Image Processing and Analysis
-
Image Coregistration: The PET images are coregistered to a corresponding T1-weighted MRI scan for anatomical reference and region of interest (ROI) definition.[2][13][15]
-
Reference Region: The cerebellar crus I or the cerebellar gray matter is commonly used as a reference region due to its low tau pathology burden.[4][5][12][18]
-
Quantification: The primary outcome measure is the Standardized Uptake Value Ratio (SUVR), calculated by dividing the mean radioactivity concentration in a target ROI by the mean concentration in the reference region.[2][4][5][18]
-
Regions of Interest (ROIs): ROIs can be defined based on anatomical atlases or correspond to Braak staging of tau pathology.[3][4][5] Composite ROIs, such as a meta-temporal composite, are also frequently used.[3]
Quantitative Data Summary
The following tables summarize quantitative data from longitudinal ¹⁸F-MK-6240 PET studies.
| Participant Group | Follow-up Period | Region of Interest (ROI) | Annualized Percent Change in SUVR (Mean ± SD or %) | Reference |
| Cognitively Unimpaired (CU) Amyloid-β Negative | ~2 years | PET Braak Stage I | 3.9% | [4][5][18] |
| Cognitively Unimpaired (CU) Amyloid-β Negative | ~2 years | PET Braak Stage II | 2.8% | [4][5][18] |
| Cognitively Unimpaired (CU) Amyloid-β Positive | ~2 years | PET Braak Stage I | 8.9% | [4][5][18] |
| Mild Cognitive Impairment (MCI) Amyloid-β Positive | 2 years | Meta-temporal Composite (MTC) | +12% | [3] |
| Alzheimer's Disease (AD) Dementia Amyloid-β Positive | 2 years | Meta-temporal Composite (MTC) | +9% | [3] |
| Cognitively Impaired Amyloid-β Positive (Braak II-IV at baseline) | ~2 years | Braak III-IV regions | 4.6-7.5% | [4][18] |
| Cognitively Impaired Amyloid-β Positive (Braak V-VI at baseline) | ~2 years | Braak V-VI regions | 8.3-10.7% | [18] |
| Parameter | Healthy Volunteers | MCI Participants | AD Dementia Participants | Reference |
| Baseline SUVR (MTC) | - | - | - | [3] |
| 2-Year % Change in SUVR (MTC) | -0.59% | +12% | +9% | [3] |
Visualizations
Caption: Experimental workflow for longitudinal ¹⁸F-MK-6240 PET studies.
Caption: Logical relationship of tau pathology progression measured by ¹⁸F-MK-6240.
References
- 1. Development, initial validation, and application of a visual read method for [18F]MK‐6240 tau PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Longitudinal 18F-MK-6240 tau tangles accumulation follows Braak stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal 18F-MK-6240 tau tangles accumulation follows Braak stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. direct.mit.edu [direct.mit.edu]
- 8. Test–retest characteristic of [18F]MK-6240 quantitative outcomes in cognitively normal adults and subjects with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Visually Identified Tau 18F-MK6240 PET Patterns in Symptomatic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dosimetry and efficacy of a tau PET tracer [18F]MK-6240 in Japanese healthy elderly and patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application of Tau PET in Non-AD Tauopathies: Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Progressive Supranuclear Palsy (PSP) and Corticobasal Degeneration (CBD) are debilitating neurodegenerative disorders classified as primary tauopathies. Unlike Alzheimer's disease (AD), where tau pathology is secondary to amyloid-beta deposition, PSP and CBD are characterized by the accumulation of abnormal 4-repeat (4R) tau isoforms in the brain.[1][2] The clinical presentation of these disorders can be heterogeneous and often overlaps with other neurodegenerative conditions, making accurate ante-mortem diagnosis challenging.[3][4] Positron Emission Tomography (PET) imaging with novel radiotracers targeting tau protein aggregates offers a promising in vivo biomarker to improve diagnostic accuracy, monitor disease progression, and evaluate the efficacy of tau-targeting therapies in clinical trials.[1] This document provides detailed application notes and protocols for the use of tau PET in the context of PSP and CBD.
Application Notes
The primary application of tau PET in PSP and CBD is to enhance diagnostic accuracy and to serve as a biomarker in clinical research and drug development. While first-generation tau PET tracers, developed primarily for AD (a mixed 3R/4R tauopathy), showed limited utility in 4R tauopathies, second-generation tracers have demonstrated improved binding affinity and specificity for the tau aggregates found in PSP and CBD.[5]
Key Applications:
-
Differential Diagnosis: Tau PET can help differentiate PSP and CBD from other neurodegenerative parkinsonian syndromes, such as Parkinson's disease (PD) and Multiple System Atrophy (MSA), which are not primary tauopathies.[6] Furthermore, it can aid in distinguishing these 4R tauopathies from AD, which exhibits a different pattern of tau deposition.[6]
-
Early Diagnosis: The addition of tau PET imaging, particularly with second-generation tracers like [18F]PI-2620, to structural MRI has been shown to improve the early diagnosis of PSP.[3][7][8]
-
Disease Progression Monitoring: Longitudinal tau PET imaging can potentially track the spatiotemporal progression of tau pathology in PSP and CBD, providing insights into disease mechanisms and a tool for monitoring disease progression in clinical trials.[9]
-
Pharmacodynamic Biomarker: In the context of clinical trials for anti-tau therapies, tau PET can serve as a pharmacodynamic biomarker to assess target engagement and the biological effect of the therapeutic intervention.
Tau PET Tracers for PSP and CBD
Several PET radiotracers have been investigated for their utility in imaging 4R tauopathies. The development has progressed from first-generation tracers with limitations to more promising second-generation agents.
-
First-Generation Tracers:
-
[18F]AV-1451 (Flortaucipir): While widely used in AD research, it shows limited and inconsistent binding to 4R tau aggregates and has significant off-target binding.[5]
-
[18F]THK-5351: Demonstrates some binding in the midbrain and basal ganglia in PSP, correlating with disease severity, but also suffers from off-target binding.[4]
-
[11C]PBB3: Shows some ability to detect tau aggregates in PSP and CBD.[4]
-
-
Second-Generation Tracers:
-
[18F]PI-2620: Has shown significant promise in imaging 4R tauopathies with improved diagnostic accuracy in PSP compared to MRI alone.[3][7][8] It has demonstrated the ability to differentiate PSP from healthy controls and other neurodegenerative diseases.[5]
-
[18F]PM-PBB3 (also known as [18F]APN-1607): Has shown potential in detecting non-AD tauopathies like PSP.[10]
-
[18F]MK-6240: While a potent tracer for AD tau, it exhibits suboptimal sensitivity for 4R tauopathies.[10]
-
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the application of tau PET in PSP and CBD.
Table 1: Diagnostic Performance of Tau PET Tracers in PSP
| Tracer | Comparison | Metric | Value | Reference |
| [18F]PI-2620 | PSP vs. Healthy Controls | Sensitivity (Visual) | 75% | [11] |
| [18F]PI-2620 | PSP vs. Healthy Controls | Specificity (Visual) | 80% | [11] |
| [18F]PI-2620 + MRI | PSP vs. Healthy Controls | Sensitivity (Quantitative) | 94% | [3][7][8] |
| [18F]PI-2620 + MRI | PSP vs. Healthy Controls | Specificity (Quantitative) | 100% | [3][7][8] |
| [18F]AV-1451 | PSP vs. Parkinson's Disease | Higher binding in PSP | g = -0.80 | [5] |
| [18F]PI-2620 | PSP vs. Healthy Controls | Higher binding in PSP | g = -1.68 | [5] |
Table 2: Regional Tau PET Tracer Binding in PSP vs. Other Groups (Standardized Mean Difference - SMD)
| Brain Region | Comparison | SMD | Reference |
| Midbrain | PSP vs. Healthy Controls | 1.698 | [6] |
| Basal Ganglia | PSP vs. Healthy Controls | 0.390 - 1.698 | [6] |
| Dentate Nucleus | PSP vs. Healthy Controls | 0.390 - 1.698 | [6] |
| Midbrain | PSP vs. Parkinson's Disease | 1.853 | [6] |
| Basal Ganglia | PSP vs. Parkinson's Disease | 0.503 - 1.853 | [6] |
| Subthalamic Nucleus | PSP vs. Alzheimer's Disease | 1.351 | [6] |
| Globus Pallidus | PSP vs. Alzheimer's Disease | 1.000 | [6] |
| Midbrain | PSP vs. Multiple System Atrophy | 1.269 | [6] |
Table 3: Regional Tau PET Tracer Binding in Corticobasal Syndrome (CBS)
| Tracer | Brain Region with Increased Retention in CBS | Comparison | Reference |
| [18F]THK5351 | Frontal Cortex | CBS vs. Healthy Controls & AD | [12] |
| [18F]THK5351 | Parietal Cortex | CBS vs. Healthy Controls & AD | [12] |
| [18F]THK5351 | Globus Pallidus | CBS vs. Healthy Controls & AD | [12] |
| [18F]PI-2620 | Asymmetric cortical and subcortical regions | Case series of CBS patients | [13] |
Experimental Protocols
The following protocols are generalized from methodologies reported in the literature for tau PET imaging in PSP and CBD research. Specific parameters may need to be optimized based on the PET scanner, radiotracer, and research question.
Participant Selection and Preparation
-
Inclusion Criteria:
-
Clinical diagnosis of probable or possible PSP or CBD according to established criteria (e.g., Movement Disorder Society criteria for PSP).
-
Age- and sex-matched healthy controls.
-
For drug development studies, specific inclusion/exclusion criteria related to the trial protocol.
-
-
Exclusion Criteria:
-
Contraindications to PET or MRI scanning.
-
Presence of other neurological or psychiatric conditions that could confound the results.
-
For some studies, exclusion of amyloid-positive individuals to focus on primary tauopathy.
-
-
Participant Preparation:
-
Fasting for at least 4-6 hours prior to radiotracer injection.
-
Abstinence from caffeine, alcohol, and smoking for at least 24 hours.
-
Establishment of intravenous access for radiotracer administration.
-
Participants should be comfortably positioned in the scanner to minimize motion.
-
Radiotracer Administration and PET Image Acquisition
-
Radiotracer: Second-generation tau PET tracer (e.g., [18F]PI-2620).
-
Dose: A single intravenous bolus injection of the radiotracer (e.g., approximately 185-370 MBq or 5-10 mCi), followed by a saline flush.
-
Acquisition Mode: Dynamic 3D list-mode acquisition.
-
Scan Duration: Typically 60 minutes post-injection. For kinetic modeling, continuous dynamic scanning from the time of injection is required. For standardized uptake value ratio (SUVR) analysis, a static scan at a later time point (e.g., 20-40 minutes or 45-75 minutes post-injection) may be sufficient.
-
Attenuation Correction: A low-dose CT scan is acquired for attenuation correction of the PET data.
Structural MRI Acquisition
-
A high-resolution T1-weighted structural MRI scan should be acquired for each participant, preferably on the same day as the PET scan.
-
This is crucial for co-registration of the PET data, anatomical localization of tracer uptake, and partial volume correction.
PET Image Processing and Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames using an iterative reconstruction algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with corrections for attenuation, scatter, and random coincidences.
-
Motion Correction: Frame-by-frame realignment of the dynamic PET images to correct for head motion during the scan.
-
Co-registration: Co-register the motion-corrected PET images to the individual's T1-weighted MRI.
-
Spatial Normalization: Spatially normalize the individual's MRI and co-registered PET images to a standard template space (e.g., Montreal Neurological Institute - MNI space).
-
Region of Interest (ROI) Definition: Define anatomical ROIs on the individual's MRI or in the standard template space. Key ROIs for PSP and CBD include:
-
PSP: Globus pallidus, putamen, subthalamic nucleus, substantia nigra, midbrain, dentate nucleus, and frontal cortex.
-
CBD: Asymmetric cortical regions (frontal, parietal), basal ganglia.
-
Reference Region: A region with minimal specific tau binding, such as the cerebellar gray matter, is used for semi-quantification.
-
-
Quantitative Analysis:
-
Kinetic Modeling: For dynamic scans, use a reference tissue model (e.g., Simplified Reference Tissue Model - SRTM) to generate parametric images of the distribution volume ratio (DVR), which reflects the specific binding of the tracer.
-
Standardized Uptake Value Ratio (SUVR): For static scans, calculate the SUVR by dividing the mean tracer uptake in a target ROI by the mean uptake in the reference region.
-
Visual Assessment
-
In addition to quantitative analysis, a qualitative visual assessment of the tau PET images can be performed by trained readers.
-
Visual rating scales can be developed to score the presence and severity of tracer uptake in key anatomical regions characteristic of PSP and CBD.
Visualizations
References
- 1. Visual reading for [18F]Florzolotau Tau PET scans in progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Updated appropriate use criteria for amyloid and tau PET: A report from the Alzheimer's Association and Society for Nuclear Medicine and Molecular Imaging Workgroup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GUEST | SNMMI [snmmi.org]
- 5. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. auntminnie.com [auntminnie.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. The ADNI PET Core at 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visual interpretation of [18F]Florzolotau Tau-PET imaging for differentiating alzheimer's disease and progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADNI | PET [adni.loni.usc.edu]
- 11. 18F-PI-2620 Tau PET Improves the Imaging Diagnosis of Progressive Supranuclear Palsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Machine Learning-Based Automated Tau PET Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accumulation of hyperphosphorylated tau protein into neurofibrillary tangles is a primary pathological hallmark of Alzheimer's disease (AD) and other tauopathies.[1][2] Positron Emission Tomography (PET) with tau-specific radiotracers, such as [18F]flortaucipir and [18F]MK-6240, allows for the in vivo quantification and visualization of tau pathology.[1] This capability is crucial for early diagnosis, tracking disease progression, and evaluating the efficacy of therapeutic interventions. However, the manual and semi-automated methods for quantifying tau deposition from PET images can be time-consuming, subjective, and require corresponding structural MRI scans for anatomical reference, which may not always be available.[3]
Machine learning, particularly deep learning models like Convolutional Neural Networks (CNNs), offers a powerful solution to these challenges.[1][4] These models can learn complex spatial patterns from imaging data to perform tasks such as disease classification, automated spatial normalization, and direct quantification of tau burden with high accuracy and efficiency.[1][2][5] This document provides detailed application notes and protocols for utilizing machine learning models in automated tau PET quantification.
Application Note 1: Alzheimer's Disease Classification Using a 3D Convolutional Neural Network
This application note describes the use of a 3D CNN to classify tau PET scans as either Alzheimer's Disease (AD) or Cognitively Normal (CN). 3D CNNs are well-suited for this task as they can analyze the entire 3D volume of the PET scan, capturing the spatial distribution of tau pathology that is characteristic of AD.
Workflow Overview
The overall process involves preprocessing tau PET images, training a 3D CNN model on a labeled dataset, and then using the trained model to classify new, unseen PET scans.
Quantitative Performance
The performance of 3D CNN-based classifiers for distinguishing AD from CN using tau PET images has been shown to be high.
| Metric | Performance | Reference |
| Accuracy | > 90% | [2][5] |
| Average Sensitivity | ~75% | [1][4] |
| Average Specificity | ~82% | [1][4] |
Experimental Protocol
1. Data Acquisition and Preprocessing:
- Participants: Acquire tau PET scans from a cohort of subjects clinically diagnosed as AD or CN. The Alzheimer's Disease Neuroimaging Initiative (ADNI) is a common source for such data.
- Imaging: Use a tau-specific radiotracer such as [18F]flortaucipir.
- Motion Correction: Correct for head motion during the PET scan.
- Spatial Normalization: Spatially normalize the PET images to a standard template (e.g., MNI space). This typically involves co-registering the PET image to the subject's T1-weighted MRI and then using the transformation parameters from the MRI-to-template normalization.
- Intensity Normalization: Calculate Standardized Uptake Value Ratio (SUVR) images using a reference region with low tau accumulation, such as the cerebellar crus or inferior cerebellar cortex.[6][7]
2. Model Architecture and Training:
- Architecture: A typical 3D CNN architecture consists of multiple convolutional layers, pooling layers, and fully connected layers.[8]
- Convolutional Layers: Apply 3D filters to the input image to extract hierarchical features.
- Pooling Layers: Down-sample the feature maps to reduce computational complexity and create spatial invariance.
- Fully Connected Layers: Perform the final classification based on the extracted features.
- Data Splitting: Divide the dataset into training, validation, and testing sets (e.g., 80% training, 10% validation, 10% testing).
- Training: Train the network using the training set. The model's weights are iteratively adjusted to minimize a loss function (e.g., cross-entropy) that measures the difference between the predicted and actual labels.
- Validation: Use the validation set to tune hyperparameters (e.g., learning rate, number of epochs) and prevent overfitting.
- Testing: Evaluate the final model's performance on the unseen test set to get an unbiased estimate of its accuracy.
3. Model Interpretation (Optional but Recommended):
- To understand which brain regions the model uses for classification, employ interpretability techniques like Layer-Wise Relevance Propagation (LRP) or occlusion sensitivity analysis.[2][5][9] These methods generate heatmaps highlighting the brain areas most influential in the model's decision-making process. For AD classification, regions like the hippocampus, parahippocampus, and temporal lobes are often identified as important.[2][5]
Application Note 2: MR-less Automated Tau PET Quantification
A significant bottleneck in traditional PET quantification pipelines is the requirement of a corresponding structural MRI for spatial normalization. This application note describes a deep learning-based pipeline that performs spatial normalization directly on the tau PET image, thus enabling fully automated quantification without the need for an MRI.
Logical Relationship
This approach uses a deep neural network trained to predict the spatial transformation needed to align a native-space PET image to a standard template.
Quantitative Performance
| Metric | Performance | Reference |
| Intraclass Correlation Coefficient (ICC) | > 0.97 | [10] |
| Correlation with Cognitive Scores (MMSE) | Significant correlation between model-derived tau in metatemporal regions and cognitive scores | [10] |
| Prediction of Cognitive Decline | Elevated tau in entorhinal cortex and inferior temporal gyrus predicted future decline | [10] |
Experimental Protocol
1. Training the Spatial Normalization Model:
- Dataset: A large dataset of paired tau PET and T1-weighted MRI scans is required.
- Ground Truth: For each pair, generate the "ground truth" spatial transformation by normalizing the MRI to a standard template and applying this transformation to the co-registered PET image.
- Model Architecture: A deep neural network, often a CNN-based regressor, is used. The network takes a native-space PET image as input and outputs the parameters of the transformation required to align it to the standard template.[3] Transfer learning from models pre-trained on other PET tracers (e.g., amyloid PET) can also be effective.[10]
- Training: The model is trained to minimize the difference between the predicted transformation and the ground truth transformation.
2. Automated Quantification Pipeline:
- Input: A new, native-space tau PET image.
- Step 1: Spatial Normalization: The trained deep learning model is applied to the PET image to warp it into the standard template space.
- Step 2: SUVR Calculation: An SUVR image is created using a predefined reference region from an atlas in the standard space.
- Step 3: Regional Quantification: An anatomical atlas is overlaid on the normalized SUVR image. The mean SUVR value is then calculated for each predefined Region of Interest (ROI).
- Output: A table of SUVR values for all ROIs, which can be used for clinical assessment or statistical analysis.
Application Note 3: Synthesizing Tau PET Images from Other Modalities
Model Architecture Concept
A 3D Dense-U-Net architecture is commonly used for this image-to-image translation task. The U-Net's encoder-decoder structure with skip connections is effective at preserving spatial details.
Quantitative Performance
Models imputing tau PET from FDG-PET have shown strong performance and clinical relevance.
| Model Input | Performance Metric | Result | Reference |
| FDG-PET | Correlation (r) with ground-truth tau PET (regional SUVR) | > 0.8 | [11] |
| FDG-PET | Mean Absolute Percentage Error (MAPE) | ~8% | [11] |
| FDG-PET | AUROC for predicting tau positivity | Significantly improved compared to using original FDG-PET data | [9][11] |
| Amyloid-PET | Correlation (r) with ground-truth tau PET (regional SUVR) | 0.41 - 0.76 | [11] |
Experimental Protocol
1. Data and Preprocessing:
- Dataset: Requires a large, multi-modal dataset with subjects who have undergone both tau PET and the input modality (e.g., FDG-PET, T1w-MRI).
- Preprocessing: All images must be co-registered and spatially normalized to a common template. Intensity normalization should be applied as appropriate for each modality.
2. Model Training:
- Architecture: A 3D Dense-U-Net model is a suitable choice.[9][11]
- Training: The model is trained to minimize the voxel-wise difference (e.g., mean squared error) between the synthesized tau PET image and the ground-truth tau PET image.
3. Inference and Evaluation:
- Input: A preprocessed image from the input modality (e.g., FDG-PET).
- Output: A synthesized 3D tau PET image.
- Evaluation: The quality of the imputed image is assessed by comparing regional SUVR values with ground-truth data. The clinical utility is evaluated by testing its ability to classify patients or predict outcomes compared to the original input data.[9]
References
- 1. Deep learning improves utility of tau PET in the study of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deep learning detection of informative features in tau PET for Alzheimer’s disease classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A Deep Learning Approach to MR-less Spatial Normalization for Tau PET Images | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. medrxiv.org [medrxiv.org]
- 8. GC-CNNnet: Diagnosis of Alzheimer's Disease with PET Images Using Genetic and Convolutional Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Artificial Intelligence-Powered Quantification of Flortaucipir PET for Detecting Tau Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nmmitools.org [nmmitools.org]
Application Notes and Protocols for 18F-PI-2620 PET Scans: Visual Read and Interpretation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the visual and quantitative interpretation of 18F-PI-2620 Positron Emission Tomography (PET) scans for assessing tau pathology in the human brain. The protocols are compiled from published research to ensure standardized data acquisition and analysis in clinical and research settings.
Introduction to 18F-PI-2620
18F-PI-2620 is a second-generation PET tracer designed for the in-vivo imaging of tau protein aggregates, which are a pathological hallmark of Alzheimer's disease (AD) and other neurodegenerative disorders known as tauopathies.[1][2] It demonstrates high affinity for both 3-repeat and 4-repeat tau isoforms.[3] Preclinical studies have shown high selectivity with no significant off-target binding to beta-amyloid or monoamine oxidase A/B.[4] Clinical data have confirmed its utility in distinguishing between healthy controls and individuals with AD, with a high signal-to-noise ratio.[3]
Experimental Protocols
Subject Preparation and Tracer Administration
-
Injected Activity: The typical injected activity of 18F-PI-2620 ranges from 173.54 to 354.02 MBq (approximately 5 to 10 mCi), administered as an intravenous bolus injection.[5] Some studies have successfully used a lower dose of around 185 MBq while maintaining high image quality.[5]
-
Injected Mass: The mean administered mass of PI-2620 is typically low, in the microgram range (e.g., 2.09 ± 1.61 μg).[3]
PET Image Acquisition
-
Dynamic Scanning: For full kinetic modeling, dynamic brain imaging is performed immediately after tracer injection for up to 180 minutes.[3] A common dynamic framing protocol is: 6 x 30s, 4 x 1 min, 4 x 2 min, and 15 x 5 min for the first 90 minutes, followed by additional frames for later time points.[3]
-
Static Scanning: For routine clinical and research purposes, a static imaging window is often sufficient. Static scans acquired between 45 and 75 minutes post-injection provide excellent quantification accuracy, a large effect size, and low test-retest variability.[1][4][6] Other studies have used a 60 to 90-minute post-injection window.[5][7] For studies focused on 4R-tauopathies, earlier windows such as 20-40 minutes may be more sensitive.[8]
-
MRI Acquisition: A T1-weighted MRI scan is essential for anatomical co-registration and delineation of regions of interest (ROIs).[3]
Image Reconstruction
-
PET images are typically reconstructed using an iterative algorithm such as Time-of-Flight Ordered Subset Expectation Maximization (TOF-OSEM).[5][7]
-
Standard corrections for detector deadtime, scatter, randoms, detector normalization, and radioisotope decay should be applied.[5][7]
Visual Read Protocol
A systematic visual interpretation of 18F-PI-2620 PET scans is crucial for the clinical evaluation of tau pathology. A validated protocol based on a modified Braak staging system is recommended.[9]
Image Preparation for Visual Read
-
Co-register the 18F-PI-2620 PET images to the subject's T1-weighted MRI.
-
Use a standardized color scale (e.g., rainbow or gray scale) and normalize the signal intensity to a reference region.
-
The inferior cerebellar cortex is the most commonly used and validated reference region for visual assessment due to its low tau deposition in AD.[7][9]
Staging of Tau Pathology (Modified Braak Stages)
The visual rating is based on identifying regions with tracer uptake greater than that in the inferior cerebellar cortex.[9] The progression of tau pathology is staged as follows:
-
Stage 1e: Uptake confined to the transentorhinal and entorhinal cortex.[9]
-
Stage 1h: Progression to the hippocampus.[9]
-
Stage 1m: Further spread to the rest of the medial temporal cortex, including the lingual and fusiform gyrus.[9]
-
Stage 2: Involvement of the remaining temporal cortex.[9]
-
Stage 3: Uptake extends to the neocortex.[9]
A scan is rated as positive for a particular stage if there is visible uptake in the corresponding regions that is higher than the reference region.[9]
Quantitative Analysis Protocol
Quantitative analysis of 18F-PI-2620 PET scans provides objective measures of tau burden and is essential for longitudinal studies and clinical trials. The most common method is the calculation of the Standardized Uptake Value Ratio (SUVR).
Image Processing for Quantification
-
Co-registration: Co-register the PET image to the corresponding T1-weighted MRI.
-
ROI Definition: Delineate regions of interest (ROIs) on the MRI, including target regions (e.g., temporal lobe, parietal lobe, precuneus, posterior cingulate cortex) and a reference region.[3]
-
Reference Region: The cerebellar gray matter is the recommended reference region for SUVR calculations.[3] For 4R-tauopathies, alternative reference regions like the fusiform gyrus and crus-cerebellum may improve quantification.[10][11]
-
Partial Volume Correction (Optional): For more accurate quantification, especially in atrophied brains, partial volume correction can be applied.[10]
SUVR Calculation
The SUVR is calculated as the ratio of the mean activity concentration in a target ROI to the mean activity concentration in the reference region ROI.[3]
SUVR = (Mean uptake in Target ROI) / (Mean uptake in Reference ROI)
The optimal imaging window for SUVR calculation is typically between 30 and 90 minutes post-injection, with 45-75 minutes being a commonly used and validated window.[3][6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for 18F-PI-2620.
| Parameter | Healthy Controls (HC) | Alzheimer's Disease (AD) | Progressive Supranuclear Palsy (PSP) | Reference |
| SUVR (45-75 min) | ||||
| Temporal Lobe | ~1.0 | >1.2 | ~1.0 | [3][12] |
| Parietal Lobe | ~1.0 | >1.2 | ~1.0 | [3][12] |
| Globus Pallidus | ~1.0 | ~1.0 | >1.1 | [13][14] |
| Distribution Volume Ratio (DVR) | ||||
| Braak Region I | 1.00 | 1.22 | 1.00 | [12] |
| PSP Target Region | 1.16 | 1.32 | 1.18 | [12] |
| Parameter | Value | Units | Conditions | Reference |
| Test-Retest Variability (TRV) | 3.8 - 4.9 | % | 30-90 min imaging window | [1] |
| Whole-Body Effective Dose | 33.3 ± 2.1 (female) | μSv/MBq | 1.5-h bladder voiding | [1][6] |
| 33.1 ± 1.4 (male) | μSv/MBq | 1.5-h bladder voiding | [1][6] |
Interpretation of Results
-
Visual Read: The presence of elevated 18F-PI-2620 uptake in a pattern consistent with the Braak staging system is indicative of AD-related tau pathology.[9] The absence of uptake in individuals with non-AD tauopathies in these specific regions can be an important diagnostic differentiator.[9]
-
Quantitative Analysis: Significantly higher SUVR or DVR values in AD-typical regions (e.g., temporal and parietal lobes) compared to healthy controls support the diagnosis of AD.[3] In contrast, elevated tracer retention in the globus pallidus may be indicative of 4R-tauopathies like PSP.[13] It is important to note that for 4R-tauopathies, earlier imaging windows (e.g., 20-40 minutes) and the use of parametric images may improve diagnostic sensitivity.[8]
These protocols provide a framework for the standardized visual and quantitative interpretation of 18F-PI-2620 PET scans. Adherence to these guidelines will enhance the reliability and comparability of data across different research centers and clinical trials.
References
- 1. Evaluation of Dosimetry, Quantitative Methods, and Test-Retest Variability of 18F-PI-2620 PET for the Assessment of Tau Deposits in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. direct.mit.edu [direct.mit.edu]
- 3. Tau PET imaging with 18F-PI-2620 in Patients with Alzheimer Disease and Healthy Controls: A First-in-Humans Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Tau PET imaging with 18F-PI-2620 in aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. escholarship.org [escholarship.org]
- 8. Pragmatic algorithm for visual assessment of 4-Repeat tauopathies in [18F]PI-2620 PET Scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of [18F]PI-2620 Tau-PET Quantification via Non-Invasive Automatized Image Derived Input Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of [18F]PI-2620, a second-generation selective tau tracer, for assessing four-repeat tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 18F-PI-2620 Tau PET Improves the Imaging Diagnosis of Progressive Supranuclear Palsy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹⁸F-RO-948 PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dynamic and static imaging protocols for the novel tau positron emission tomography (PET) tracer, ¹⁸F-RO-948. This document details the methodologies for quantitative assessment of tau pathology, crucial for advancing research and therapeutic development in Alzheimer's disease (AD) and other tauopathies.
Introduction to ¹⁸F-RO-948
¹⁸F-RO-948 is a second-generation PET radioligand designed for the in vivo quantification of tau protein aggregates, a core neuropathological feature of Alzheimer's disease.[1][2] It exhibits high affinity and specificity for paired helical filament (PHF)-tau, which forms the neurofibrillary tangles (NFTs) characteristic of AD.[1] Autoradiographic studies have demonstrated that ¹⁸F-RO-948 binds with high affinity to tau aggregates in brain sections from AD patients, with lower reactivity in non-AD tauopathies, suggesting a preference for the mixed 3- and 4-repeat tau isoforms found in AD.[1][3] Its favorable kinetic properties and minimal off-target binding make it a promising tool for both research and clinical applications.[1][4]
Signaling Pathway and Mechanism of Action
¹⁸F-RO-948 allows for the visualization and quantification of tau pathology. In Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and aggregates into insoluble paired helical filaments, which then form neurofibrillary tangles within neurons. This process is a downstream consequence of amyloid-beta (Aβ) plaque deposition and is closely linked to neuronal dysfunction and cognitive decline. ¹⁸F-RO-948 is a small molecule that crosses the blood-brain barrier and binds with high specificity to these aggregated tau deposits. The emitted positrons from the ¹⁸F isotope can then be detected by a PET scanner, generating a three-dimensional image that reflects the density and distribution of tau pathology in the brain.
Dynamic vs. Static Imaging Protocols
The choice between a dynamic and a static imaging protocol depends on the research question and desired level of quantitative accuracy.
-
Dynamic Imaging: Involves acquiring PET data continuously over a long period (e.g., 90-120 minutes) immediately following tracer injection. This allows for the measurement of the tracer's delivery to and clearance from the brain tissue, enabling full kinetic modeling to derive quantitative parameters like the distribution volume (V T) and binding potential (BP ND). Dynamic imaging is considered the gold standard for quantitative accuracy.[1][2][4]
-
Static Imaging: Involves acquiring data over a shorter period at a later time point when the tracer has reached a state of relative equilibrium (or pseudoequilibrium). The most common output is the Standardized Uptake Value Ratio (SUVR), which is calculated by normalizing the tracer uptake in a target region to that of a reference region devoid of specific binding (e.g., cerebellar gray matter).[5][6] Static imaging is more clinically feasible and less burdensome for patients.[5]
Experimental Protocols
I. Dynamic Imaging Protocol for Full Kinetic Modeling
This protocol is designed to provide the most accurate quantification of ¹⁸F-RO-948 binding.
1. Participant Preparation:
-
Fasting for at least 4-6 hours is recommended.
-
Participants should be comfortably positioned in the PET scanner to minimize motion.
-
A head-fixation device should be used.
-
For arterial blood sampling, an arterial line is placed in the radial artery.
2. Tracer Administration and PET Acquisition:
-
A slow bolus injection of ¹⁸F-RO-948 is administered intravenously at the start of the scan.
-
Emission scan acquisition begins simultaneously with the injection and continues for 90 to 120 minutes in 3D list mode.[1][2] For detailed kinetic analysis, scans can be extended up to 200 minutes.[1]
-
A transmission scan (e.g., using a ¹³⁷Cs source) or a CT scan is performed for attenuation correction.[1]
3. Arterial Blood Sampling (if performed):
-
Arterial blood samples are collected continuously or at frequent intervals throughout the scan to measure the arterial input function.[1] Sampling frequency is higher initially (e.g., every 5 seconds) and decreases over time (e.g., every 5 minutes after 30 minutes).[1]
-
Plasma radioactivity is measured using a cross-calibrated gamma counter.
4. Data Analysis:
-
The primary methods for analyzing dynamic data are compartmental models (e.g., two-tissue compartment model) and graphical analyses.[1][2][3]
-
Plasma Reference Graphical Analysis (PRGA): This method is considered optimal for quantifying ¹⁸F-RO-948, yielding stable values for the distribution volume ratio (DVR) from 90 minutes onward.[1][2][4]
-
Reference Tissue Graphical Analysis (RTGA): This non-invasive method uses a reference region (e.g., inferior cerebellar cortex) instead of arterial plasma data. It shows excellent correlation with PRGA and may be preferable for longitudinal studies due to slightly better reproducibility.[1][3]
II. Static Imaging Protocol for SUVR Calculation
This protocol is a simplified alternative to dynamic imaging, suitable for larger cohorts and clinical settings.
1. Participant Preparation:
-
Fasting for at least 4-6 hours is recommended.
-
Participants should be comfortably positioned.
2. Tracer Administration and PET Acquisition:
-
Administer a slow bolus injection of ¹⁸F-RO-948 intravenously.
-
Allow for a tracer uptake period.
-
Acquire a static PET scan for a duration of 20 minutes, typically starting 70 to 80 minutes post-injection.[5][7] A common acquisition window is 70-90 minutes or 80-100 minutes post-injection.[5]
-
Perform a CT scan for attenuation correction.
3. Data Analysis:
-
Reconstruct PET images and co-register them to the participant's T1-weighted MRI for anatomical reference.[7][8]
-
Define regions of interest (ROIs) on the co-registered MRI.
-
Calculate the SUVR for each target ROI by dividing its mean uptake value by the mean uptake value of a reference region.
-
Reference Region: The inferior cerebellar cortex is the most commonly used and validated reference region for ¹⁸F-RO-948.[5][6][9]
Quantitative Data Summary
The following tables summarize key quantitative outcomes for ¹⁸F-RO-948 imaging.
Table 1: Comparison of Dynamic and Static Imaging Methodologies
| Parameter | Dynamic Imaging | Static Imaging |
| Primary Outcome | Distribution Volume (V T), Distribution Volume Ratio (DVR), Binding Potential (BP ND) | Standardized Uptake Value Ratio (SUVR) |
| Scan Duration | 90-120 minutes (or longer) | 20 minutes |
| Acquisition Start | Simultaneous with injection | 70-80 minutes post-injection |
| Invasiveness | High (if arterial line is used) | Low |
| Complexity | High (requires kinetic modeling) | Low (simple ratio calculation) |
| Quantitative Accuracy | Gold Standard | High correlation with dynamic methods |
| Recommended Use | Detailed kinetic studies, validation of new analysis methods | Large cohort studies, clinical trials, longitudinal monitoring |
Table 2: Representative SUVR Cutoff Values for Tau Positivity
These values, derived from studies distinguishing AD patients from controls, can be used to classify scans as tau-positive or tau-negative. The specific cutoffs are defined based on the mean plus a certain number of standard deviations (e.g., 2.5 SDs) in a control group.[5]
| Brain Region of Interest (ROI) | Typical SUVR Cutoff for Positivity |
| Braak I-II (Entorhinal) | > 1.48 |
| Braak III-IV (Limbic) | > 1.36 |
| Braak I-IV (Temporal/Parietal) | > 1.36 |
| Braak V-VI (Neocortical) | > 1.35 |
Note: Cutoff values can vary slightly between studies and cohorts. It is recommended to establish cohort-specific cutoffs.[5]
Conclusion
¹⁸F-RO-948 is a robust PET tracer for the in vivo quantification of tau pathology. Dynamic imaging with full kinetic modeling provides the most accurate quantitative data and is ideal for in-depth research studies.[1] Static imaging protocols offer a practical and reliable alternative, producing SUVRs that are highly correlated with more complex measures and are well-suited for larger-scale clinical and longitudinal studies.[1][3] The choice of protocol should be guided by the specific aims of the research or clinical application.
References
- 1. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Diagnostic Performance of RO948 F 18 Tau Positron Emission Tomography in the Differentiation of Alzheimer Disease From Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [18F]RO948 tau positron emission tomography in genetic and sporadic frontotemporal dementia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Harmonizing Tau PET Data Across Different Imaging Centers
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for harmonizing tau positron emission tomography (PET) data obtained from multiple imaging centers, ensuring data comparability and integrity for multi-center clinical trials and research studies.
Introduction
Tau PET imaging is a critical biomarker for tracking the progression of Alzheimer's disease (AD) and other tauopathies.[1] It allows for the in vivo quantification and visualization of tau pathology, which is closely linked to cognitive decline.[1][2] However, the use of different PET scanners, tau tracers, and image analysis methodologies across various imaging centers introduces significant variability, making direct comparison of data challenging.[2][3] Harmonization of tau PET data is therefore essential to reduce variability and increase statistical power in multi-center studies.[4] This document outlines the key challenges and provides detailed protocols for standardizing and harmonizing tau PET data.
Challenges in Multi-Center Tau PET Imaging:
-
Tracer-Specific Properties: Different tau PET tracers ([¹⁸F]Flortaucipir, [¹⁸F]MK-6240, [¹⁸F]PI-2620, [¹⁸F]RO948, etc.) exhibit distinct binding characteristics, affinities for tau tangles, dynamic ranges, and off-target binding profiles.[1][3][5]
-
Scanner-Related Variability: Differences in PET scanner hardware (e.g., detector technology, resolution) and software (e.g., reconstruction algorithms) across centers can lead to systematic variations in image quality and quantitative values.[4][6]
-
Image Acquisition and Processing: Variations in protocols for patient preparation, dose administration, uptake time, scan duration, and image reconstruction parameters can introduce significant data heterogeneity.[6][7]
-
Data Analysis: The choice of reference region, volume of interest (VOI) definition, and quantitative metrics (e.g., Standardized Uptake Value Ratio - SUVR) can differ between centers, affecting the final outcome measures.[3][8]
Harmonization Strategies
A multi-faceted approach is required to effectively harmonize tau PET data. This involves standardization of procedures before and during image acquisition, as well as post-acquisition data harmonization techniques.
Pre-Acquisition Standardization
Standardizing as many aspects of the imaging process as possible before data acquisition is the first and most critical step in minimizing variability.
Protocol for Standardized Tau PET Imaging:
-
Patient Preparation:
-
Fasting for at least 4-6 hours prior to tracer injection.
-
Abstain from caffeine, alcohol, and nicotine for 24 hours.
-
Ensure patient is comfortably seated or lying down in a quiet, dimly lit room for at least 15-20 minutes before and after tracer injection to minimize synaptic activity.
-
-
Tracer Administration:
-
Uptake Period:
-
Image Acquisition:
-
Follow standardized acquisition protocols, such as those developed by the Alzheimer's Disease Neuroimaging Initiative (ADNI).[12][13]
-
Position the patient to ensure the entire brain, including the cerebellum, is within the scanner's field of view.[9]
-
Use a consistent scan duration and framing protocol across all sites.
-
Phantom Studies for Scanner Harmonization
Phantom studies are essential for characterizing and harmonizing the performance of different PET scanners.
Protocol for Multi-Center Phantom Study:
-
Phantom Selection:
-
Phantom Preparation:
-
Fill the phantom with a known concentration of a long-lived positron-emitting isotope (e.g., ¹⁸F or ⁶⁸Ge) to simulate the activity levels observed in human tau PET studies. For example, activities of 4.0 kBq/mL for the gray matter compartment and 2.0 kBq/mL for the white matter compartment can be used.[6][7]
-
-
Image Acquisition:
-
Acquire phantom data on each scanner using the same acquisition parameters as the human studies.
-
-
Data Analysis:
-
Analyze the phantom data to assess key performance characteristics, including:
-
Recovery Coefficient (RC): Measures the ability of the scanner to recover the true activity concentration in small regions.[6]
-
Image Noise: Quantifies the level of statistical noise in the images.[6]
-
Spatial Resolution: Determines the scanner's ability to distinguish between small, adjacent structures. This can be harmonized by applying a Gaussian filter to achieve a uniform resolution across all scanners.[13][14]
-
-
-
Cross-Scanner Calibration:
-
Use the phantom data to derive scanner-specific correction factors that can be applied to the human data to reduce inter-scanner variability. The EQ.PET method, which uses a Gaussian filter to match recovery coefficients, is one such approach.[4]
-
Post-Acquisition Data Harmonization
Even with standardized acquisition protocols, residual variability will likely remain. Post-acquisition harmonization methods aim to correct for these differences.
2.3.1. Standardized Image Processing Pipeline:
A centralized and automated image processing pipeline is crucial for ensuring that all data is analyzed in a consistent manner. The Berkeley PET Imaging Pipeline (B-PIP) is an example of such a system.[13][14]
Protocol for a Standardized Processing Pipeline:
-
Image Pre-processing:
-
Apply corrections for attenuation, scatter, and random coincidences.
-
Reconstruct images using a standardized algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM).[9]
-
Apply a spatial smoothing filter to harmonize the effective resolution across scanners, as determined from phantom studies.[13][14]
-
-
Image Registration:
-
Region of Interest (ROI) Definition:
-
Quantification:
2.3.2. Data-Driven Harmonization Methods:
Several data-driven approaches have been developed to harmonize quantitative tau PET data across different tracers and cohorts.
-
CenTauR Scale and the Joint Propagation Model (JPM):
-
The CenTauR scale is a proposed universal scale for tau PET quantification, analogous to the Centiloid scale for amyloid PET.[2]
-
The JPM is a statistical model that simultaneously models the relationships between data from different tracers without requiring a dedicated reference tracer.[2][16] It has been shown to be more accurate than simple linear regression approaches.[2][16]
-
-
Computational Harmonization Techniques:
-
Surface-based Diffusion Models: These models can learn the complex, non-linear relationships between SUVR maps from different tracers and scanners, enabling a vertex-wise mapping of tau patterns.[17][18] This approach also includes methods for artifact detection and removal.[17][18]
-
Generative Adversarial Networks (GANs): GANs can be trained to translate images from one scanner to another, effectively harmonizing the image characteristics.[19]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters and findings from multi-center tau PET harmonization studies.
Table 1: Commonly Used Tau PET Tracers and their Characteristics
| Tracer | Generation | Key Characteristics | Reference Region(s) |
| [¹⁸F]Flortaucipir (AV-1451) | First | First FDA-approved tau tracer; known off-target binding in basal ganglia, choroid plexus.[20][21] | Cerebellar Cortex |
| [¹⁸F]MK-6240 | Second | Higher affinity for tau tangles than Flortaucipir; negligible off-target binding in the brain.[20] | Cerebellar Crus I |
| [¹⁸F]PI-2620 | Second | Shows promise for imaging tau in non-AD tauopathies.[22] | Cerebellar Gray Matter |
| [¹⁸F]RO948 | Second | Another second-generation tracer with improved binding properties.[22] | Cerebellar Gray Matter |
Table 2: Key Parameters from Phantom Harmonization Studies
| Parameter | Recommended Value/Range | Purpose |
| Phantom Activity (Gray/White Matter) | 4.0 / 2.0 kBq/mL | To simulate realistic brain activity levels.[6][7] |
| Number of Iterations (Reconstruction) | ≥ 4 | To ensure convergence of contrast and recovery coefficients.[6] |
| Gaussian Filter (Smoothing) | 2-4 mm | To control image noise and harmonize resolution.[6] |
| Error Rate of RC (Gray/White Matter) | < 15% / < 1% | To ensure quantitative accuracy.[6] |
| Image Noise | < 10% | To maintain good image quality.[6] |
Visualizations
The following diagrams illustrate key workflows and concepts in tau PET data harmonization.
Caption: High-level workflow for harmonizing tau PET data.
Caption: Standardized tau PET data processing pipeline.
Caption: Logical relationship of tau PET harmonization methods.
References
- 1. Head-to-head harmonization of tau PET tracers – The HEAD study | Carney Institute for Brain Science | Brown University [carney.brown.edu]
- 2. Harmonizing tau positron emission tomography in Alzheimer's disease: The CenTauR scale and the joint propagation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.alz.washington.edu [files.alz.washington.edu]
- 4. A review of harmonization strategies for quantitative PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving tau-PET harmonization: the HEAD study | VJDementia [vjdementia.com]
- 6. Toward standardization of tau PET imaging corresponding to various tau PET tracers: a multicenter phantom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of multiple tau-PET measures as biomarkers in aging and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Modeling of the Tau PET Tracer 18F-AV-1451 in Human Healthy Volunteers and Alzheimer Disease Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Kinetic Modeling of the Tau PET Tracer 18F-AV-1451 in Human Healthy Volunteers and Alzheimer Disease Subjects | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Positron emission tomography harmonization in the Alzheimer's Disease Neuroimaging Initiative: A scalable and rigorous approach to multisite amyloid and tau quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alzheimer's Association International Conference [alz.confex.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Harmonizing tau positron emission tomography in Alzheimer's disease: The CenTauR scale and the joint propagation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TAU PET HARMONIZATION VIA SURFACE-BASED DIFFUSION MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 19. Tau PET Image Harmonization Using a Generative Adversarial Network | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 20. RePORT ⟩ RePORTER [reporter.nih.gov]
- 21. International consensus on the use of tau PET imaging agent 18F-flortaucipir in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. head-study.info [head-study.info]
Application Notes and Protocols for Tau PET as a Biomarker in Clinical Trials for Tau Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tau Positron Emission Tomography (PET) as a biomarker in clinical trials for therapeutics targeting tau pathology, a hallmark of Alzheimer's disease and other tauopathies.
Introduction
The accumulation of aggregated tau protein in the brain is strongly correlated with neurodegeneration and cognitive decline in Alzheimer's disease. This makes in-vivo imaging of tau pathology using PET a critical tool for the development of new tau-targeting therapies. Tau PET can be employed for various purposes in clinical trials, including patient selection, assessment of target engagement, and monitoring of treatment efficacy. The U.S. Food and Drug Administration (FDA) encourages the use of biomarkers like tau PET to enhance the efficiency of clinical trials.
Tau PET Radiotracers in Clinical Trials
Several generations of tau PET radiotracers have been developed, each with distinct characteristics. The first-generation tracer, [¹⁸F]flortaucipir (also known as AV-1451 or T807), is the most widely studied and is FDA-approved. However, it has known off-target binding, particularly to monoamine oxidase A and B (MAO-A and MAO-B). Newer, second-generation tracers have been developed to overcome these limitations with improved specificity and selectivity.
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used tau PET radiotracers in clinical trials. Standardized Uptake Value Ratio (SUVR) is a common metric for quantifying tracer uptake, where the uptake in a region of interest is normalized to a reference region with minimal specific binding (e.g., cerebellar gray matter).
| Radiotracer | Generation | Key Findings in Clinical Trials | SUVR Changes Over Time (Annualized) | Key References |
| [¹⁸F]Flortaucipir (AV-1451) | First | - Strong correlation with post-mortem tau pathology. - Higher uptake in Alzheimer's disease patients compared to healthy controls. - Longitudinal increases in SUVR are associated with cognitive decline. | - Cognitively Unimpaired (Amyloid-Positive): ~0.006 SUVR increase (0.5%) in temporal and parietal regions. - Mild Cognitive Impairment (MCI) & AD Dementia: ~0.053 SUVR increase (3%) in widespread cortical areas. | --INVALID-LINK-- |
| [¹⁸F]MK-6240 | Second | - High affinity and selectivity for neurofibrillary tangles. - Minimal off-target binding compared to first-generation tracers. | - Data from ongoing and recent trials suggest sensitivity to longitudinal change. | --INVALID-LINK-- |
| [¹⁸F]RO-948 | Second | - Low off-target binding. - Effectively distinguishes between different stages of Alzheimer's disease. | - Demonstrates significant longitudinal increases in tau pathology in early disease stages. | --INVALID-LINK-- |
| [¹⁸F]PI-2620 | Second | - High binding affinity to paired helical filaments of tau. - Shows promise in differentiating Alzheimer's from non-Alzheimer's tauopathies. | - Detects significant tau accumulation over one year in early-onset Alzheimer's disease. | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Tau PET Imaging with [¹⁸F]Flortaucipir
This protocol outlines the steps for acquiring tau PET images using [¹⁸F]flortaucipir in a clinical trial setting.
1. Participant Preparation:
-
Confirm participant identity and obtain informed consent.
-
Instruct the participant to be well-hydrated.
-
No specific dietary restrictions are required.
-
Review concomitant medications to identify any potential interactions, although none are specifically contraindicated.
2. Radiotracer Administration:
-
Establish intravenous (IV) access.
-
Administer a single IV bolus of 370 MBq (10 mCi) of [¹⁸F]flortaucipir.
-
The injection volume should not exceed 10 mL.
-
Follow the injection with a 5-15 mL saline flush.
3. Image Acquisition:
-
Position the participant comfortably on the PET scanner bed with their head in a head holder to minimize motion.
-
The PET scan should be initiated 75-80 minutes after the radiotracer injection.
-
Acquire a static brain scan for a duration of 20-30 minutes (e.g., 4 x 5-minute frames).
-
A low-dose CT or an MRI scan should be acquired for attenuation correction and anatomical co-registration.
4. Image Reconstruction and Processing:
-
Reconstruct the PET data using an iterative algorithm (e.g., OSEM).
-
Apply corrections for attenuation, scatter, randoms, and dead time.
-
Co-register the PET image to the participant's structural MRI.
-
Perform partial volume correction if required by the study protocol.
Protocol 2: Quantitative Analysis - SUVR Calculation
This protocol describes the steps for calculating SUVR from the acquired tau PET images.
1. Anatomical Parcellation:
-
Process the participant's T1-weighted MRI using software such as FreeSurfer to automatically segment the brain into various anatomical regions of interest (ROIs).
2. Selection of Regions of Interest (ROIs):
-
Define primary ROIs based on the trial's objectives. These often include regions known to accumulate tau in Alzheimer's disease, such as the entorhinal cortex, hippocampus, amygdala, and temporal neocortex.
-
Define a reference region. The cerebellar gray matter is the most commonly used reference region due to its relative lack of specific tau binding.
3. SUVR Calculation:
-
For each ROI, calculate the mean radioactivity concentration from the co-registered PET image.
-
Calculate the mean radioactivity concentration in the reference region.
-
Divide the mean radioactivity concentration of each ROI by the mean radioactivity concentration of the reference region to obtain the SUVR. SUVR = (Mean uptake in ROI) / (Mean uptake in reference region)
4. Data Analysis:
-
Compare SUVR values between treatment and placebo groups at baseline and follow-up time points.
-
Correlate changes in SUVR with changes in clinical outcomes (e.g., cognitive scores).
Visualizations
Experimental Workflow
Signaling Pathways and Therapeutic Intervention Points
Troubleshooting & Optimization
reducing off-target binding of 18F-MK-6240 in the meninges
Welcome to the technical support center for ¹⁸F-MK-6240 PET imaging. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments, with a specific focus on mitigating off-target binding in the meninges.
Frequently Asked Questions (FAQs)
Q1: What is ¹⁸F-MK-6240 and what is its primary application?
A1: ¹⁸F-MK-6240 is a second-generation positron emission tomography (PET) radiotracer with high affinity and selectivity for neurofibrillary tangles (NFTs) composed of aggregated tau protein, a hallmark of Alzheimer's disease (AD).[1][2][3][4][5] Its primary application is the in-vivo imaging and quantification of tau pathology in the brain, which can aid in the diagnosis of AD, monitor disease progression, and assess the efficacy of therapeutic interventions.[5][6][7]
Q2: What is meant by "off-target binding" of ¹⁸F-MK-6240?
A2: Off-target binding refers to the radiotracer binding to sites other than its intended target, in this case, NFTs. For ¹⁸F-MK-6240, notable off-target binding has been observed in extracerebral regions, particularly the meninges and sinuses.[2][3][8][9] This binding is not related to tau pathology but can interfere with the accurate measurement of tau in the brain.[10][11]
Q3: Why is off-target binding in the meninges a concern for ¹⁸F-MK-6240 PET studies?
A3: The proximity of the meninges to the cerebral cortex can lead to a "spill-in" effect, where the signal from the off-target binding in the meninges contaminates the signal from adjacent cortical regions.[9][10][11][12] This can result in an overestimation of the tau signal in cortical areas and in reference regions like the cerebellum, potentially confounding the interpretation of PET scans, especially in early-stage Alzheimer's disease where the tau burden is low.[2][9][10]
Q4: What is the proposed mechanism for off-target ¹⁸F-MK-6240 binding in the meninges?
A4: While the exact mechanism is still under investigation, the off-target binding of ¹⁸F-MK-6240 in the meninges is thought to be associated with meningeal melanocytes.[1]
Q5: Are there other known off-target binding sites for ¹⁸F-MK-6240?
A5: Yes, besides the meninges and sinuses, off-target binding has also been reported in the substantia nigra.[2][3][9] However, ¹⁸F-MK-6240 shows reduced off-target binding in the basal ganglia and choroid plexus compared to first-generation tau tracers like flortaucipir.[1][2][9]
Troubleshooting Guide
This guide provides solutions to specific issues related to off-target ¹⁸F-MK-6240 binding in the meninges.
Problem 1: High and variable signal observed at the cortical surface, potentially obscuring true tau signal.
-
Possible Cause: Significant off-target binding of ¹⁸F-MK-6240 in the meninges and subsequent spill-in effect into the cortex.[9][11][12]
-
Solution 1: Post-acquisition image correction using eroded regions of interest (ROIs).
-
Principle: This method involves eroding the cortical ROIs to exclude voxels near the brain's edge that are most likely to be contaminated by meningeal signal.[8]
-
Experimental Protocol: See "Protocol 1: ROI Erosion for Spill-in Correction".
-
-
Solution 2: Partial Volume Correction (PVC).
-
Principle: PVC techniques can help to correct for the spill-in effects from adjacent regions with high signal, such as the meninges.[11] The region-based voxelwise (RBV) PVC method has been shown to be effective in correcting for extracerebral spill-in.[11]
-
Experimental Protocol: See "Protocol 2: Partial Volume Correction".
-
-
Solution 3: Non-Negative Matrix Factorization (NMF).
Problem 2: Inaccurate quantification of tau burden, particularly in regions near the meninges.
-
Possible Cause: The spill-in from meningeal off-target binding is artificially inflating the Standardized Uptake Value Ratios (SUVRs) in cortical target regions and the reference region (e.g., cerebellum).[9][10]
-
Solution: Implement a correction method to account for the meningeal signal.
Quantitative Data Summary
Table 1: Impact of Correction Methods on ¹⁸F-MK-6240 SUVR Quantification
| Correction Method | Key Finding | Quantitative Result | Reference |
| ROI Erosion | Improved correlation between full and eroded SUVRs in amyloid-positive subjects with low cortical tau. | R² value improved from 0.91 to 0.97. | [8] |
| Partial Volume Correction (RBV-PVC) | Increased effect sizes for SUVR differences between amnestic mild cognitive impairment (aMCI) patients and healthy controls (HC). | Statistically significant differences were maintained and modulated by varying meningeal uptake when no PVC was applied. RBV-PVC removed statistically significant differences between HC groups with varying extracerebral uptake. | [11] |
| Simulation of ECB | Sinus spill-in increased entorhinal cortex (ERC) SUV, while meninges spill-in reduced global SUVR by affecting the cerebellar reference region. | Simulations with average extra-cerebral binding (ECB) profile had ERC uptake (SUV) 23% higher than simulations with no ECB. | [2][12] |
Experimental Protocols
Protocol 1: ROI Erosion for Spill-in Correction
-
Image Acquisition: Acquire dynamic ¹⁸F-MK-6240 PET scans from 70-90 minutes post-injection.[2][9]
-
Image Pre-processing: Perform standard pre-processing steps including motion correction, co-registration to a structural MRI (e.g., T1-weighted), and spatial normalization to a standard template (e.g., MNI-152).[9][12]
-
Standard ROI Definition: Define your cortical regions of interest (e.g., meta temporal) and a reference region (e.g., cerebellum) using a standard atlas.
-
ROI Erosion:
-
Create a 5 mm-wide region of interest circumscribing the outside of the cerebrum to define the meninges.[9][12] This can be achieved by dilating the cortical brain mask and then subtracting the original brain mask.[9][12]
-
Create eroded versions of your cortical and reference ROIs by removing the outer layer of voxels. For example, erode a full brain mask and multiply it by the original ROI mask.[14]
-
-
SUVR Calculation: Calculate the SUVR for both the original (full) and the eroded ROIs using the eroded cerebellum as the reference region.
-
Correction Modeling: Model the percent difference in SUV between the full and eroded ROIs as a function of the meninges SUVR to derive correction coefficients.[8] These coefficients can then be applied to adjust the SUVRs in new subjects.[8]
Protocol 2: Partial Volume Correction (PVC)
-
Image Acquisition and Pre-processing: Follow steps 1 and 2 from Protocol 1.
-
Segmentation: Perform tissue segmentation on the co-registered MRI to obtain gray matter, white matter, and cerebrospinal fluid probability maps.
-
PVC Application:
-
Implement a PVC method. The Müller-Gärtner (MG) method is a common choice.
-
For specific correction of extracerebral spill-in, utilize a region-based voxelwise (RBV) PVC method, which can account for signal from adjacent non-brain regions like the meninges.[11]
-
-
Quantitative Analysis: Perform SUVR calculations and statistical analysis on the PVC-corrected images.
Protocol 3: Non-Negative Matrix Factorization (NMF)
-
Dynamic PET Data: This method requires dynamic PET data, typically represented as a matrix where rows are voxels and columns are time frames.[13]
-
NMF Application: Apply NMF to the dynamic PET data to decompose it into a pre-defined number of components (factor images and factor curves).[13]
-
Component Identification: Analyze the resulting components. In cognitively normal subjects, one component typically represents the free tracer in brain tissue, while another can isolate the off-target signals from extracerebral areas like the meninges.[13]
-
Signal Separation: Use the NMF results to separate the tau-specific signal from the off-target signal for more accurate quantification.
Visualizations
Caption: Troubleshooting workflow for addressing meningeal off-target binding.
Caption: Logical relationship of meningeal spill-in effect on PET signal.
References
- 1. Patterns of tau pathology identified with 18F-MK-6240 PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls. – Wisconsin Registry for Alzheimer's Prevention – UW–Madison [wrap.wisc.edu]
- 4. usagainstalzheimers.org [usagainstalzheimers.org]
- 5. researchgate.net [researchgate.net]
- 6. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] 18F-MK-6240 PET for early and late detection of neurofibrillary tangles. | Semantic Scholar [semanticscholar.org]
- 8. Alzheimer's Association International Conference [alz.confex.com]
- 9. direct.mit.edu [direct.mit.edu]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Impact of meningeal uptake and partial volume correction techniques on [18F]MK-6240 binding in aMCI patients and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. direct.mit.edu [direct.mit.edu]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Reducing contamination from off‐target binding in the meninges in PI‐2620 tau PET scans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Signal-to-Noise Ratio in Tau PET Imaging
Welcome to the technical support center for tau PET imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (SNR) in your experiments.
Troubleshooting Guides
This section addresses common issues encountered during tau PET experiments that can lead to a low SNR.
Issue 1: High Image Noise Obscuring True Signal
High noise in PET images can mask subtle changes in radiotracer uptake, compromising the accuracy of your quantitative analysis.
| Potential Cause | Recommended Solution |
| Low Count Statistics | Increase the acquisition time per bed position or the injected radiotracer dose (within approved safety limits) to improve count statistics.[1] |
| Suboptimal Reconstruction Parameters | For iterative reconstruction algorithms like Ordered-Subset Expectation Maximization (OSEM), the number of iterations and subsets is critical. While more iterations can sharpen the image, they can also amplify noise.[1] It is essential to find a balance. Consider algorithms that incorporate resolution recovery to minimize noise introduction.[1] |
| Inappropriate Post-Reconstruction Filtering | Applying a post-reconstruction filter, such as a Gaussian filter, can suppress noise. However, an unsuitable filter or incorrect parameters can lead to blurring and a reduction in spatial resolution.[1] Optimize the filter choice and its parameters (e.g., the full width at half maximum - FWHM) to improve image quality by increasing the SNR.[1] |
Issue 2: Poor Contrast Between Target and Background Regions
Low contrast can make it challenging to accurately define and quantify regions of interest (ROIs).
| Potential Cause | Recommended Solution |
| Off-Target Binding of Radiotracer | The choice of tau PET tracer is crucial, as some exhibit significant off-target binding to structures other than tau, such as melanin and monoamine oxidase B (MAO-B).[2][3] Second-generation tracers generally have improved selectivity and lower off-target binding.[4][5] |
| Inadequate Uptake Time | The specific signal for some tau tracers continues to increase throughout the scan.[2] Ensure the uptake time is sufficient to allow for optimal binding to the target and washout from background regions. This can be tracer-dependent. |
| Incorrect Reference Region Selection | The cerebellar gray matter is a commonly used reference region because it is typically devoid of tau pathology.[3] Using the inferior cerebellar cortex or cerebellar crus can help minimize signal spill-in from the occipital lobe and avoid off-target binding seen with some tracers in the superior cerebellar vermis.[3] For longitudinal studies, an eroded white matter reference region might be considered.[3] |
| Patient Motion | Movement during the scan can cause blurring and misregistration of the PET data, which degrades image quality and contrast.[1] Proper patient positioning and immobilization are critical to minimize motion artifacts.[1] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of tau PET tracer impact the signal-to-noise ratio?
A1: The choice of tracer is a primary determinant of SNR. First-generation tracers, such as ¹⁸F-AV-1451 (Flortaucipir), have shown utility but can have drawbacks like off-target binding to melanin, hemorrhage metabolites, and monoamine oxidase (MAO).[2][4] This off-target binding can increase background noise and reduce the specificity of the signal. Second-generation tracers, like ¹⁸F-MK6240, ¹⁸F-RO948, and ¹⁸F-PI2620, have been developed to have higher affinity and selectivity for tau aggregates and lower off-target binding, which generally results in a better signal-to-noise ratio.[3][4][6]
Q2: What is the influence of Time-of-Flight (TOF) technology on SNR in tau PET imaging?
A2: Time-of-Flight (TOF) PET scanners use the difference in the arrival time of the two annihilation photons to better localize the event along the line of response.[1] This additional information significantly improves image quality, primarily by increasing the signal-to-noise ratio.[1][7] The enhanced localization reduces uncertainty in the reconstruction process, leading to images with lower noise and improved contrast.[1]
Q3: How can I optimize data acquisition parameters for a better SNR?
A3: Optimizing acquisition parameters is key to achieving a high SNR. This includes:
-
Injected Dose: A higher dose of the radiotracer (within safe and ethical limits) can lead to better count statistics and a higher SNR.[1][8]
-
Acquisition Time: Longer scan durations per bed position also increase the number of detected events, which improves the SNR.[1][9]
-
Acquisition Mode: 3D acquisition mode is generally more sensitive than 2D mode, leading to higher count rates and potentially better SNR, although it can also be more susceptible to scatter and random events.
Q4: What is the impact of image reconstruction algorithms on SNR?
A4: The reconstruction algorithm has a significant impact on the final image quality and SNR. Iterative reconstruction methods, such as Ordered-Subset Expectation Maximization (OSEM), are commonly used. The number of iterations and subsets affects the trade-off between noise and resolution.[1][10] Increasing these parameters can improve resolution but may also amplify noise.[1] Advanced reconstruction techniques that model the physics of the scanner, such as Point Spread Function (PSF) modeling, can improve resolution and contrast, which can indirectly enhance the SNR by improving the definition of small structures.[11]
Q5: How should I deal with off-target signal (OTS) in my tau PET data?
A5: Off-target signal (OTS) can be a significant issue, particularly in regions like the meninges, choroid plexus, and basal ganglia.[3][12] Strategies to manage OTS include:
-
Tracer Selection: Choose a second-generation tracer with a known lower off-target binding profile.[4][5]
-
Anatomical Masking: During data processing, creating masks to exclude regions known for high off-target binding can help to reduce its influence on the quantification of adjacent target regions.[12]
-
Partial Volume Correction: This can be beneficial in reducing the spill-over effect from regions with high OTS into neighboring areas of interest.[12]
-
Awareness of Confounding Factors: Be aware that factors such as age and sex can be related to the magnitude of OTS with some tracers.[12]
Quantitative Data Summary
Table 1: Comparison of First and Second-Generation Tau PET Tracers
| Tracer | Generation | Key Characteristics | Known Off-Target Binding |
| ¹⁸F-AV-1451 (Flortaucipir) | First | Most widely used, binds to AD tau aggregates.[3] | Melanin, neuromelanin, MAO A/B, hemorrhage metabolites.[2][4][13] |
| ¹⁸F-THK5351 | First | Faster kinetics and lower white matter retention than earlier THK tracers.[2] | High binding to MAO-B.[2] |
| ¹⁸F-MK6240 | Second | High affinity and selectivity for tau aggregates. | Meninges, putamen, pallidum.[13] |
| ¹⁸F-PI2620 | Second | High binding affinity for tau in AD, good signal-to-noise ratio.[4] | Subcortical regions like the midbrain and basal ganglia.[13] |
| ¹⁸F-RO948 | Second | Predicts cognitive decline in preclinical AD.[4] | Neuromelanin in the substantia nigra.[3] |
Table 2: Impact of Reconstruction Parameters on Image Quality
| Reconstruction Parameter | Effect on SNR | Considerations |
| Number of OSEM Iterations/Subsets | Increasing can improve resolution but may amplify noise, potentially lowering SNR.[1] | Requires optimization to balance resolution and noise. |
| Post-Reconstruction Filter (FWHM) | Appropriate filtering can reduce noise and increase SNR.[1] | Over-smoothing can blur fine details and reduce quantitative accuracy. |
| Time-of-Flight (TOF) Integration | Significantly improves SNR and image contrast.[1][7] | Requires a TOF-capable PET scanner. |
| Point Spread Function (PSF) Modeling | Improves resolution and contrast, which can lead to better delineation of ROIs and indirectly improve SNR.[11] | Increases reconstruction time. |
Experimental Protocols
Protocol 1: Standard Tau PET Image Acquisition and Reconstruction
-
Patient Preparation: Instruct the patient to fast for at least 4-6 hours prior to the scan to minimize blood glucose levels, which can interfere with some tracers. Ensure the patient is well-hydrated.
-
Radiotracer Administration: Administer a bolus injection of the chosen tau PET radiotracer (e.g., ~370 MBq or 10 mCi of ¹⁸F-Flortaucipir), following all institutional and radiation safety guidelines.
-
Uptake Period: Allow for an appropriate uptake period, which is tracer-specific (e.g., 80-100 minutes for ¹⁸F-Flortaucipir).[14] During this time, the patient should rest in a quiet, dimly lit room to minimize brain activity.
-
Patient Positioning: Position the patient comfortably on the scanner bed to minimize motion. A head holder or other immobilization device is recommended.
-
CT Scan for Attenuation Correction: Perform a low-dose CT scan prior to the PET acquisition for attenuation correction.[14]
-
PET Acquisition: Acquire PET data in 3D list-mode for a specified duration (e.g., 20 minutes).
-
Image Reconstruction: Reconstruct the list-mode data using an iterative algorithm such as OSEM (e.g., 3 iterations, 21 subsets).[14] Apply corrections for attenuation, scatter, and random coincidences.
-
Post-Processing: Apply a Gaussian post-reconstruction filter (e.g., 5mm FWHM) to reduce noise.
-
Image Analysis: Co-register the PET image to the patient's structural MRI.[15] Define regions of interest (ROIs) on the MRI and transfer them to the PET image to calculate standardized uptake value ratios (SUVRs) using a reference region (e.g., cerebellar gray matter).[14]
Visualizations
Caption: Standardized workflow for a tau PET imaging experiment.
Caption: Troubleshooting logic for addressing low SNR in tau PET.
References
- 1. benchchem.com [benchchem.com]
- 2. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Overview of tau PET molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appliedradiology.com [appliedradiology.com]
- 7. perskuleuven.be [perskuleuven.be]
- 8. arxiv.org [arxiv.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. med.utq.edu.iq [med.utq.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing quantification of MK6240 tau PET in unimpaired older adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the origins of frequent tau-PET signal in vermal and adjacent regions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
- 15. upcommons.upc.edu [upcommons.upc.edu]
troubleshooting high background signal in 18F-PI-2620 PET scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing high background signals in 18F-PI-2620 PET scans.
Troubleshooting Guide: High Background Signal
High background signal in 18F-PI-2620 PET scans can obscure specific tracer uptake and complicate image analysis. This guide provides a systematic approach to identifying and mitigating potential causes.
Is the high background signal diffuse or localized to specific regions?
-
Diffuse Background: This may indicate issues with patient preparation, tracer quality, or the imaging protocol.
-
Localized High Signal: This could be due to known off-target binding sites or physiological variations.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Frequently Asked Questions (FAQs)
Patient Preparation
Q1: What are the key patient preparation steps to minimize background signal?
A1: Proper patient preparation is crucial for optimal 18F-PI-2620 PET imaging. While specific institutional protocols may vary, general guidelines for PET/CT scans that can help reduce background include:
-
Hydration: Patients should be well-hydrated. Drinking plenty of water before the scan can help facilitate the clearance of unbound tracer from the body.[1][2]
-
Dietary Restrictions: A low-carbohydrate, high-protein, and no-sugar diet for 24 hours prior to the scan is often recommended for general PET imaging to minimize metabolic background.[2][3][4]
-
Fasting: Patients are typically required to fast for at least 6 hours before the scan, with only plain water permitted.[2][3]
-
Avoid Strenuous Activity: Strenuous physical activity should be avoided for 24-48 hours before the scan to prevent non-specific tracer uptake in muscles.[2][3]
-
Medications: A review of the patient's current medications is necessary to identify any potential interactions.
Q2: Can patient-specific factors contribute to high background?
A2: Yes, factors such as impaired renal function can slow the clearance of the tracer, leading to higher background signal. Additionally, conditions that alter the blood-brain barrier (BBB) could potentially affect tracer uptake and distribution, though the direct impact on 18F-PI-2620 is still an area of research.[5][6][7]
Tracer Synthesis and Quality Control
Q3: What are the acceptable quality control parameters for 18F-PI-2620?
A3: Ensuring the quality of the radiotracer is critical. Key parameters include:
-
Radiochemical Purity: This should be high (e.g., >99%) to ensure that the observed signal is from the intended tracer and not from radioactive impurities.[8]
-
Molar Activity: High molar activity is important to minimize the mass of the injected compound, which can help avoid potential pharmacological effects and saturation of binding sites. A typical molar activity for 18F-PI-2620 is reported to be around 138.95 ± 68.20 GBq/μmol.[8]
-
Residual Solvents: Levels of residual solvents from the synthesis process should be within acceptable limits as defined by pharmacopoeial standards.
Q4: How can issues with tracer synthesis lead to high background?
A4: Incomplete purification can result in the presence of radioactive impurities that may have different biodistribution and clearance profiles than 18F-PI-2620, leading to increased non-specific binding and higher background signal.
Imaging Protocol
Q5: What is the optimal uptake time and imaging window for 18F-PI-2620 to maximize the signal-to-background ratio?
A5: 18F-PI-2620 demonstrates rapid brain uptake and fast washout from non-target regions.[9][10] Studies have shown that a stable equilibrium is reached in most regions after 40 minutes post-injection.[9][11]
-
Optimal Imaging Window: A 30-minute imaging window between 30 and 90 minutes post-injection, such as 45-75 minutes, provides robust and significant discrimination between target and background.[9][11][12] For studies in Progressive Supranuclear Palsy (PSP), a 20-40 minute window has also been shown to be effective.[13][14]
| Subject Group | Recommended Uptake Time (post-injection) | Reference |
| Alzheimer's Disease (AD) | 45-75 minutes | [9][11] |
| Healthy Controls (HC) | 45-75 minutes | [9][11] |
| Progressive Supranuclear Palsy (PSP) | 20-40 minutes or 0-40 minutes (dynamic) | [13][14] |
Q6: Which reference region should be used for quantitative analysis?
A6: The cerebellar cortex is the recommended reference region for calculating standardized uptake value ratios (SUVR) due to its low susceptibility to tau pathology in Alzheimer's disease.[9][10]
Off-Target Binding and Data Analysis
Q7: Where is off-target binding of 18F-PI-2620 typically observed?
A7: While 18F-PI-2620 has shown excellent selectivity with no significant off-target binding to Aβ or MAO-A/B, some non-specific uptake has been reported in certain areas.[15][16]
-
Common Off-Target Sites:
Q8: How can I differentiate between specific tau signal and off-target binding or background noise?
A8:
-
Anatomical Location: Familiarize yourself with the known off-target binding sites for 18F-PI-2620. Signal in these regions, particularly in healthy controls, is likely non-specific.[8][9][18]
-
Uptake Kinetics: Specific binding in tau-laden regions is expected to show slower washout compared to the rapid clearance from non-target areas.[9][10] Dynamic imaging can help characterize these kinetics.
-
Comparison with Healthy Controls: Establishing a baseline of tracer distribution in a cohort of healthy controls is essential for identifying what constitutes "normal" background and off-target binding.[9]
-
Partial Volume Correction: For smaller regions of interest, partial volume effects can lead to an underestimation or overestimation of the true signal. Applying partial volume correction algorithms can improve quantitative accuracy.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. swedish.org [swedish.org]
- 2. How to Prepare for Your PET/CT Scan - General Directions | Brown University Health [brownhealth.org]
- 3. How to Prepare for a PET Scan | Envision Radiology [envrad.com]
- 4. How to Prep for a PET Scan: Timeline and Tips [healthline.com]
- 5. Influence of blood-brain barrier permeability on O-(2-18F-fluoroethyl)-L-tyrosine uptake in rat gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging quantitative changes in blood-brain barrier permeability using [18F]2-fluoro-2-deoxy-sorbitol ([18F]FDS) PET in relation to glial cell recruitment in a mouse model of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative PET imaging and modeling of molecular blood-brain barrier permeability [escholarship.org]
- 8. Tau PET imaging with 18F-PI-2620 in aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tau PET imaging with 18F-PI-2620 in Patients with Alzheimer Disease and Healthy Controls: A First-in-Humans Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Feasibility of short imaging protocols for [18F]PI-2620 tau-PET in progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and preclinical characterization of [18F]PI-2620, a next-generation tau PET tracer for the assessment of tau pathology in Alzheimer's disease and other tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and preclinical characterization of [18F]PI-2620, a next-generation tau PET tracer for the assessment of tau pathology in Alzheimer’s disease and other tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of [18F]PI-2620, a second-generation selective tau tracer, for assessing four-repeat tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Skull and Meningeal Uptake in PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of off-target skull and meningeal uptake on Standardized Uptake Value Ratio (SUVR) quantification in Positron Emission Tomography (PET) imaging.
Frequently Asked Questions (FAQs)
Q1: What is skull and meningeal uptake in the context of PET imaging?
In PET imaging, radiotracers are designed to bind to specific targets in the brain, such as amyloid plaques or tau tangles.[1] However, some tracers also bind to "off-target" sites. Skull and meningeal uptake refers to the accumulation of these radiotracers in the skull bone and the membranes surrounding the brain (meninges).[2][3] This off-target binding is a known issue that can complicate the quantitative analysis of PET scans.[4][5]
Q2: Why is skull and meningeal uptake a problem for SUVR quantification?
The primary issue is the "spill-over" effect.[2][3] Due to the limited spatial resolution of PET scanners, the signal from the skull and meninges can bleed into adjacent cortical regions of the brain.[6] This can artificially inflate the SUVR values in these regions, leading to an overestimation of the actual tracer binding to the intended target.[1][7] This is particularly problematic when the true signal in the cortex is low, such as in the early stages of diseases like Alzheimer's.[3]
Q3: Which PET tracers are most affected by this issue?
While several tracers can exhibit off-target binding, it has been notably reported for certain tau PET tracers.[2][3] For instance, [¹⁸F]flortaucipir (FTP or AV-1451) has been shown to have significant skull uptake in a portion of study participants.[4][5] Second-generation tau tracers like [¹⁸F]RO948 and [¹⁸F]MK-6240 were developed to reduce off-target binding, but they can still be affected by meningeal signal.[2][8][9] Amyloid tracers such as [¹⁸F]florbetapir and [¹¹C]Pittsburgh Compound B (PiB) have also been shown to exhibit skull uptake.[4][5]
Q4: What factors are associated with increased skull and meningeal uptake?
Several factors have been identified:
-
Sex: Studies have shown that women are more likely to exhibit high skull uptake compared to men.[1][3][4] In one study, 82% of individuals with high [¹⁸F]flortaucipir skull signal were female.[1][5]
-
Bone Density: Lower cranial bone density, which is more common in women, has been linked to higher skull signal with tracers like [¹⁸F]flortaucipir.[1][5][7]
-
Age: Some studies have noted that skull and meningeal uptake of certain tracers tends to decrease with older age.[2][3]
-
Tracer Type: The degree of uptake can be dependent on the specific radiotracer used, with some showing higher off-target binding than others.[4]
Q5: Is skull uptake related to other off-target binding regions?
Research indicates that skull uptake of tracers like [¹⁸F]flortaucipir does not significantly correlate with binding in other known off-target areas, such as the choroid plexus or basal ganglia.[4][5][7] It appears to be a stable and participant-specific phenomenon.[5][7]
Troubleshooting Guides
Issue: I suspect high skull or meningeal uptake is affecting my SUVR data. How can I confirm this?
Solution:
-
Visual Inspection: Carefully examine the PET images. High uptake in the skull will appear as a bright signal outlining the brain. Co-registering the PET with a CT or MRI scan can help definitively identify the location of the signal.[4]
-
Create a Skull/Meningeal Region of Interest (ROI): Generate a specific ROI for the skull using a co-registered CT scan. This allows you to quantify the average SUVR within the skull itself and assess its magnitude.[4]
-
Profile Analysis: Plot the signal intensity profile from the center of the brain to the skull. A sharp increase in signal at the cortical edge that continues into the skull region is indicative of spill-over.
Issue: How can I correct for the effects of skull and meningeal uptake on my cortical SUVRs?
Solution:
There are several methods to mitigate the impact of off-target skull and meningeal binding:
-
Partial Volume Correction (PVC): This is a highly recommended technique. PVC methods account for the spill-over effects from adjacent regions. A region-based voxelwise (RBV) PVC method that includes extracerebral regions like the skull in its anatomical parcellation can effectively correct for this contamination.[8] Applying PVC has been shown to improve correlations with clinical parameters and increase the effect size between patient and control groups.[8]
-
ROI Mask Erosion: For regions of interest close to the meninges, such as the lateral parietal cortex, an "eroded" mask can be used. This involves shrinking the ROI mask away from the cortical edge to exclude voxels that are most likely to be contaminated by meningeal spill-over.[10] This method has been shown to reduce contamination and strengthen the relationship between SUVR and age, suggesting it helps to reveal the true tau signal.[10]
-
"Scalping" Technique: This involves computationally removing the skull signal from the PET data before analysis. This has been shown to be effective in voxel-based analyses to avoid Z-score overestimation.[11]
Quantitative Data Summary
| Parameter | Tracer(s) | Finding | Reference |
| Prevalence of High Skull Uptake | [¹⁸F]flortaucipir | Approximately 16% (50 out of 313) of scans showed high levels of skull signal. | [1][4][5] |
| Sex Differences | [¹⁸F]flortaucipir | 82% of participants with high skull signal were female. Women were significantly more likely to have high skull binding. | [1][4][5] |
| Correlation with Other Off-Target Regions | [¹⁸F]flortaucipir | Skull SUVR was not related to choroid plexus binding (r = 0.004). | [4][7] |
| Correlation with Basal Ganglia | [¹⁸F]flortaucipir | A negative association was found between skull SUVR and basal ganglia SUVR (r = -0.14). | [4][7] |
| Impact on Temporal Lobe SUVR | [¹⁸F]flortaucipir | In amyloid-negative individuals, skull uptake was correlated with higher tau SUVRs in temporal regions (r = 0.32). | [7] |
| Longitudinal Stability (Test-Retest) | [¹⁸F]flortaucipir & [¹⁸F]RO948 | Variability in meningeal/skull SUVRs between baseline and follow-up was low (4-8%), indicating high stability. | [3] |
Experimental Protocols
Protocol 1: Generation of a Subject-Specific Skull ROI from CT Images
This protocol describes a method to create a precise skull mask to quantify tracer uptake in the skull.[4]
-
Obtain CT Scan: Acquire a CT scan for each participant that is co-registered to their PET and MR images.
-
Initial Skull Segmentation: Use image analysis software (e.g., FreeSurfer, FSL) to perform an initial segmentation of the skull from the CT image.
-
Template Generation: A template of non-skull structures (e.g., from the MNI-152 standard space) is used to remove tissues like the eyeballs and deep-brain structures that may be misclassified as bone.
-
Mask Refinement: The template is warped to the individual's CT space. This template of non-skull structures is then subtracted from the initial skull segmentation to create a refined, subject-specific skull mask.
-
Binarization: The resulting image is binarized to create the final skull Region of Interest (ROI).
-
Quantification: Apply the final skull ROI to the corresponding SUVR image to calculate the average SUVR within the skull.
Protocol 2: Partial Volume Correction using Region-Based Voxelwise (RBV) Method
This protocol outlines a recommended method for correcting spill-in effects from extracerebral tissue.[8]
-
Anatomical Parcellation: Perform a detailed anatomical parcellation of the brain and surrounding structures using co-registered T1-weighted and T2 FLAIR MR images. This should explicitly include regions for extracerebral cerebrospinal fluid (CSF), skull, and other head tissue.
-
Region Merging: To improve the robustness of the correction, merge smaller anatomical parcels into larger, consolidated regions.
-
Apply RBV Algorithm: Use the RBV PVC algorithm, which takes the anatomical parcellation as an input, to estimate the PVE-corrected PET data. This method corrects the signal in each voxel based on the signal from neighboring, anatomically defined regions.
-
SUVR Calculation: Calculate the final SUVR images using the PVE-corrected PET data. Ensure that the reference region (e.g., cerebellar gray matter) is also corrected for partial volume effects.
Visualizations
References
- 1. auntminnie.com [auntminnie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigating Tau and Amyloid Tracer Skull Binding in Studies of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating Tau and Amyloid Tracer Skull Binding in Studies of Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Impact of meningeal uptake and partial volume correction techniques on [18F]MK-6240 binding in aMCI patients and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Reducing contamination from off‐target binding in the meninges in PI‐2620 tau PET scans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pitfalls of voxel-based amyloid PET analyses for diagnosis of Alzheimer's disease: artifacts due to non-specific uptake in the white matter and the skull - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Reference Region Selection for Longitudinal Tau PET Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal reference region for longitudinal tau positron emission tomography (PET) studies. Accurate quantification of tau pathology over time is critical for understanding disease progression and evaluating therapeutic interventions. The choice of a reference region for calculating the Standardized Uptake Value Ratio (SUVR) is a crucial methodological step that can significantly impact study outcomes.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is a reference region and why is it important in longitudinal tau PET studies?
A reference region is an area of the brain assumed to have minimal or no specific tau tracer binding, reflecting non-specific uptake and clearance of the radiotracer. In longitudinal studies, a stable reference region is essential for accurately measuring changes in tau pathology over time. The SUVR, a common semi-quantitative measure, is calculated by normalizing the tracer uptake in a target region of interest (ROI) to the uptake in the reference region. An ideal reference region should be devoid of tau pathology throughout the disease course and have stable tracer kinetics.[4][5]
Q2: Which reference region is most commonly used, and what are its limitations?
The cerebellum, particularly the cerebellar gray matter (GM) or inferior cerebellar gray matter, has traditionally been used as the reference region in tau PET studies.[1][2] This is based on post-mortem studies showing minimal neurofibrillary tangle pathology in this area in Alzheimer's disease (AD).[1] However, emerging evidence highlights several limitations:
-
Off-target binding: Some tau tracers exhibit off-target binding in the cerebellum.[6]
-
"Spill-over" effects: Signal from adjacent areas with high tau burden can "spill over" into the cerebellum, artificially increasing its measured uptake.[7]
-
Pathology in non-AD tauopathies: In certain non-AD tauopathies, such as progressive supranuclear palsy (PSP), the cerebellum can be affected by tau pathology, making it an unsuitable reference region.[8][9]
-
Longitudinal instability: Studies have shown that the cerebellum may not be stable over time, potentially obscuring subtle longitudinal changes in tau pathology.[10]
Q3: What are the primary alternative reference regions to the cerebellum?
Due to the limitations of the cerebellum, several alternative reference regions have been proposed and are increasingly used:
-
Eroded Subcortical White Matter (eWM): This region is often preferred for longitudinal studies as it may be more sensitive to longitudinal changes compared to the inferior cerebellum.[2][11] The "erosion" helps to minimize partial volume effects from nearby cortical gray matter.
-
Pons: The pons has been identified as a potentially robust reference region, particularly for certain tracers like ¹⁸F-PI-2620.[6][12]
-
Composite Reference Regions: Some studies utilize a composite region created by combining several areas with low expected tau burden, such as the cerebellum, eroded subcortical white matter, and brainstem.[1][4][5]
-
Data-Driven Approaches: These methods use statistical techniques to identify a subject-specific reference region with low and stable tracer uptake.[6][13]
Q4: How do I select the optimal reference region for my specific study?
The choice of the optimal reference region depends on several factors:
-
The specific tau PET tracer being used: Different tracers have different binding characteristics and off-target binding profiles.[14]
-
The disease being studied: For non-AD tauopathies, the cerebellum is often not appropriate.[8][9]
-
Cross-sectional vs. longitudinal design: For longitudinal studies, a region with high stability over time, such as eroded subcortical white matter, may be preferable.[2][11]
The following decision-making workflow can help guide your selection:
Figure 1. Decision workflow for selecting a tau PET reference region.
Troubleshooting Guides
Issue 1: High variability in longitudinal SUVR measurements.
-
Possible Cause: The chosen reference region may not be stable over time. The cerebellum, in particular, can be problematic for longitudinal consistency.[4][5]
-
Troubleshooting Steps:
-
Re-evaluate the reference region: Consider reprocessing the data using a more stable reference region, such as eroded subcortical white matter.[2][11]
-
Investigate subject-specific changes: Examine individual subject scans to see if there are unexpected changes in the reference region uptake.
-
Consider kinetic modeling: If dynamic data is available, full kinetic modeling can provide more quantitative measures that are less dependent on a reference region.[15][16]
-
Issue 2: Unexpectedly low or negative longitudinal change in tau pathology.
-
Possible Cause: If the reference region has accumulating off-target binding or is affected by disease progression, it can mask true increases in the target ROI.
-
Troubleshooting Steps:
-
Analyze uptake in the reference region itself: Plot the raw uptake values in the reference region over time to check for any systematic increases.
-
Compare with an alternative reference region: Re-calculate SUVRs using a different reference region (e.g., pons or a composite region) to see if the results are consistent.
-
Consult literature for your specific tracer: Review studies that have validated the reference region for the specific tracer you are using.
-
Quantitative Data Summary
The choice of reference region significantly impacts the quantification of longitudinal tau PET data. The following table summarizes findings from a study comparing the longitudinal consistency of different reference regions for ¹⁸F-AV-1451.
| Reference Region | Median Percent Test-Retest (PTRT) | Average Intraclass Correlation Coefficient (ICC) | Average Within-Subject Coefficient of Variation (WSCV) |
| Inferior Cerebellum Gray-Matter | 2.2% | - | - |
| Composite Region | 26% lower (better) than Inf. Cerebellum | 5% higher (better) than Inf. Cerebellum | 33% lower (better) than Inf. Cerebellum |
| Data-Driven Linear Combination | 32% lower (better) than Inf. Cerebellum | 3% higher (better) than Inf. Cerebellum | 37% lower (better) than Inf. Cerebellum |
Data adapted from a study on ¹⁸F-AV-1451.[4][5]
Experimental Protocols
Protocol 1: Standard SUVR Calculation Workflow
This protocol outlines the key steps for calculating SUVRs in a longitudinal tau PET study.
Figure 2. Standardized Uptake Value Ratio (SUVR) calculation workflow.
Methodology Details:
-
PET Image Acquisition: Acquire dynamic or static PET images at baseline and follow-up time points according to a standardized protocol. For ¹⁸F-AV-1451, a common window is 80-100 minutes post-injection.[15][16]
-
Image Reconstruction: Reconstruct PET data using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).[17]
-
Co-registration: Co-register the PET images to each subject's structural MRI to allow for accurate anatomical delineation of ROIs.
-
Partial Volume Correction (PVC): Apply a PVC method to reduce the underestimation of uptake in small regions due to the limited spatial resolution of PET.
-
ROI Definition: Define target and reference ROIs on the co-registered MRI. For eroded subcortical white matter, an atlas-defined white matter mask is typically used and "eroded" by a certain number of voxels to avoid spill-in from gray matter.
-
Uptake Extraction: Calculate the mean tracer uptake within the defined target and reference ROIs.
-
SUVR Calculation: Divide the mean uptake in the target ROI by the mean uptake in the reference ROI.
-
Longitudinal Analysis: Compare SUVRs between baseline and follow-up scans to determine the rate of change.[18]
Protocol 2: Data-Driven Identification of a Reference Region
This protocol provides a high-level overview of a data-driven approach to identify a suitable reference region.
Methodology Details:
-
Voxel-wise Analysis: Perform a voxel-wise comparison of tracer uptake between a patient group (e.g., AD) and a control group.
-
Identify Low-Uptake Regions: Identify clusters of voxels where the patient group shows significantly lower tracer retention compared to the control group. These regions are likely to be free of specific binding.[6]
-
Create a Mask: Generate a mask from these clusters to define a potential reference region.
-
Test the New Reference Region: Calculate SUVRs using this new data-driven reference region and evaluate its performance in terms of group separation and longitudinal stability.[6]
References
- 1. Influence of common reference regions on regional tau patterns in cross-sectional and longitudinal [18F]-AV-1451 PET data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. adni.loni.usc.edu [adni.loni.usc.edu]
- 4. Alzheimer's Association International Conference [alz.confex.com]
- 5. Choosing wisely: Evaluating reference regions for improved longitudinal 18F‐AV‐1451 tau PET consistency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Rates of regional tau accumulation in ageing and across the Alzheimer's disease continuum: an AIBL 18F-MK6240 PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing a novel reference region for [18F]PI-2620-PET imaging to facilitate the assessment of 4-repeat tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Influence of common reference regions on regional tau patterns in cross-sectional and longitudinal [18F]-AV-1451 PET data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the effects of using multiple different cerebellar reference regions to improve tau‐PET harmonization ‐ The HEAD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Kinetic Modeling of the Tau PET Tracer 18F-AV-1451 in Human Healthy Volunteers and Alzheimer Disease Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Longitudinal tau PET in ageing and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Motion Artifacts in Dynamic Tau PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address motion artifacts in dynamic tau PET imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts in dynamic tau PET imaging and what causes them?
A: Motion artifacts are distortions and inaccuracies in PET images caused by patient movement during the scan. In dynamic tau PET, which involves long acquisition times, patient motion is a significant challenge, particularly in populations with cognitive impairment.[1][2][3] The primary causes of motion are:
-
Voluntary and Involuntary Head Movement: Patients, especially those with dementia, may have difficulty remaining still for extended periods.[4]
-
Respiratory and Cardiac Motion: Though more pronounced in thoracic imaging, physiological movements can still contribute to minor head motion.[5][6]
-
Misalignment between PET and CT/MR: Movement between the acquisition of the attenuation correction scan (CT or MR) and the PET emission scan can lead to incorrect attenuation correction, further degrading image quality and quantitative accuracy.[7][8]
Q2: How do motion artifacts affect my tau PET data?
A: Motion artifacts can significantly compromise the quality and quantitative accuracy of dynamic tau PET data in several ways:
-
Image Blurring: Movement during the scan blurs the reconstructed image, reducing the apparent tracer uptake in areas of high accumulation and potentially obscuring small regions of interest.[1][9][10]
-
Inaccurate Quantification: Blurring leads to an underestimation of Standardized Uptake Values (SUVs) and Distribution Volume Ratios (DVRs). This can be as high as a 15% difference in SUV calculations for certain brain regions.[4] Motion also increases the variability of these quantitative measures, which can necessitate larger sample sizes in clinical trials.[2][3]
-
Errors in Kinetic Modeling: Patient motion can lead to inaccurate estimates of kinetic parameters derived from dynamic data.[9][11]
-
Misinterpretation of Results: The artifacts can mimic or mask pathological changes, leading to clinical misinterpretation.[1]
Q3: What are the main strategies for correcting motion artifacts in dynamic tau PET?
A: There are several techniques to correct for motion, which can be broadly categorized as:
-
Frame-Based Motion Correction (FBMC): The dynamic PET data is reconstructed into a series of shorter time frames. These frames are then realigned to a reference frame using image registration algorithms. This is a common retrospective approach.[2][12]
-
List-Mode Motion Correction: This method corrects for motion on an event-by-event basis during the image reconstruction process. It requires the PET data to be saved in list-mode format and is generally more accurate, especially for intra-frame motion.[2][13]
-
Hardware-Based Tracking: External systems, such as optical tracking cameras, are used to monitor the patient's head position in real-time. This motion information is then used to correct the PET data.[14][15][16]
-
Data-Driven Methods: These techniques estimate motion directly from the PET data itself, without the need for external hardware.[17]
Q4: What is the difference between inter-frame and intra-frame motion?
A:
-
Inter-frame motion refers to movement that occurs between the discrete time frames of a dynamic scan. Frame-based correction methods are primarily designed to address this type of motion.
-
Intra-frame motion is movement that occurs during the acquisition of a single frame. This type of motion can cause blurring within that frame. List-mode based correction is more effective at correcting for intra-frame motion.[18][17]
Troubleshooting Guide
Problem 1: My reconstructed tau PET images appear blurry and less defined than expected.
| Possible Cause | Troubleshooting Steps |
| Significant patient motion during the scan. | 1. Visually inspect the dynamic frames: Play the series of reconstructed frames as a movie to identify any sudden or gradual movements. 2. Apply a frame-based motion correction algorithm: Use a software package with image registration capabilities to realign the dynamic frames. 3. If available, re-reconstruct the data with list-mode motion correction: This can correct for both inter- and intra-frame motion.[18] |
| Misalignment between PET and attenuation correction (CT/MR) scans. | 1. Check the co-registration of PET and CT/MR images: Use image fusion software to overlay the PET and anatomical images and look for mismatches.[7] 2. Manually or automatically re-register the images: Most analysis software allows for the realignment of the image series. |
Problem 2: The quantitative values (SUV, DVR) from my motion-corrected data seem unexpectedly low.
| Possible Cause | Troubleshooting Steps |
| Residual uncorrected motion. | 1. Review the motion parameters from your correction algorithm: Check for any large, sudden spikes that may indicate a failure of the registration. 2. Experiment with different registration parameters: Adjusting the cost function or optimization algorithm in your registration software may improve the alignment. 3. Consider a different motion correction strategy: If frame-based correction is insufficient, list-mode correction or an external tracking system may be necessary.[9] |
| Inappropriate reference region selection. | 1. Ensure the reference region is not affected by motion artifacts: Visually inspect the reference region in the uncorrected and corrected images to ensure its integrity. 2. Verify that the chosen reference region has stable tracer uptake over time. |
Problem 3: My motion correction algorithm fails or produces poor results.
| Possible Cause | Troubleshooting Steps |
| Low counts in early or late frames of a dynamic scan. | 1. Sum early frames to create a reference with better statistics: For frame-based methods, summing the first few minutes of data can create a more robust reference for registration.[19] 2. Apply a smoothing filter before registration: A small Gaussian filter can improve the performance of registration algorithms on noisy images.[19] |
| Large, abrupt movements. | 1. Visually inspect the frames and consider excluding those with severe motion: If a particular frame is heavily corrupted by motion, it may be better to exclude it from the analysis if the protocol allows. 2. Use a robust registration algorithm: Some algorithms are better at handling large displacements than others. |
| Incorrect software parameters. | 1. Consult the software documentation: Ensure that the chosen parameters are appropriate for your data (e.g., rigid vs. non-rigid transformation). 2. Start with default parameters and adjust iteratively. |
Data Presentation: Impact of Motion Correction on Tau PET Quantification
The following tables summarize the quantitative impact of motion correction on key metrics in dynamic tau PET imaging, primarily using the [18F]-MK6240 tracer.
Table 1: Reduction in Standard Deviation of the Rate of Tau Accumulation with Motion Correction
| Brain Region | Reduction in Standard Deviation (%) | Reference |
| Entorhinal Cortex | -49% | [2][3] |
| Inferior Temporal | -24% | [2][3] |
| Precuneus | -18% | [2][3] |
| Amygdala | -16% | [2][3] |
Table 2: Impact of Motion Correction on Quantitative Measures
| Quantitative Metric | Observation | Reference |
| SUV (Standardized Uptake Value) | Uncorrected motion can lead to a 4.2-15% difference in SUV calculations in regions like the frontal and posterior cingulate cortex. | [4] |
| DVR (Distribution Volume Ratio) | In a case with significant intra-frame motion, DVR in the inferior temporal region increased by 14% after intra-frame motion correction. | [17] |
| Test-Retest Variability | Motion correction improves test-retest outcomes. | [1] |
Experimental Protocols
Protocol 1: Frame-Based Motion Correction using Image Registration
This protocol outlines a general methodology for retrospective, frame-based motion correction.
-
Dynamic Image Reconstruction: Reconstruct the list-mode PET data into a series of dynamic frames (e.g., 5-minute frames).[2]
-
Reference Frame Selection: Choose a reference frame for registration. This is often an early frame or a summed image of the initial frames where motion is less likely.[19][20]
-
Image Registration:
-
Select a registration algorithm (e.g., rigid-body transformation).
-
Define a cost function (e.g., mutual information).
-
Sequentially register each dynamic frame to the reference frame.[20]
-
-
Transformation and Reslicing: Apply the calculated transformation parameters to align each frame with the reference.
-
Averaging: Create a final, motion-corrected image by averaging the realigned frames.
-
Quality Control: Visually inspect the corrected image and the motion parameter plots to ensure successful correction.
Protocol 2: List-Mode Based Motion Correction
This advanced protocol corrects for motion during the reconstruction process and is more effective for intra-frame motion.
-
Data Acquisition: Acquire PET data in list-mode format.
-
Motion Estimation:
-
Reconstruct the list-mode data into very short "snapshot" frames (e.g., 1-2 seconds).[21]
-
Register these snapshot images to a reference to obtain high-temporal-resolution motion estimates.
-
-
Motion-Corrected Reconstruction:
-
Quality Control: Compare the motion-corrected image with a non-corrected image to verify the reduction of blurring and artifacts.
Visualizations
Caption: Experimental workflow for motion correction in dynamic tau PET.
Caption: Troubleshooting decision tree for addressing motion artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of motion correction on [18F]-MK6240 tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of motion correction on [18F]-MK6240 tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Motion-correction strategies for enhancing whole-body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 6. MOTION CORRECTION OPTIONS IN PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 9. Evaluation of motion correction methods in human brain PET imaging—A simulation study based on human motion data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pitfalls and Limitations of PET/CT in Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated Movement Correction for Dynamic PET/CT Images: Evaluation with Phantom and Patient Data | PLOS One [journals.plos.org]
- 12. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advantages of list-mode acquisition of high resolution dynamic cardiac data [inis.iaea.org]
- 14. Rigid Motion Correction for Brain PET/MR Imaging using Optical Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rigid Motion Correction for Brain PET/MR Imaging using Optical Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sites.pitt.edu [sites.pitt.edu]
- 17. Effects of List-Mode-Based Intraframe Motion Correction in Dynamic Brain PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Standard PET Frame–Based Motion Correction [bio-protocol.org]
- 20. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Improving Test-Retest Reliability of Tau PET Measurements
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to enhance the test-retest reliability of your tau Positron Emission Tomography (PET) measurements.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the test-retest reliability of tau PET measurements?
A1: Several factors can impact the reproducibility of tau PET measurements. These include patient-related factors like head motion during the scan, technical factors related to image acquisition and reconstruction, and analytical choices in image processing and quantification.[1][2] Key considerations involve minimizing head motion, selecting appropriate PET tracers and imaging windows, and employing robust and standardized analysis pipelines.[3][4][5]
Q2: How significant is the impact of head motion on tau PET data reliability?
A2: Head motion during PET scans can introduce substantial variability and degrade image quality, leading to inaccurate quantification of tau deposition.[3][6] Motion correction techniques have been shown to significantly improve the reliability of longitudinal tau PET studies. For instance, a list-mode-based motion correction method for [¹⁸F]-MK6240 PET scans reduced the standard deviation of the rate of tau accumulation by 16% to 49% in key brain regions.[3][6] Uncorrected motion can blur images, leading to clinical misinterpretation and decreased precision in measuring changes over time.[6][7]
Q3: What is Partial Volume Correction (PVC), and is it necessary for longitudinal tau PET studies?
A3: Partial Volume Correction (PVC) is a set of techniques used to compensate for the limited spatial resolution of PET scanners, which can cause the signal from one brain region to "spill over" into adjacent regions (spill-out) or be contaminated by signal from neighboring regions (spill-in).[8][9] This is particularly relevant in areas with high tau accumulation adjacent to areas with low uptake, and in the context of brain atrophy where the size of gray matter regions changes over time.[8]
However, the benefits of PVC on test-retest reliability are still under investigation. Some studies suggest that while PVC can reduce the influence of off-target signals, it may also introduce noise and variability.[9] One study on longitudinal [¹⁸F]GTP1 PET data found that the tested PVC methods did not offer a clear advantage over non-PVC images for quantification.[10][11] Conversely, another study using [¹⁸F]flortaucipir found that voxel-wise PVC techniques improved the differentiation between cognitively unimpaired and impaired individuals and strengthened the correlation between baseline tau PET signal and longitudinal brain atrophy.[9] The choice of whether to apply PVC may depend on the specific tracer, study population, and research question.
Q4: How does the choice of tau PET tracer affect test-retest reliability?
A4: Different tau PET tracers exhibit varying kinetic properties, binding affinities, and off-target binding profiles, all of which can influence test-retest reliability.[12][13] For example, [¹⁸F]Flortaucipir has demonstrated good test-retest reproducibility, with a standard deviation of the mean percentage change between scans as low as 2.22% for a large posterior neocortical volume of interest (VOI).[4][14] Newer generation tracers like [¹⁸F]-PI-2620 also show excellent reproducibility, with low test-retest variability (TRV) of around 3.8% for SUVR measurements between 30 and 60 minutes post-injection.[15] When selecting a tracer, it is crucial to consider its known performance characteristics and potential for off-target binding that could affect quantification.[13]
Q5: What is the optimal imaging window for acquiring reliable tau PET data?
A5: The optimal imaging window depends on the kinetics of the specific tau PET tracer being used. The goal is to scan during a period of relative tracer equilibrium to ensure stable and reproducible measurements. For [¹⁸F]Flortaucipir, acquisitions beginning 80 minutes post-injection have shown better reliability than those starting at 110 minutes, as the advantage of a higher SUVR at the later time point is outweighed by increased variance.[4] For [¹⁸F]-PI-2620, a static scan window of 45-75 minutes post-injection is recommended, as it provides a good balance of quantification accuracy, effect size, and low test-retest variability.[15][16]
Q6: What are the differences between semi-quantitative methods (SUVR) and full kinetic modeling, and which is better for reliability?
A6: Full kinetic modeling using arterial blood sampling is the gold standard for PET quantification but is invasive and complex.[13] Semi-quantitative methods, such as the Standardized Uptake Value Ratio (SUVR), are more commonly used in research and clinical trials. SUVR calculates the ratio of tracer uptake in a target region to a reference region with minimal specific binding.[17]
Studies have shown that SUVR can provide reliable and reproducible measurements that correlate strongly with full kinetic modeling.[15] For instance, with [¹⁸F]-PI-2620, SUVR between 30 and 90 minutes post-injection correlated highly (R² > 0.95) with distribution volume ratio (DVR) from full kinetic modeling.[15] However, some studies have noted that semi-quantitative methods might show slightly worse test-retest repeatability than quantitative methods, especially in individuals with a high tau load.[18]
Troubleshooting Guides
Issue 1: High variability in longitudinal SUVR measurements
| Potential Cause | Troubleshooting Steps |
| Head Motion | Implement motion correction protocols. Use list-mode-based event-by-event reconstruction if available.[3][6] Visually inspect raw data for motion artifacts. |
| Inconsistent Acquisition Timing | Strictly adhere to a standardized uptake time and scan duration for all sessions. For [¹⁸F]Flortaucipir, an 80-100 minute post-injection window is recommended.[4] |
| Variable ROI Definition | Use a standardized, automated pipeline for defining regions of interest (ROIs) across all scans and subjects.[19] Ensure consistent co-registration to a structural MRI. |
| Reference Region Instability | Evaluate the stability of the chosen reference region. The cerebellar crus or a composite reference region may offer better stability than the entire cerebellum for some tracers.[4][20] |
| Partial Volume Effects | Consider the impact of atrophy over time. Evaluate the use of partial volume correction, though its benefits should be carefully assessed for your specific tracer and cohort.[9][10] |
Issue 2: Discrepancies between visual reads and quantitative analysis
| Potential Cause | Troubleshooting Steps |
| Different Brain Regions Assessed | Be aware that standardized visual interpretation guidelines may focus on different brain regions than those typically included in quantitative meta-ROIs.[21] |
| Thresholding Differences | The threshold for a "positive" visual read (e.g., uptake greater than 1.65 times cerebellar uptake) may not perfectly align with cohort-defined SUVR thresholds for positivity.[21][22] |
| Off-Target Binding | Off-target binding in regions like the choroid plexus or meninges can sometimes be misinterpreted on visual reads and can also affect quantitative values if not properly accounted for in the analysis pipeline.[23] |
Quantitative Data Summary
Table 1: Test-Retest Variability of Different Tau PET Tracers (SUVR)
| Tracer | Brain Region | Test-Retest Variability (% Change SD) | Intraclass Correlation Coefficient (ICC) |
| [¹⁸F]Flortaucipir | Posterior Neocortical VOI | 2.22% | > 0.92 |
| Frontal VOI | 1.46% | > 0.92 | |
| Temporal VOI | 1.98% | > 0.92 | |
| Parietal VOI | 2.28% | > 0.92 | |
| [¹⁸F]-PI-2620 | Various Regions (30-60 min) | 3.8% | N/A |
| [¹⁸F]-MK-6240 | Whole-brain grey matter (6-month interval) | 2.4 ± 2.8% | N/A |
Data sourced from Devous et al., 2018 and Bullich et al., 2020.[4][14][15][24]
Table 2: Impact of Motion Correction on the Standard Deviation of Tau Accumulation Rate ([¹⁸F]-MK6240)
| Brain Region | Reduction in Standard Deviation |
| Entorhinal | 49% |
| Inferior Temporal | 24% |
| Precuneus | 18% |
| Amygdala | 16% |
Data sourced from Tissot et al., 2023.[3][6]
Experimental Protocols
Protocol 1: [¹⁸F]Flortaucipir PET Imaging for Test-Retest Analysis
-
Tracer Injection: Administer 370 MBq of [¹⁸F]Flortaucipir intravenously.[14]
-
Uptake Period: Allow for an 80-minute uptake period.
-
Image Acquisition: Acquire PET data for 20 minutes (80-100 minutes post-injection).[4][14]
-
Retest Scan: Perform the retest scan between 48 hours and 4 weeks after the initial scan.[14]
-
Image Analysis:
-
Spatially normalize images to a standard template (e.g., Montreal Neurological Institute space).[14]
-
Define Volumes of Interest (VOIs) using an automated anatomical labeling atlas.[4]
-
Calculate SUVRs using a reference region such as the cerebellar crus or a composite reference region to minimize variability.[4]
-
Protocol 2: [¹⁸F]-PI-2620 PET Imaging for Test-Retest Analysis
-
Tracer Injection: Administer [¹⁸F]-PI-2620 intravenously.
-
Image Acquisition: Perform a dynamic PET scan, or a static scan between 45 and 75 minutes post-injection.[15][16]
-
Image Analysis:
Visualizations
Caption: Standardized workflow for a longitudinal tau PET study.
Caption: Key factors and mitigation strategies for reliability.
References
- 1. amypad.eu [amypad.eu]
- 2. researchgate.net [researchgate.net]
- 3. Impact of motion correction on [18F]-MK6240 tau PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. [PDF] Longitudinal amyloid and tau PET imaging in Alzheimer's disease: A systematic review of methodologies and factors affecting quantification | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Improving diagnostic precision in amyloid brain PET imaging through data-driven motion correction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models [frontiersin.org]
- 9. Partial volume correction in longitudinal tau PET studies: is it really needed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models | Semantic Scholar [semanticscholar.org]
- 11. Evaluation of partial volume correction and analysis of longitudinal [18F]GTP1 tau PET imaging in Alzheimer's disease using linear mixed-effects models [escholarship.org]
- 12. mdpi.com [mdpi.com]
- 13. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Test-Retest Reproducibility for the Tau PET Imaging Agent Flortaucipir F 18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Dosimetry, Quantitative Methods, and Test–Retest Variability of 18F-PI-2620 PET for the Assessment of Tau Deposits in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Tau-PET uptake: Regional variation in average SUVR and impact of amyloid deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Test–retest repeatability of [18F]Flortaucipir PET in Alzheimer’s disease and cognitively normal individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. petBrain: a new pipeline for amyloid, Tau tangles and neurodegeneration quantification using PET and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Improved Tau PET SUVR Quantification in 4-Repeat Tau Phenotypes with [18F]PI-2620 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparing Tau PET Visual Interpretation with Tau PET Quantification, Cerebrospinal Fluid Biomarkers, and Longitudinal Clinical Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Integrating visual assessments and quantification methods for tau PET staging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pub.dzne.de [pub.dzne.de]
- 24. direct.mit.edu [direct.mit.edu]
Technical Support Center: Synthesis of Novel Tau Radiotracers
Welcome to the technical support center for the synthesis of novel tau radiotracers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during radiolabeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the synthesis of novel tau radiotracers?
A1: Researchers often face several key challenges, including:
-
Low Radiochemical Yield (RCY): Achieving sufficient yields of the final radiolabeled product can be difficult due to factors like precursor quality, suboptimal reaction conditions, and inefficient purification.
-
Complex Purification: Separating the desired radiotracer from unreacted precursors, byproducts, and radiochemical impurities often requires sophisticated and time-consuming purification methods like HPLC.[1]
-
Off-Target Binding: Many tau radiotracers exhibit binding to non-tau targets, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and melanin-containing cells, which can complicate image analysis and interpretation.[1][2][3][4]
-
Precursor Solubility and Stability: The solubility of precursors in reaction solvents and their stability under labeling conditions can significantly impact the efficiency of the radiosynthesis.
-
Automated Synthesis Reproducibility: While automated synthesis modules offer advantages, ensuring consistent and reproducible results can be challenging and requires careful optimization of the protocol.[5]
Q2: Why is off-target binding a significant issue for tau radiotracers?
A2: Off-target binding is a major concern because it can lead to a poor signal-to-noise ratio in PET imaging, making it difficult to accurately quantify tau pathology.[3] For instance, binding to MAO-A and MAO-B in the basal ganglia or to melanin in the substantia nigra can produce false-positive signals that do not correlate with the known distribution of tau tangles.[1][2][4] This can lead to misinterpretation of PET scans and hinder the development of effective diagnostic and therapeutic agents. Second-generation tau tracers have been developed to have lower off-target binding compared to first-generation tracers.[6]
Q3: What is the importance of using a protecting group (e.g., Boc, Trityl) on the precursor?
A3: Protecting groups are often used to prevent unwanted side reactions at specific functional groups on the precursor molecule during the radiolabeling step. For example, the N-Boc or N-trityl protecting groups can improve the solubility of the precursor and prevent side reactions at amine functionalities.[7] However, the deprotection step adds complexity to the synthesis. Some modern methods aim for a one-pot synthesis where deprotection occurs concurrently with fluorination.[7]
Troubleshooting Guides
Low Radiochemical Yield (RCY)
Q: My radiochemical yield is consistently below 10%. What are the likely causes and how can I troubleshoot this?
A: Low radiochemical yield is a common problem with several potential root causes. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Precursor and Reagent Quality:
-
Verify Precursor Integrity: Confirm the chemical identity and purity of your precursor using methods like NMR or mass spectrometry. Impurities can interfere with the reaction.
-
Use High-Purity Reagents: Ensure all solvents are anhydrous and reagents are of high purity. Trace amounts of water or other contaminants can quench the reaction.
-
Fresh Reagents: Use freshly prepared or opened reagents, especially for sensitive compounds.
-
-
Reaction Conditions:
-
Optimize Temperature: The reaction temperature is critical. Too low, and the reaction may not proceed; too high, and you may get degradation of the precursor or product. Perform small-scale experiments to find the optimal temperature.
-
Reaction Time: Investigate the effect of varying the reaction time. The reaction may not be going to completion, or the product might be degrading over longer reaction times.
-
Base and Catalyst Concentration: The amount of base (e.g., K2CO3) and catalyst (e.g., Kryptofix 2.2.2) is crucial for activating the [18F]fluoride. Ensure accurate dispensing and consider optimizing the amounts.
-
-
[18F]Fluoride Trapping and Elution:
-
Efficient Trapping: Ensure your anion exchange cartridge is properly conditioned to efficiently trap the [18F]fluoride from the cyclotron target water.
-
Complete Elution: Verify that the trapped [18F]fluoride is completely eluted from the cartridge into the reaction vessel. Incomplete elution is a common source of low yield.
-
-
Purification:
-
HPLC Optimization: Ensure your HPLC method provides good separation between the product, precursor, and any byproducts. Check for column degradation and ensure the mobile phase composition is correct.
-
Solid-Phase Extraction (SPE) Recovery: If using SPE for final formulation, check the recovery of your product from the cartridge. The choice of cartridge material and elution solvent is critical.
-
Impure Product / Unexpected Peaks in HPLC
Q: I am observing unexpected radioactive peaks in my HPLC chromatogram. What could be the cause?
A: The presence of unexpected radioactive peaks indicates the formation of radiochemical impurities.
Troubleshooting Steps:
-
Identify the Impurities: If possible, try to identify the impurities. They could be unreacted [18F]fluoride, partially deprotected intermediates, or degradation products.
-
Incomplete Deprotection: If you are using a protected precursor, an unexpected peak could be the [18F]-labeled intermediate that has not been fully deprotected. Optimize the deprotection step (e.g., by increasing the temperature, time, or acid/base concentration).
-
Side Reactions: The reaction conditions may be promoting side reactions. Consider lowering the reaction temperature or using a more selective precursor.
-
Radiolysis: High levels of radioactivity can sometimes lead to the degradation of the product (radiolysis). If possible, try to reduce the synthesis time or use a radiostabilizer.
-
HPLC Column Issues: A contaminated or degraded HPLC column can lead to poor separation and the appearance of spurious peaks. Flush the column thoroughly or replace it if necessary.
Off-Target Binding Issues
Q: How can I assess and mitigate off-target binding of my novel tau radiotracer?
A: Assessing and mitigating off-target binding is crucial for the development of a successful tau PET tracer.
Assessment and Mitigation Strategies:
-
In Vitro Autoradiography: Use post-mortem human brain tissue sections from individuals with and without tau pathology to assess the binding pattern of your tracer. Include sections from regions known for off-target binding, such as the basal ganglia (MAO-A/B) and substantia nigra (neuromelanin).[2][4]
-
Competition Binding Assays: Perform competition binding assays using known inhibitors for potential off-target sites. For example, use deprenyl to assess binding to MAO-B.[8]
-
Structural Modification: If significant off-target binding is observed, consider structural modifications to the tracer molecule to reduce its affinity for the off-target sites. For example, second-generation tau tracers were designed to have reduced affinity for MAO enzymes.[9]
-
Image Analysis Correction: For tracers with known off-target binding that cannot be eliminated through chemical modification, advanced image analysis techniques can sometimes be used to correct for the non-specific signal. For example, methods have been developed to reduce contamination from meningeal binding of [18F]PI-2620.[10]
Data Presentation
Table 1: Comparison of Synthesis Parameters for Selected Tau Radiotracers
| Radiotracer | Precursor | Synthesis Method | Radiochemical Yield (RCY, non-decay corrected) | Radiochemical Purity | Molar Activity (at EOS) | Synthesis Time |
| [18F]Flortaucipir (AV1451) | N-Boc-T807P | Automated (GE TRACERlab FXFN), one-pot | 14 ± 3%[10] | > 95%[10] | 216 ± 60 GBq/µmol[10] | ~60 min[10] |
| [18F]Flortaucipir (AV1451) | AV1622 | Automated (RNplus Research module) | 14.8-16.6% | > 99.9% | 247.9-384.8 GBq/µmol | ~55 min |
| [18F]MK-6240 | 5-diBoc-6-nitro precursor | Automated (GE TRACERlab FXFN), two-step | 7.5 ± 1.9%[11] | > 93%[12] | 222 ± 67 GBq/µmol[11] | ~90 min[11] |
| [18F]MK-6240 | bis-Boc protected precursor | Automated (IBA Synthera+), one-step | 9.8 ± 1.8% (from EOB)[13] | High | High | Not specified |
| [18F]PI-2620 | N-trityl-PI-2620-P | Automated (GE Tracerlab FX2N), one-step thermal deprotection | >3%[7] | High | Not specified | Not specified |
| [11C]Z-3272 | N-desmethyl precursor | 11C-methylation, semi-preparative HPLC | 4 ± 1%[1] | > 95%[1] | 149 ± 55.5 GBq/μmol[1] | ~35 min[1] |
Experimental Protocols
Protocol 1: Automated Synthesis of [18F]Flortaucipir ([18F]AV1451) on a GE TRACERlab FXFN Module
Objective: To provide a step-by-step protocol for the automated, one-pot synthesis of [18F]Flortaucipir.
Materials:
-
GE TRACERlab FXFN synthesis module
-
N-Boc-protected nitro precursor (N-Boc-T807P)
-
[18F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile (ACN), anhydrous
-
HPLC system with a semi-preparative C18 column
-
Solid-phase extraction (SPE) C18 cartridge
-
Ethanol, USP
-
Sterile water for injection
-
0.9% Sodium Chloride for injection, USP
Procedure:
-
Pre-synthesis Setup:
-
Prepare reagent vials for the TRACERlab module:
-
Vial 1: K222 in acetonitrile.
-
Vial 2: K2CO3 in water.
-
Vial 3: N-Boc-T807P precursor in anhydrous DMSO.
-
-
Condition the QMA cartridge and the C18 SPE cartridge according to the manufacturer's instructions.
-
Equilibrate the semi-preparative HPLC column with the mobile phase.
-
-
[18F]Fluoride Trapping and Drying:
-
Transfer the aqueous [18F]fluoride from the cyclotron target to the TRACERlab module.
-
Trap the [18F]fluoride on the QMA cartridge.
-
Elute the [18F]fluoride into the reaction vessel using the K222/K2CO3 solution.
-
Perform azeotropic drying of the [18F]fluoride complex by adding anhydrous acetonitrile and heating under a stream of nitrogen and vacuum.
-
-
Radiolabeling Reaction:
-
Add the precursor solution from Vial 3 to the dried [18F]fluoride complex in the reaction vessel.
-
Heat the reaction mixture at 130°C for 10 minutes. This step facilitates both the nucleophilic fluorination and the concurrent deprotection of the Boc group.[10]
-
-
Purification:
-
After cooling, dilute the reaction mixture with the HPLC mobile phase.
-
Inject the crude product onto the semi-preparative HPLC column.
-
Collect the fraction corresponding to [18F]Flortaucipir based on the retention time determined using a non-radioactive standard.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Trap the [18F]Flortaucipir on a C18 SPE cartridge.
-
Wash the cartridge with sterile water to remove any remaining HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol.
-
Dilute the ethanol solution with 0.9% sodium chloride for injection to the desired final concentration and volume.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
-
Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), pH, residual solvents, and specific activity.
-
Visualizations
Caption: Automated synthesis workflow for a typical [18F]-labeled tau radiotracer.
Caption: Simplified GSK-3β signaling pathway in tau hyperphosphorylation.
Caption: Decision tree for troubleshooting low radiochemical yield.
References
- 1. An updated radiosynthesis of [18F]AV1451 for tau PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sensitivity of Tau Tracers for the Discrimination of Alzheimer’s Disease Patients and Healthy Controls by PET [mdpi.com]
- 4. Characterization of the binding of tau imaging ligands to melanin-containing cells: putative off-target-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 6. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Reducing contamination from off‐target binding in the meninges in PI‐2620 tau PET scans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medium.com [medium.com]
- 12. Fully Automated Synthesis of Novel TSPO PET Imaging Ligand [18F]Fluoroethyltemazepam | MDPI [mdpi.com]
- 13. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Tau PET Tracers: 18F-MK-6240 vs. 18F-Flortaucipir
For Researchers, Scientists, and Drug Development Professionals
The advent of tau positron emission tomography (PET) imaging has revolutionized the in vivo study of Alzheimer's disease (AD) and other tauopathies. Among the growing arsenal of PET tracers, 18F-MK-6240 and 18F-flortaucipir have emerged as leading candidates, each with distinct characteristics. This guide provides a comprehensive, data-driven comparison of these two tracers to inform research and clinical trial design.
Executive Summary
Both 18F-MK-6240 and 18F-flortaucipir are effective in detecting and quantifying tau pathology in Alzheimer's disease.[1][2][3] Head-to-head studies reveal that while their on-target binding profiles are remarkably similar, they exhibit key differences in off-target binding and dynamic range. 18F-MK-6240 demonstrates a superior dynamic range, which may offer advantages in detecting subtle changes in tau pathology, particularly in early disease stages and for monitoring therapeutic interventions.[1][2][3] Conversely, 18F-flortaucipir has a longer history of use and a more extensive body of literature. The choice between these tracers will ultimately depend on the specific research question and the population being studied.
Performance Characteristics
A critical evaluation of tracer performance involves assessing their binding affinity, specificity, and off-target binding profile. The following table summarizes key quantitative data from comparative studies.
| Performance Metric | 18F-MK-6240 | 18F-Flortaucipir | Key Findings |
| Primary Target | Paired Helical Filament (PHF)-tau | Paired Helical Filament (PHF)-tau | Both tracers bind with high affinity and selectivity to PHF-tau, the primary form of tau aggregates in Alzheimer's disease.[2][4][5] |
| Binding Affinity (AD Brain) | High | High | Both tracers exhibit strong binding to neurofibrillary tangles in postmortem AD brain tissue.[4][6] |
| Specificity for AD Tau | High | High | Both tracers show minimal to no significant binding to tau aggregates in non-AD tauopathies such as Progressive Supranuclear Palsy (PSP) or Corticobasal Degeneration (CBD).[4] They also do not bind to β-amyloid, α-synuclein, or TDP-43 aggregates.[4] |
| Dynamic Range (SUVR) | Approximately 2-fold higher than 18F-flortaucipir | Lower than 18F-MK-6240 | The higher dynamic range of 18F-MK-6240 may enhance the detection of early tau pathology and small longitudinal changes.[1][2] |
| Diagnostic Accuracy (AUC) | May have a higher AUC for discriminating AD and MCI Aβ+ from controls.[7] | High accuracy for discriminating AD from controls.[7] | Both tracers are highly effective in distinguishing individuals with Alzheimer's disease from healthy controls.[7] |
Off-Target Binding Profile
A significant differentiator between the two tracers is their off-target binding patterns. Understanding these is crucial for accurate image interpretation.
| Off-Target Binding Site | 18F-MK-6240 | 18F-Flortaucipir | Implications |
| Choroid Plexus | Low/Negligible | Frequent and variable | Can interfere with the assessment of adjacent structures like the hippocampus. |
| Striatum | Low/Negligible | Moderate | May complicate the interpretation of tau pathology in this region. |
| Meninges | Frequent | Less frequent | Can be a source of non-specific signal at the cortical surface. |
| Neuromelanin-containing cells | Strong | Strong | Both tracers show off-target binding to neuromelanin and melanin-containing cells.[4] |
| Hemorrhage | Weaker binding | Weaker binding | Both tracers exhibit some weaker binding to areas of hemorrhage.[4] |
Experimental Protocols
Reproducibility and standardization are paramount in clinical research. The following outlines a typical experimental workflow for a comparative PET imaging study.
Key Methodological Considerations:
-
PET Image Acquisition: Dynamic PET scans are typically acquired over 70-90 minutes for 18F-MK-6240 and 80-100 minutes for 18F-flortaucipir post-injection.[1][3]
-
Image Analysis: Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing tracer uptake in target regions to a reference region, commonly the cerebellar gray matter.[1][3]
-
Regions of Interest (ROIs): Analysis is often performed on ROIs corresponding to the Braak stages of tau pathology to assess the spatial distribution of tracer binding.[1][2][5]
Postmortem Tissue Binding Workflow
Autoradiography on postmortem human brain tissue provides the ground truth for the specificity of PET tracers.
References
- 1. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Head-to-head comparison of [18F]-Flortaucipir, [18F]-MK-6240 and [18F]-PI-2620 postmortem binding across the spectrum of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Voxel‐wise comparison of [18F]MK6240 and [18F]Flortaucipir for the diagnosis of individuals across the Alzheimer’s disease spectrum – the HEAD study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tau PET Imaging: A Comparative Guide to Postmortem Neuropathological Correlation
A critical examination of the correlation between in-vivo tau Positron Emission Tomography (PET) imaging and postmortem neuropathological findings reveals robust validation for several tracers in Alzheimer's disease, though performance varies across different tauopathies. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key tau PET tracers, supported by quantitative data from validation studies and detailed experimental protocols.
The accurate in-vivo detection and quantification of tau pathology are paramount for the diagnosis, staging, and therapeutic monitoring of Alzheimer's disease and other tauopathies. The gold standard for validating tau PET tracers is the correlation of the PET signal, typically measured as a Standardized Uptake Value Ratio (SUVR), with the burden of tau pathology confirmed by postmortem neuropathological examination.[1]
Quantitative Comparison of Tau PET Tracers
The following table summarizes the quantitative data from key studies that have validated tau PET tracers against postmortem neuropathology. The data highlights the correlation between in-vivo PET SUVR and postmortem tau burden, as well as the diagnostic accuracy of these tracers.
| PET Tracer | Pathological Diagnosis | Key Brain Regions | Correlation with Tau Pathology (Spearman's rho or Pearson's r) | Diagnostic Accuracy (Braak Stage ≥ IV or V/VI) | Key Findings & Limitations |
| [F-18]-AV-1451 (Flortaucipir) | Alzheimer's Disease (AD) | Hippocampus, Middle & Superior Temporal Lobes | rho = 0.61 - 0.70[2] | Sensitivity: 87.5% for Braak V/VI[3][4] | Strong correlation with AD tau pathology, particularly in advanced Braak stages.[2][3][4] Off-target binding reported in neuromelanin and choroid plexus.[2] Limited utility in non-AD tauopathies.[5] |
| MAPT Mutation Carriers | Various cortical regions | r = 0.92 - 0.93[6] | Not explicitly reported | Excellent correlation in a rare genetic form of tauopathy with pathology similar to AD.[6] | |
| Chronic Traumatic Encephalopathy (CTE) | Cortical & Limbic Regions | rho = 0.71 - 0.77[7] | Not explicitly reported | Modest but significant correlation with CTE-related tau pathology.[7] | |
| [F-18]-MK-6240 | Alzheimer's Disease (AD) | Not specified in detail in provided abstracts | Strong binding to neurofibrillary tangles in AD[8][9] | Not explicitly reported | High affinity for paired helical filament (PHF)-tau in AD.[9] Does not seem to bind significantly to tau aggregates in non-AD tauopathies.[8][9] Off-target binding to neuromelanin and melanin-containing cells identified.[8] |
| [F-18]-THK5351 | Alzheimer's Disease (AD) | Neocortex | r = 0.96 (with tau immunohistochemistry)[10] | Not explicitly reported | Strong correlation with tau pathology but also significant binding to monoamine oxidase-B (MAO-B), indicating limited specificity for tau.[1][10] |
Experimental Protocols: A Closer Look
The validation of tau PET tracers relies on rigorous experimental methodologies. The general workflow involves in-vivo PET imaging of participants who have consented to brain donation, followed by postmortem neuropathological assessment.
Key Methodological Components:
-
Participant Cohorts: Studies typically include participants with a clinical diagnosis of Alzheimer's disease, other tauopathies (e.g., Progressive Supranuclear Palsy, Corticobasal Degeneration), and healthy controls.[2][8][11] A crucial aspect is the inclusion of participants who undergo PET scanning relatively close to the time of death to minimize the impact of disease progression on the correlation.[7]
-
PET Imaging: Participants are injected with a radiolabeled tau PET tracer, and brain imaging is performed to measure the tracer's uptake. The SUVR is calculated by normalizing the tracer uptake in a region of interest to a reference region with low expected tau pathology, such as the cerebellar crus.[10]
-
Postmortem Neuropathological Assessment: Following brain donation, tissue is processed for neuropathological diagnosis. This involves immunohistochemistry using antibodies that specifically target phosphorylated tau, such as AT8. The density of neurofibrillary tangles and other tau aggregates is then quantified and often staged according to the Braak and Braak system.[2][12]
-
Correlation Analysis: Statistical methods, such as Spearman's rank correlation or Pearson's correlation, are used to assess the relationship between the regional PET SUVR values and the quantitative measures of tau pathology from the corresponding brain regions at autopsy.[2][6][7]
Workflow for Tau PET Tracer Validation
The following diagram illustrates the key steps involved in validating a tau PET tracer against the gold standard of postmortem neuropathology.
Workflow from in-vivo tau PET imaging to postmortem validation.
Conclusion
The validation of tau PET SUVR with postmortem neuropathology provides strong evidence for the utility of tracers like [F-18]-AV-1451 and [F-18]-MK-6240 in detecting and quantifying the tau pathology of Alzheimer's disease in living individuals.[2][3][4][9] These validation studies are crucial for establishing the reliability of these imaging biomarkers in clinical trials and, ultimately, in clinical practice. However, the performance of current tracers in non-AD tauopathies remains a challenge, highlighting an important area for future research and development.[5][8] Furthermore, the issue of off-target binding necessitates careful interpretation of PET signals in specific brain regions.[2][8] Continued research with larger and more diverse cohorts, including a wider range of tauopathies, will be essential for refining and expanding the clinical utility of tau PET imaging.
References
- 1. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tau-PET Correlates with Neuropathology Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Tau positron emission tomography in tauopathies: A narrative review [pfmjournal.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 18F-AV-1451 tau PET imaging correlates strongly with tau neuropathology in MAPT mutation carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Associations between near end-of-life flortaucipir PET and postmortem CTE-related tau neuropathology in six former American football players - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Validating novel tau PET tracer [F-18]-AV-1451 (T807) on postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
A Comparative Analysis of First vs. Second-Generation Tau Tracers for Neurodegenerative Disease Research
A new generation of tau positron emission tomography (PET) tracers is overcoming the limitations of earlier compounds, offering researchers and drug developers more precise tools to study Alzheimer's disease and other tauopathies. This guide provides a detailed comparison of first and second-generation tau tracers, supported by experimental data, to aid in the selection of appropriate imaging agents for clinical and preclinical research.
The in vivo visualization of tau protein aggregates, a hallmark of several neurodegenerative diseases, has been revolutionized by the development of specific PET tracers. The first wave of these tracers provided invaluable initial insights but was hampered by significant off-target binding, complicating the interpretation of imaging data. In response, second-generation tracers were developed with improved selectivity and pharmacokinetic profiles. This guide offers a comprehensive comparative analysis of these two classes of tau tracers.
Performance Comparison: Binding Affinity and Selectivity
Second-generation tau PET tracers were engineered to exhibit higher affinity for tau aggregates and, critically, greater selectivity against common off-target binding sites that affected first-generation agents. These off-targets include monoamine oxidase A and B (MAO-A and MAO-B), amyloid-β plaques, and melanin-containing cells.[1][2] The improved specificity of second-generation tracers results in a clearer signal, more accurately reflecting the true tau pathology in the brain.[3]
Table 1: In Vitro Binding Affinity for Tau Aggregates
| Tracer | Generation | Target | K_d (nM) | IC_50 (nM) |
| [18F]Flortaucipir (AV-1451) | First | AD Brain Homogenate | 15[4] | - |
| [18F]THK-5117 | First | AD Brain Homogenate | 5[5] | - |
| [18F]THK-5351 | First | AD Brain Homogenate | 2.9[5] | - |
| [18F]MK-6240 | Second | AD Brain Homogenate | - | 4.7 |
| [18F]PI-2620 | Second | AD Brain Homogenate | - | 21.8 |
| [18F]RO948 | Second | Recombinant Tau | 2.2 | - |
| [18F]SNFT-1 | Second | 3R/4R Tau Aggregates | - | 0.84[6] |
K_d (dissociation constant) and IC_50 (half-maximal inhibitory concentration) are measures of binding affinity, with lower values indicating higher affinity.
Table 2: In Vitro Selectivity for Off-Target Sites
| Tracer | Generation | Off-Target | Binding Affinity (IC_50 nM) |
| [18F]Flortaucipir (AV-1451) | First | MAO-A | 8.8[6] |
| [18F]THK-5351 | First | MAO-B | 5.2[6] |
| [18F]FDDNP | First | MAO-B | 6.5[6] |
| [18F]MK-6240 | Second | MAO-A / MAO-B | >10,000 |
| [18F]PI-2620 | Second | MAO-A / MAO-B | No significant binding[2] |
| [18F]RO948 | Second | MAO-A / MAO-B | No significant binding[2] |
| [18F]SNFT-1 | Second | MAO-A / MAO-B | >1,000[6] |
Evolution of Tau Tracers
The development from first to second-generation tau tracers was driven by the need to address specific limitations, primarily off-target binding. This logical progression highlights the iterative nature of radiopharmaceutical development.
Experimental Protocols
The characterization and comparison of tau tracers rely on a series of standardized in vitro and in vivo experiments.
In Vitro Autoradiography on Post-mortem Brain Tissue
This technique is crucial for assessing the binding specificity and affinity of a new tracer.
Objective: To visualize and quantify the binding of a radiolabeled tracer to tau pathology in human brain sections and assess its co-localization with known pathological markers.
Methodology:
-
Tissue Preparation: Post-mortem human brain tissue from diagnosed Alzheimer's disease patients and healthy controls is snap-frozen and sectioned at a thickness of 10-20 µm.[7]
-
Tracer Incubation: The brain sections are incubated with the radiolabeled tau tracer (e.g., [18F]MK-6240) at various concentrations to determine binding affinity (saturation studies) or with a single concentration for competitive binding assays.[8]
-
Washing: Non-specific binding is removed by washing the sections in buffer solutions.
-
Imaging: The sections are apposed to a phosphor imaging plate or high-resolution autoradiography film to detect the radioactive signal.[8]
-
Immunohistochemistry: Adjacent sections are often stained with antibodies against phosphorylated tau (e.g., AT8) to confirm the co-localization of the tracer signal with actual tau pathology.[9]
-
Data Analysis: The intensity of the autoradiographic signal is quantified and used to calculate binding parameters such as K_d and B_max.
In Vivo PET Imaging in Humans
This is the definitive method for evaluating a tracer's performance in a clinical setting.
Objective: To quantify the extent and distribution of tau pathology in the brains of living subjects.
Methodology:
-
Participant Recruitment: Subjects, including healthy controls and patients with cognitive impairment, are recruited. Amyloid status is often determined using an amyloid PET tracer.
-
Radiotracer Administration: A bolus of the tau PET tracer (e.g., [18F]MK-6240) is administered intravenously.[10]
-
PET Scan Acquisition: Dynamic scanning is typically performed for 90-120 minutes post-injection to measure the tracer's kinetics in the brain.[10]
-
Image Processing: PET images are co-registered with the subject's structural MRI for anatomical reference. Partial volume correction may be applied to account for the limited spatial resolution of PET.
-
Quantification: Tracer uptake is quantified using methods such as the Standardized Uptake Value Ratio (SUVR), where the tracer signal in a target region is normalized to a reference region with low expected specific binding, such as the cerebellar gray matter.[10]
-
Statistical Analysis: SUVR values are compared between groups and correlated with cognitive scores and other biomarkers.
General Experimental Workflow for Tracer Evaluation
The evaluation of a novel PET tracer follows a structured workflow, from initial in vitro characterization to in vivo validation.
Conclusion
The transition from first to second-generation tau PET tracers represents a significant advancement in the field of neuroimaging.[11] The newer agents demonstrate superior specificity and reduced off-target binding, enabling more reliable quantification of tau pathology in vivo.[3] This improved performance is crucial for the accurate diagnosis of tauopathies, tracking disease progression, and for evaluating the efficacy of novel anti-tau therapeutic agents in clinical trials. While second-generation tracers are a major step forward, research continues to develop tracers with even higher affinity and selectivity, particularly for different tau isoforms found in various non-Alzheimer's tauopathies.
References
- 1. Overview of tau PET molecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Tauvid™: The First FDA-Approved PET Tracer for Imaging Tau Pathology in Alzheimer’s Disease [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evidence for a non-selective 4R tau PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The development and validation of tau PET tracers: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
¹⁸F-RO-948: A Comparative Guide to its Cross-Reactivity with Other Protein Aggregates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the PET tracer ¹⁸F-RO-948's binding profile with various protein aggregates implicated in neurodegenerative diseases. The information is compiled from in vitro and in vivo studies to assist researchers in evaluating its suitability for specific research applications.
Quantitative Binding Profile of ¹⁸F-RO-948
¹⁸F-RO-948 is a second-generation tau PET tracer demonstrating high affinity and specificity for paired helical filament (PHF)-tau, the primary form of tau aggregates found in Alzheimer's disease (AD).[1][2] Its binding characteristics to other protein aggregates are summarized below.
| Target Aggregate | Binding Affinity/Reactivity | Key Findings |
| PHF-Tau (AD) | High | Binds with high affinity to the mixed 3-repeat and 4-repeat tau isoforms characteristic of AD.[1] |
| Amyloid-Beta (Aβ) Plaques | Lacking/Negligible | In vitro and in vivo studies consistently show a lack of significant binding to Aβ plaques.[1][2] |
| Non-AD Tauopathies | Low to Negligible | Autoradiography studies indicate lower reactivity in non-AD tauopathies, with the exception of specific MAPT mutations (e.g., R406W).[3][4] |
| Alpha-Synuclein | Not Reported/Negligible | While specific binding affinity data (Ki) for ¹⁸F-RO-948 with α-synuclein aggregates are not available in the reviewed literature, second-generation tau tracers are generally designed to have no significant off-target binding to α-synuclein.[2] |
| TDP-43 | Negligible | In vitro autoradiography using [³H]RO948 showed no specific binding in post-mortem brain tissue from individuals with frontotemporal dementia with TDP-43 pathology.[3] |
Off-Target Binding
| Off-Target Site | Binding Potential | Notes |
| Monoamine Oxidase A/B (MAO-A/B) | Lacking | ¹⁸F-RO-948 was designed to avoid the off-target binding to MAO-A and MAO-B that was observed with first-generation tau tracers.[1] |
| Neuromelanin | Moderate | Off-target retention has been observed in the substantia nigra, which is likely attributable to binding to neuromelanin deposits.[1] This is a known characteristic of some other tau tracers as well. |
| Meninges/Skull | Low to Moderate | Some studies report non-specific binding in the skull and meninges.[5] |
| Retina | Observed | Extracerebral retention is occasionally observed in the retina.[1] |
| Basal Ganglia, Thalamus, Choroid Plexus | Negligible | Appears to be free of off-target retention in these areas, which is an advantage over some other tau tracers like ¹⁸F-AV1451.[1] |
Experimental Methodologies
In Vitro Autoradiography with [³H]RO-948 on Human Brain Tissue
This protocol provides a general framework for assessing the binding of ¹⁸F-RO-948 to protein aggregates in post-mortem human brain tissue. Specific concentrations and incubation times may require optimization.
1. Tissue Preparation:
-
Obtain frozen human brain tissue sections (typically 10-20 µm thick) from well-characterized cases (e.g., confirmed AD, frontotemporal dementia with TDP-43, etc.) and healthy controls.
-
Mount the sections onto microscope slides.
2. Pre-incubation:
-
To remove endogenous ligands, pre-incubate the tissue sections in a buffer solution (e.g., phosphate-buffered saline, PBS) at room temperature for a specified time (e.g., 15-30 minutes).
3. Incubation with Radioligand:
-
Incubate the sections with a solution containing the tritiated form of the tracer, [³H]RO-948, at a specific concentration (e.g., 1 nM) in a suitable buffer.[6]
-
For determining total binding, incubate a set of slides with only [³H]RO-948.
-
For determining non-specific binding, incubate an adjacent set of slides with [³H]RO-948 in the presence of a high concentration of a non-labeled competitor (e.g., 1µM unlabelled RO-948) to saturate the specific binding sites.[6]
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
4. Washing:
-
Wash the slides in ice-cold buffer to remove unbound radioligand. This typically involves a series of short washes.
-
Perform a final rapid rinse in ice-cold deionized water to remove buffer salts.[7]
5. Drying and Exposure:
-
Dry the slides quickly, for example, with a stream of cold air.
-
Expose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette. The exposure time will depend on the radioactivity concentration.
6. Imaging and Analysis:
-
Scan the imaging plates or develop the film to visualize the distribution of the radioligand.
-
Quantify the signal intensity in different brain regions using densitometry software.
-
Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.
In Vivo PET Imaging with ¹⁸F-RO-948
This protocol outlines the key steps for performing a PET scan in human subjects to assess tau pathology.
1. Subject Preparation:
-
Subjects are positioned in the PET scanner, and a custom-fitted thermoplastic mask may be used to minimize head motion.
-
An intravenous catheter is inserted for the injection of the radiotracer.
-
For quantitative analysis requiring an arterial input function, a radial arterial catheter may be inserted for blood sampling.[1]
2. Attenuation Correction:
-
A low-dose CT or a transmission scan using a radioactive source is performed before the emission scan for attenuation correction of the PET data.[1]
3. Radiotracer Injection and PET Scan:
-
A bolus of ¹⁸F-RO-948 is injected intravenously.
-
Dynamic PET data acquisition in 3D list mode is initiated simultaneously with the injection and continues for a specified duration (e.g., 90-120 minutes).[1][8]
4. Image Reconstruction and Analysis:
-
The acquired PET data is corrected for attenuation, scatter, and radioactive decay and reconstructed into a series of 3D images over time.
-
The PET images are co-registered with the subject's anatomical MRI for accurate anatomical localization.
-
Tracer uptake is quantified in various brain regions of interest. Standardized Uptake Value Ratios (SUVRs) are commonly calculated by normalizing the tracer uptake in a target region to a reference region with low specific binding, such as the cerebellar gray matter.
Visualizing Binding Specificity
The following diagram illustrates the binding profile of ¹⁸F-RO-948, highlighting its high specificity for PHF-tau in Alzheimer's disease and its limited cross-reactivity with other protein aggregates and off-target sites.
Caption: Binding profile of ¹⁸F-RO-948.
Conclusion
¹⁸F-RO-948 is a highly specific PET tracer for imaging PHF-tau pathology in Alzheimer's disease. Its minimal cross-reactivity with amyloid-beta plaques and other common protein aggregates, such as TDP-43 and likely alpha-synuclein, makes it a valuable tool for differential diagnosis and for tracking the progression of tau pathology in AD. Researchers should be aware of its potential off-target binding to neuromelanin in the substantia nigra when interpreting imaging data. The provided experimental protocols offer a foundation for further investigation into the binding characteristics of this and other novel radiotracers.
References
- 1. Evaluation of 18F-RO-948 PET for Quantitative Assessment of Tau Accumulation in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort | springermedizin.de [springermedizin.de]
- 3. [18F]RO948 tau positron emission tomography in genetic and sporadic frontotemporal dementia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]RO948 tau positron emission tomography in genetic and sporadic frontotemporal dementia syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discriminative binding of tau PET tracers PI2620, MK6240 and RO948 in Alzheimer’s disease, corticobasal degeneration and progressive supranuclear palsy brains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoradiography [fz-juelich.de]
- 8. biorxiv.org [biorxiv.org]
Unraveling Tau Pathology: A Comparative Guide to 18F-PI-2620 PET and CSF p-tau Levels
For researchers, scientists, and drug development professionals, understanding the relationship between different biomarkers is crucial for advancing the diagnosis and treatment of neurodegenerative diseases. This guide provides a detailed comparison of two key biomarkers for tau pathology: the novel positron emission tomography (PET) tracer 18F-PI-2620 and cerebrospinal fluid (CSF) phosphorylated tau (p-tau) levels.
This guide synthesizes data from recent studies to objectively compare the performance of 18F-PI-2620 PET with CSF p-tau measurements, offering supporting experimental data and detailed methodologies. The aim is to provide a clear understanding of how these two modalities correlate and where they offer complementary information in the characterization of Alzheimer's disease (AD) and other tauopathies, such as 4-repeat (4R) tauopathies including Progressive Supranuclear Palsy (PSP) and Corticobasal Syndrome (CBS).
Data Presentation: Quantitative Correlation of 18F-PI-2620 PET and CSF p-tau
The following table summarizes the quantitative data from key studies investigating the correlation between 18F-PI-2620 PET standardized uptake value ratios (SUVR) and CSF p-tau levels.
| Study Cohort | Brain Region of Interest (ROI) | CSF Biomarker | Correlation Findings | Patient Numbers | Reference |
| Alzheimer's Disease | Temporal, Parietal, Occipital, Frontal, Cingulate-Insula, Striatum, Amygdala | p-tau | Positive correlation (p < 0.05) | 52 AD | [1] |
| Alzheimer's Disease | Fusiform Gyrus | p-tau | Associated with high CSF p-tau (p=0.0006) | 22 (CSF subset) | [2] |
| Alzheimer's Disease vs. 4R-Tauopathies | Cortical Regions (AD) vs. Subcortical Regions (4R) | p-tau181 | Elevated CSF p-tau181 and cortical 18F-PI-2620 binding in AD; Normal CSF p-tau181 and elevated subcortical binding in 4R-tauopathies. | 64 AD, 82 4R-tauopathies, 19 Controls | [3][4] |
| Alzheimer's Disease vs. 4R-Tauopathies | Temporal Lobe | p-tau | Temporal SUVR differentiated AD from 4R-tauopathies (AUC = 87.3%), as did p-tau levels (AUC = 80.8%). | 52 AD, 54 PSP/CBS, 11 Controls | [1][5][6] |
| Cognitively Unimpaired | Braak I | pTau-181 | Higher Braak I SUVR was significantly associated with greater CSF pTau-181. | 35 (CSF subset) | [7] |
Experimental Protocols
The methodologies employed in the cited studies for 18F-PI-2620 PET imaging and CSF analysis are crucial for interpreting the correlational data.
18F-PI-2620 PET Imaging Protocol
-
Radiotracer Administration: Subjects receive an intravenous injection of 18F-PI-2620.
-
PET Scan Acquisition: Dynamic PET scans are typically acquired for 0-60 minutes post-injection.[5][6] Some studies may use a static acquisition window, for example, 45-75 minutes post-injection.[7]
-
Image Processing: PET images are reconstructed and corrected for motion.
-
Quantification: Standardized Uptake Value Ratios (SUVRs) are calculated by normalizing the radioactivity concentration in a region of interest to a reference region, often the inferior cerebellar gray matter.[8] This provides a quantitative measure of tau deposition.
Cerebrospinal Fluid (CSF) Analysis Protocol
-
Sample Collection: CSF is collected from subjects via lumbar puncture.
-
Biomarker Measurement: CSF samples are analyzed for concentrations of phosphorylated tau (e.g., p-tau181) and total tau (t-tau) using immunoassays.
-
Data Analysis: The resulting concentrations are used for statistical correlation with PET imaging data.
Visualizing the Methodologies
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for correlating 18F-PI-2620 PET with CSF p-tau.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of tau deposition using 18F-PI-2620 PET in MCI and early AD subjects-a MissionAD tau sub-study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining cerebrospinal fluid and PI-2620 tau-PET for biomarker-based stratification of Alzheimer's disease and 4R-tauopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combining cerebrospinal fluid and PI‐2620 tau‐PET for biomarker‐based stratification of Alzheimer's disease and 4R‐tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurologyopen.bmj.com [neurologyopen.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Establishing tau-PET cut-points for cognitive diagnosis with 18 F-PI-2620 in a multi-ethnoracial cohort - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tau PET Tracers for Assessing Diagnostic Accuracy
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo detection and quantification of tau pathology are crucial for the diagnosis of Alzheimer's disease (AD) and other tauopathies, as well as for the development and monitoring of therapeutic interventions. Positron Emission Tomography (PET) tracers targeting tau protein aggregates have emerged as invaluable tools in this endeavor. This guide provides an objective comparison of the performance of first and second-generation tau PET tracers, supported by experimental data, to aid researchers in selecting the most appropriate tracer for their specific research needs.
First vs. Second-Generation Tau PET Tracers: A Leap in Specificity
The primary challenge with first-generation tau PET tracers, such as [18F]flortaucipir (also known as AV-1451 or T807), has been their off-target binding to various non-tau-related structures in the brain.[1] This non-specific binding can complicate the interpretation of PET images and reduce diagnostic accuracy. Second-generation tracers were developed to overcome these limitations, offering higher affinity for paired helical filament (PHF)-tau, the primary form of tau aggregates in AD, and reduced off-target binding.[1]
Quantitative Comparison of Tau PET Tracers
The following tables summarize the key quantitative data for the first-generation tracer [18F]flortaucipir and prominent second-generation tracers: [18F]RO948, [18F]PI-2620, [18F]MK-6240, and [18F]GTP1.
Table 1: In Vitro Binding Affinities (Kd) for Paired Helical Filament (PHF)-Tau
| Tracer | Chemical Class | Binding Affinity (Kd) for PHF-Tau (nM) |
| [18F]flortaucipir | Pyrido-indole | 0.54 - 15[2] |
| [18F]RO948 | Carbazole | ~18[3] |
| [18F]PI-2620 | Carbazole | ~8.5[3] |
| [18F]MK-6240 | Isoquinolinamine | 0.15 - 0.32[3] |
| [18F]GTP1 | Not specified in results | High affinity[4][5][6] |
Table 2: Head-to-Head Comparison of Standardized Uptake Value Ratios (SUVR)
SUVR is a semi-quantitative measure of tracer uptake in a region of interest relative to a reference region, typically the cerebellar cortex.
| Comparison | Brain Region | Key Findings |
| [18F]flortaucipir vs. [18F]RO948 | Neocortex | Highly comparable retention patterns. |
| Entorhinal Cortex | [18F]RO948 showed significantly higher retention.[7] | |
| Hippocampus | [18F]flortaucipir showed higher retention, partly due to off-target binding in the choroid plexus.[8] | |
| [18F]PI-2620 vs. [18F]RO948 | Braak Regions | Highly correlated SUVRs (R² range 0.65–0.80).[9][10] |
| Braak I | [18F]PI-2620 had higher SUVRs.[11] | |
| Braak III-VI | [18F]RO948 had higher SUVRs. | |
| [18F]flortaucipir vs. [18F]MK-6240 | Braak Regions | SUVRs were highly correlated (r² > 0.92, except Braak II). The dynamic range of SUVRs was approximately 2-fold higher for [18F]MK-6240.[12] |
| [18F]GTP1 vs. [18F]MK-6240 & [18F]PI-2620 | Braak Regions | [18F]GTP1 retention patterns correlated with both tracers (except Braak II). [18F]MK-6240 SUVRs were 2-3 times higher than [18F]GTP1 at higher tau burdens.[7][11] |
Table 3: Off-Target Binding Profiles
| Tracer | Known Off-Target Binding Sites |
| [18F]flortaucipir | Basal ganglia, thalamus, choroid plexus, substantia nigra (neuromelanin).[7][13] |
| [18F]RO948 | Skull/meninges.[1][7][9][10][11][14] |
| [18F]PI-2620 | Vascular structures, choroid plexus.[1][9][10][11][14] |
| [18F]MK-6240 | Meninges, which can spill into adjacent cortical areas.[15] |
| [18F]GTP1 | Choroid plexus.[8] |
Experimental Protocols
The following section outlines a generalized methodology for a head-to-head comparison study of tau PET tracers, based on protocols described in the cited literature.
1. Participant Recruitment:
-
Cohorts: Recruit participants from different stages of the Alzheimer's disease continuum, including cognitively unimpaired (CU) individuals (both amyloid-β positive and negative), patients with mild cognitive impairment (MCI), and patients with AD dementia.[7]
-
Inclusion/Exclusion Criteria: Establish clear criteria, including age range, cognitive scores (e.g., MMSE, CDR), and amyloid status as determined by amyloid PET or cerebrospinal fluid (CSF) analysis.
2. Radiotracer Administration and PET Imaging:
-
Radiotracer Injection: Administer a single intravenous bolus of the tau PET tracer. The injected dose is typically around 370 MBq (10 mCi).[2]
-
Uptake Period: Allow for a specific uptake period between injection and scanning. This period varies between tracers to allow for optimal target-to-background ratios.
-
Imaging Window: Acquire PET data during a defined time window post-injection. Examples of typical imaging windows are:
-
Head-to-Head Scanning: For direct comparison, each participant should undergo PET scans with the different tracers within a short time frame (e.g., approximately 1 month) to minimize longitudinal changes in tau pathology.[8][7]
3. Image Processing and Analysis:
-
Image Reconstruction: Reconstruct PET data using standard algorithms (e.g., OSEM).
-
Co-registration: Co-register the PET images to each participant's structural magnetic resonance imaging (MRI) scan to allow for accurate anatomical delineation of brain regions.
-
Reference Region: Select a reference region with low expected tau pathology for SUVR calculation. The inferior cerebellar gray matter is a commonly used reference region.[8][7]
-
Regions of Interest (ROIs): Define ROIs based on anatomical atlases, often grouped into Braak stages to assess the progression of tau pathology.
-
SUVR Calculation: Calculate the mean tracer uptake in each ROI and divide it by the mean uptake in the reference region to generate SUVRs.
Visualizations
Caption: Classification of Tau PET Tracers by Generation and Key Properties.
Caption: Generalized Experimental Workflow for Comparative Tau PET Imaging Studies.
Conclusion
Second-generation tau PET tracers represent a significant advancement over the first-generation tracer [18F]flortaucipir, offering improved diagnostic accuracy due to higher specificity for PHF-tau and reduced off-target binding. While all second-generation tracers demonstrate superior performance to [18F]flortaucipir, they each exhibit unique binding properties and off-target binding profiles that should be considered when designing and interpreting research studies. [18F]MK-6240 shows a particularly high dynamic range, which may be advantageous for detecting early or subtle changes in tau pathology. Head-to-head comparison studies are essential for harmonizing data across different tracers and for selecting the optimal imaging agent for specific clinical and research applications in the field of Alzheimer's disease and other tauopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical validity of second-generation tau PET tracers as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [18F]GTP1 (Genentech Tau Probe 1), a radioligand for detecting neurofibrillary tangle tau pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. In Vivo Head-to-Head Comparison of [18F]GTP1 with [18F]MK-6240 and [18F]PI-2620 in Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. genentech-clinicaltrials.com [genentech-clinicaltrials.com]
- 12. researchgate.net [researchgate.net]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Head-to-Head Comparison of [18F]GTP1 with [18F]MK-6240 and [18F]PI-2620 in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tau PET Tracers for Longitudinal Monitoring of Tau Accumulation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different tau PET tracers in longitudinal studies, supported by experimental data. This document summarizes quantitative data, details experimental protocols, and visualizes key workflows to aid in the selection and application of these critical biomarkers in Alzheimer's disease and other tauopathies.
The in vivo quantification of tau pathology using positron emission tomography (PET) is a crucial tool in understanding the progression of Alzheimer's disease (AD) and for assessing the efficacy of therapeutic interventions. Several PET tracers have been developed to image tau aggregates, each with distinct characteristics. This guide focuses on the longitudinal performance of prominent first and second-generation tau tracers, including [¹⁸F]Flortaucipir, [¹⁸F]MK-6240, [¹⁸F]RO-948, and [¹⁸F]PI-2620.
Comparative Analysis of Longitudinal Tau Accumulation Rates
The selection of a tau PET tracer for a longitudinal study depends on various factors, including its dynamic range, sensitivity to change, and off-target binding profile. The following table summarizes the annualized rates of tau accumulation as measured by different tracers in various patient populations.
| Tracer | Patient Population | Brain Region | Annualized SUVR Change | Annualized Percentage Change (%) | Citation |
| [¹⁸F]Flortaucipir | Cognitively Unimpaired (Aβ+) | Temporal Lobe Composite | 0.006 | 0.5 | [1] |
| Cognitively Impaired (Aβ+) | Late AD Meta-ROI | 0.053 | 3.0 | [1] | |
| Alzheimer's Disease | Global Cortex | 0.04 | 2.5 | [2] | |
| Mild Cognitive Impairment (Aβ+) | Global Cortex | 0.02 | 0.8 | [2] | |
| [¹⁸F]MK-6240 | Mild Cognitive Impairment (Aβ+) | Multiple Regions | 0.05 | 5.0-7.0 | [2][3] |
| Alzheimer's Disease (Aβ+) | Multiple Regions | 0.12 | 5.0-7.0 | [2][3] | |
| Preclinical AD (Aβ+ CU) | Mesial, Meta-temporal, Temporoparietal | Statistically significant increase compared to Aβ- CU | - | [4] | |
| [¹⁸F]PI-2620 | Late-Onset AD (Aβ+) | Global Cortex | 0.05 ± 0.07 | 3.90 ± 6.30 | [2] |
| Early-Onset AD (Aβ+) | Global Cortex | 0.13 ± 0.22 | 8.41 ± 11.89 | [2] | |
| Early-Onset AD (Aβ+) | Braak Stage V | 0.15 ± 0.25 | 9.10 ± 12.27 | [2] | |
| Early-Onset AD (Aβ+) | Braak Stage VI | 0.08 ± 0.12 | 7.16 ± 10.06 | [2] |
Note: SUVR (Standardized Uptake Value Ratio) is a common metric for quantifying tracer uptake. The annual percentage change is calculated relative to the baseline SUVR. Direct comparison of SUVR values across different tracers should be done with caution due to differences in their binding affinities and dynamic ranges. The HEAD study is an ongoing effort to harmonize measurements from different tracers to address this challenge.[5][6][7]
Second-generation tracers like [¹⁸F]MK-6240 generally exhibit a higher dynamic range compared to the first-generation tracer [¹⁸F]Flortaucipir, which may enhance the detection of subtle longitudinal changes.[8][9] For instance, one study found the dynamic range of SUVRs to be approximately two-fold higher for [¹⁸F]MK-6240 than for [¹⁸F]Flortaucipir.[8] This increased sensitivity may be particularly advantageous in early disease stages or for studies with shorter follow-up periods.[4]
Off-target binding is another critical consideration. [¹⁸F]Flortaucipir is known for off-target binding in the basal ganglia and choroid plexus.[8][9] Second-generation tracers were developed to mitigate this issue.[10] For example, a head-to-head comparison showed that striatal off-target binding of [¹⁸F]Flortaucipir was about 56% higher than that of [¹⁸F]MK-6240.[8] Similarly, [¹⁸F]RO948 demonstrated lower signal in the basal ganglia, thalamus, and choroid plexus compared to [¹⁸F]Flortaucipir.[11] However, some second-generation tracers have their own unique off-target binding profiles, such as meningeal uptake for [¹⁸F]MK-6240 and skull/meninges signal for [¹⁸F]RO948.[9][11][12]
Experimental Protocols for Longitudinal Tau PET Imaging
Accurate and reproducible quantification of longitudinal changes in tau deposition requires standardized and rigorous experimental protocols. The following outlines a generalized methodology based on practices from multicenter studies.[7][13][14]
1. Participant Recruitment and Characterization:
-
Inclusion Criteria: Participants are typically recruited from specific clinical groups, such as cognitively unimpaired (CU) individuals, individuals with mild cognitive impairment (MCI), and patients with a diagnosis of Alzheimer's disease dementia.[6] Amyloid-beta (Aβ) status, determined by amyloid PET or CSF analysis, is a key stratification variable.[1]
-
Exclusion Criteria: Common exclusion criteria include contraindications to PET or MRI, presence of other neurological or psychiatric disorders that could confound the diagnosis or imaging results, and use of investigational drugs.
-
Assessments: All participants undergo comprehensive assessments at baseline and follow-up, including clinical and cognitive evaluations (e.g., MMSE, CDR), and blood collection for biomarker analysis.[7]
2. PET Image Acquisition:
-
Radiotracer Administration: A standardized dose of the tau PET tracer is administered intravenously.
-
Uptake Period: A specific uptake period is allowed between tracer injection and the start of the PET scan. This period varies depending on the tracer's kinetics. For example:
-
Scan Duration: The duration of the PET scan is typically around 20-30 minutes.[17]
-
Concurrent Imaging: A structural MRI (usually a T1-weighted scan) is acquired for each participant to allow for anatomical co-registration and region of interest definition.[7] An amyloid PET scan is also typically performed to determine Aβ status.[7]
3. Image Processing and Analysis:
-
Image Pre-processing: PET images are corrected for motion, and co-registered to the individual's MRI.
-
Region of Interest (ROI) Definition: Standardized anatomical atlases are used to define ROIs on the participant's MRI, which are then transferred to the co-registered PET images. Common ROIs include meta-temporal regions, Braak stage-defined regions, and the whole cortex.[1][15]
-
Quantification: Tracer uptake is quantified as the Standardized Uptake Value (SUV). To account for inter-subject variability in tracer delivery and clearance, SUV values are often normalized to a reference region with low specific binding, resulting in the SUVR. The cerebellar gray matter is a commonly used reference region.[18]
-
Longitudinal Analysis: The annual rate of change in SUVR is calculated as the difference between follow-up and baseline SUVR, divided by the time interval in years.[1]
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a longitudinal tau PET imaging study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. One-Year Longitudinal Changes in Tau Accumulation on [18F]PI-2620 PET in the Alzheimer Spectrum | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. Head-to-head harmonization of tau PET tracers – The HEAD study | Carney Institute for Brain Science | Brown University [carney.brown.edu]
- 6. head-study.info [head-study.info]
- 7. head-study.info [head-study.info]
- 8. Direct Comparison of the Tau PET Tracers 18F-Flortaucipir and 18F-MK-6240 in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 11. Head-to-head comparison of tau positron emission tomography tracers [18F]flortaucipir and [18F]RO948 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Longitudinal amyloid and tau PET imaging in Alzheimer's disease: A systematic review of methodologies and factors affecting quantification - UCL Discovery [discovery.ucl.ac.uk]
- 14. amypad.eu [amypad.eu]
- 15. A multicenter comparison of [18F]flortaucipir, [18F]RO948, and [18F]MK6240 tau PET tracers to detect a common target ROI for differential diagnosis | springermedizin.de [springermedizin.de]
- 16. escholarship.org [escholarship.org]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic evaluation and assessment of longitudinal changes in reference region and extracerebral [18F]MK-6240 PET uptake - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In vitro Binding Profiles of Tau Ligands
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of tau protein aggregates in the brain are crucial for the diagnosis of Alzheimer's disease and other tauopathies, as well as for the development and monitoring of therapeutic interventions. Positron Emission Tomography (PET) ligands designed to bind to these tau aggregates are invaluable tools in this endeavor. This guide provides a comparative overview of the in vivo and in vitro binding characteristics of prominent first and second-generation tau PET ligands, supported by experimental data and detailed methodologies.
Quantitative Binding Profile Comparison
The following table summarizes the in vitro and in vivo binding characteristics of several key tau ligands. In vitro data are typically derived from studies on postmortem human brain tissue, while in vivo data are obtained from human PET imaging studies.
| Ligand | Generation | In Vitro Affinity (Kd or Ki, nM) | In Vitro Selectivity for Tau over Aβ | Key In Vitro Binding Characteristics | Key In Vivo Performance & Off-Target Binding |
| [18F]Flortaucipir (AV-1451, T807) | First | ~13.6 - 26.9 nM (to PHF-tau) | 25 to 27-fold | Good affinity for paired helical filaments (PHF-tau) and colocalizes with NFT deposition.[1] | High retention in areas with expected tau pathology.[2] Off-target binding observed in the basal ganglia, thalamus, and choroid plexus, potentially to MAO-A and MAO-B.[1][2] |
| [11C]PBB3 | First | ~28.1 nM | Variable | Binds to a broad spectrum of tau deposits, including those in non-AD tauopathies.[1][3][4] | Regional distribution in cortical areas is similar to other first-generation tracers but with less intensity.[1] |
| [18F]THK-5351 | First | ~1.3 nM | High | Developed to reduce white matter binding observed with earlier THK compounds.[1] Shows high binding affinity in AD brain homogenates.[1] | In vivo studies indicate reduced white matter binding and faster kinetics compared to its predecessor, THK-5117.[5] Off-target binding to MAO-B has been reported.[1] |
| [18F]RO948 | Second | High affinity and specificity for tau aggregates | Lacks affinity for Aβ plaques and MAO proteins | Shows specific binding to PHF-tau in AD.[6] | In a head-to-head comparison, showed higher SUVR values across the brain compared to [18F]PI-2620.[6] Exhibits a distinct off-target signal pattern, with higher SUVRs in the skull/meninges.[7] |
| [18F]PI-2620 | Second | High binding affinity for both 3R and 4R tau isoforms | No off-target binding to Aβ, α-synuclein, or MAO proteins | Autoradiography studies confirm binding to tau filaments in both AD and non-AD tauopathies.[6] | Highly correlated SUVR measurements with [18F]RO948 in all Braak regions.[7] Shows higher SUVRs in vascular structures, indicating a different off-target profile.[7] |
| [18F]MK-6240 | Second | Picomolar affinity for NFT (IC50 ~1 pM and 12 nM for two sites)[8] | High selectivity for tau aggregates | Autoradiography confirms binding to NFTs in AD brains.[9] Limited binding to non-AD tauopathies has been observed.[9][10] | Demonstrates concordance between in vivo imaging and neuropathological staging of NFTs.[11] |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of binding data. Below are summaries of common experimental protocols used to characterize tau ligands.
In Vitro Binding Assays (Brain Homogenates)
-
Objective: To determine the binding affinity (Kd, Ki) and density of binding sites (Bmax) of a radiolabeled ligand in brain tissue.
-
Methodology:
-
Tissue Preparation: Postmortem brain tissue from diagnosed Alzheimer's disease patients and healthy controls is homogenized in a suitable buffer (e.g., PBS) containing protease inhibitors.[1]
-
Saturation Binding Assay: Homogenates are incubated with increasing concentrations of the radiolabeled tau ligand to determine total binding. Non-specific binding is determined in a parallel set of experiments by adding a high concentration of a non-radiolabeled competitor.
-
Competition Binding Assay: Homogenates are incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of a non-radiolabeled competitor to determine the inhibition constant (Ki).
-
Detection: The amount of bound radioligand is quantified using a gamma counter or liquid scintillation counter after separating the bound from the free ligand, typically by filtration.
-
Data Analysis: Saturation and competition binding data are analyzed using non-linear regression to calculate Kd, Bmax, and Ki values.
-
In Vitro Autoradiography
-
Objective: To visualize the regional distribution and specificity of a radioligand's binding to tau pathology in brain sections.
-
Methodology:
-
Tissue Preparation: Frozen brain sections (typically 10-20 µm thick) from postmortem human tissue are mounted on glass slides.[9]
-
Incubation: The sections are incubated with a low concentration of the radiolabeled tau ligand. Adjacent sections may be used for determining non-specific binding by including a high concentration of a non-radiolabeled competitor.
-
Washing: The sections are washed to remove unbound radioligand.
-
Exposure: The slides are exposed to a phosphor imaging plate or photographic emulsion.
-
Imaging and Analysis: The resulting image is digitized and analyzed to quantify the density and distribution of the radioligand binding. This can be correlated with immunohistochemical staining for tau pathology on adjacent sections.[1][9][12]
-
In Vivo Positron Emission Tomography (PET) Imaging
-
Objective: To non-invasively visualize and quantify the distribution and density of tau aggregates in the living human brain.
-
Methodology:
-
Radioligand Administration: The radiolabeled tau ligand is administered intravenously to the study participant.
-
PET Scanning: Dynamic or static PET scans are acquired over a specific time period (e.g., 90-120 minutes) to measure the distribution of the radiotracer in the brain.[5][11]
-
Image Reconstruction and Analysis: The PET data are reconstructed to generate images of tracer uptake. For quantitative analysis, standardized uptake value ratios (SUVRs) are calculated by normalizing the tracer uptake in a target region to that of a reference region with low expected tau pathology (e.g., cerebellum gray matter).[7]
-
Correlation: PET imaging results are often correlated with clinical assessments of cognitive function and, in some cases, with postmortem neuropathological findings.[11]
-
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow for comparing tau ligand binding profiles and the logical relationship between in vitro and in vivo data.
References
- 1. Comparative binding properties of the tau PET tracers THK5117, THK5351, PBB3, and T807 in postmortem Alzheimer brains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vivo Tau Imaging for a Diagnostic Platform of Tauopathy Using the rTg4510 Mouse Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Comparison of Tau Radioligands 18F-THK-5351 and 18F-THK-5317 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Autoradiography validation of novel tau PET tracer [F-18]-MK-6240 on human postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. In Vivo Characterization and Quantification of Neurofibrillary Tau PET Radioligand 18F-MK-6240 in Humans from Alzheimer Disease Dementia to Young Controls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging of Tauopathies with PET Ligands: State of the Art and Future Outlook - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of tau tracers in diverse patient cohorts
The advent of tau positron emission tomography (PET) tracers has revolutionized the in vivo study of tau pathology, a hallmark of Alzheimer's disease (AD) and other neurodegenerative disorders known as tauopathies. The ability to visualize and quantify tau deposition in the living brain provides invaluable insights for early diagnosis, disease monitoring, and the development of targeted therapies. This guide offers an objective comparison of the performance of various tau tracers in diverse patient populations, supported by experimental data.
First vs. Second-Generation Tau Tracers: A Leap in Specificity
The development of tau PET tracers can be broadly categorized into two generations. First-generation tracers, while groundbreaking, were often hampered by off-target binding to other proteins and structures in the brain, complicating the interpretation of their signal.[1][2] Second-generation tracers were developed to overcome these limitations, demonstrating higher specificity for tau aggregates and reduced off-target binding.[2][3]
First-Generation Tracers:
-
Examples: [18F]FDDNP, [18F]THK-523, [18F]THK-5117, [18F]THK-5351, [11C]PBB3, and [18F]Flortaucipir (AV-1451/T807).
-
Limitations: A significant drawback of first-generation tracers is their off-target binding. For instance, [18F]FDDNP binds to both amyloid-beta plaques and tau tangles.[4][5] The THK series of tracers has shown off-target binding to monoamine oxidase B (MAO-B).[2] [18F]Flortaucipir, although widely used and FDA-approved (as Tauvid™), exhibits off-target binding to neuromelanin, melanin-containing cells, and hemorrhagic lesions.[1][5]
Second-Generation Tracers:
-
Examples: [18F]MK-6240, [18F]RO-948, [18F]PI-2620, [18F]GTP1, and [18F]JNJ-311.[2][3]
-
Improvements: These tracers were designed for higher specificity to tau aggregates and reduced off-target binding.[2] For example, they show less binding to MAO-B compared to their predecessors.[2] While off-target binding is not completely eliminated, it occurs in different regions, such as the skull and meninges for some tracers.[2] Head-to-head comparisons have shown that second-generation tracers like [18F]MK-6240 have a higher sensitivity than [18F]Flortaucipir.[6]
Performance in Diverse Patient Cohorts
The performance of tau tracers varies significantly across different patient populations, particularly between Alzheimer's disease and non-AD tauopathies.
-
Alzheimer's Disease (AD): Most currently used tau PET tracers, including [18F]Flortaucipir, [18F]MK-6240, [18F]RO-948, and [18F]PI-2620, effectively bind to the paired helical filament (PHF) tau characteristic of later Braak stages in AD.[1] The signal from these tracers in AD patients correlates well with cognitive decline and brain atrophy, making them valuable prognostic markers.[1]
-
Non-AD Tauopathies: Visualizing tau pathology in non-AD tauopathies, such as progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD), remains a challenge.[1] Tracer binding in these conditions is generally weaker and can be confounded by off-target binding in regions like the basal ganglia.[1] While some second-generation tracers show promise in binding to the 3R or 4R tau isoforms characteristic of non-AD tauopathies in autoradiography studies, in vivo imaging results have been mixed.[3] For instance, [18F]PI-2620 has shown some potential in PSP, possibly due to lower off-target binding in the basal ganglia.[1]
Quantitative Data Summary
The following tables summarize key performance metrics for a selection of first and second-generation tau tracers.
Table 1: First-Generation Tau Tracer Performance
| Tracer | Target Tau Isoforms | Known Off-Target Binding | Performance Notes in Diverse Cohorts |
| [18F]Flortaucipir (AV-1451) | 3R/4R Tau (in AD)[7] | Neuromelanin, MAO-A, choroid plexus[1][2][5] | Strong signal in AD; limited utility in non-AD tauopathies due to weak binding and off-target signal.[1] |
| [18F]THK-5351 | Predominantly 3R/4R Tau | MAO-B[5] | Higher affinity for MAO-B limits its specificity for tau pathology.[5] |
| [11C]PBB3 | 3R/4R and 4R Tau | Amyloid deposits, MAO-B[1][5] | Showed potential for imaging non-AD tauopathies but has low specific binding and a radiometabolite that enters the brain.[5] |
Table 2: Second-Generation Tau Tracer Performance
| Tracer | Target Tau Isoforms | Known Off-Target Binding | Performance Notes in Diverse Cohorts |
| [18F]MK-6240 | 3R/4R Tau (in AD)[8] | Meninges, retina[1][2] | High sensitivity for AD tau pathology.[6] Meningeal off-target binding may spill into adjacent cortical areas.[2] |
| [18F]RO-948 | 3R/4R Tau (in AD)[8] | Skull/meninges, retina[1][9] | Good differentiation between AD and healthy controls.[10] Distinct off-target signal in the skull/meninges.[9] |
| [18F]PI-2620 | 3R/4R Tau (in AD), some evidence for 4R[3][5] | Vascular structures, retina[1][9] | Promising for AD and potentially some non-AD tauopathies like PSP.[1][3] Higher signal in vascular structures.[9] |
| [18F]GTP1 | 3R/4R Tau (in AD)[2] | Basal ganglia[5] | High affinity for tau in AD, but notable off-target binding in the basal ganglia.[2][5] |
Experimental Protocols
The evaluation of tau tracers involves a combination of in vitro and in vivo experimental techniques.
In Vitro Autoradiography
Objective: To determine the binding specificity and affinity of a radiolabeled tracer to tau pathology in post-mortem brain tissue.
Methodology:
-
Tissue Preparation: Frozen human brain sections from patients with confirmed tauopathies and healthy controls are used.
-
Tracer Incubation: The brain sections are incubated with the radiolabeled tau tracer.
-
Washing: Non-specific binding is removed by washing the sections in buffer solutions.
-
Imaging: The sections are exposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Analysis: The intensity and distribution of the signal are quantified and compared with immunohistochemical staining for tau pathology on adjacent sections to confirm binding specificity. Competitive binding assays with unlabeled compounds are also performed to determine binding affinity (Ki or IC50 values).
In Vivo Positron Emission Tomography (PET) Imaging
Objective: To visualize and quantify tau pathology in the living human brain.
Methodology:
-
Participant Recruitment: Participants, including healthy controls and individuals with cognitive impairment, are recruited. Amyloid status is often determined using amyloid PET or cerebrospinal fluid analysis.
-
Radiotracer Administration: The tau PET tracer is administered intravenously.
-
PET Scan Acquisition: Dynamic or static PET scans are acquired over a specific time window post-injection (e.g., 60-90 minutes).
-
Image Processing: The PET data is reconstructed and corrected for factors like attenuation and motion. The images are often co-registered with the participant's MRI scan for anatomical reference.
-
Quantification: The tracer uptake is quantified, typically as a Standardized Uptake Value Ratio (SUVR), by normalizing the tracer concentration in a target region to that in a reference region (e.g., cerebellar gray matter) where tau pathology is expected to be minimal.
Visualizing Tau Pathology and Tracer Evaluation
Caption: Simplified Tau Pathology Pathway.
Caption: Experimental Workflow for Tau Tracer Evaluation.
Caption: Tau Tracer Generations and Key Characteristics.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Clinical validity of second-generation tau PET tracers as biomarkers for Alzheimer’s disease in the context of a structured 5-phase development framework - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tau positron emission tomography in tauopathies: A narrative review [pfmjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. PET imaging of tau protein targets: a methodology perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next generation tau tracers: [18F]MK-6420 vs [18F]flortaucipir | VJDementia [vjdementia.com]
- 7. researchgate.net [researchgate.net]
- 8. Discriminatory ability of next-generation tau PET tracers for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Head-to-head comparison of tau PET tracers [18F]PI-2620 and [18F]RO948 in non-demented individuals with brain amyloid deposition: the TAU-PET FACEHBI cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research points to tau PET scans as the future of Alzheimer’s disease diagnosis | Wisconsin Alzheimer's Disease Research Center [adrc.wisc.edu]
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling Tau Tracer 2 (PI-2620)
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Use, and Disposal of Tau Tracer 2 and its Radiolabeled Form, [¹⁸F]PI-2620.
This document provides critical, immediate safety and logistical information for the handling of this compound, also known as PI-2620. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance within the laboratory environment.
Chemical and Hazard Identification
This compound is a chemical compound used in neuroscience research, particularly as a positron emission tomography (PET) tracer for imaging Tau protein aggregates in the brain.[1][2][3] When radiolabeled with Fluorine-18, it is referred to as [¹⁸F]PI-2620.
Chemical Identity:
-
CAS Number: 2173361-80-1
-
Linear Formula: C₁₅H₉FN₄
-
IUPAC Name: 2-(2-fluoropyridin-4-yl)-9H-pyrrolo[2,3-b:4,5-c']dipyridine
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound and its radiolabeled counterpart. The following table summarizes the required PPE, with specific recommendations based on the associated hazards.
| PPE Category | Equipment | Specifications and Rationale |
| Hand Protection | Double Nitrile Gloves | Provides protection against skin irritation (H315). When working with solutions (e.g., in DMSO), consult glove manufacturer's chemical resistance charts for breakthrough times. Change gloves immediately upon contamination. |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Essential to prevent serious eye irritation (H319) from splashes of liquids or contact with the solid form. A face shield is recommended when handling larger quantities or during procedures with a high risk of splashing. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | Not generally required for handling the solid compound in small quantities. Use in a well-ventilated area or a chemical fume hood. | If there is a risk of generating dust or aerosols, or when handling volatile solutions, a NIOSH-approved respirator may be necessary. |
| Radiation Shielding (for [¹⁸F]PI-2620) | Lead or Tungsten Syringe Shields and Vial Shields | Essential for minimizing radiation exposure during the handling of the radiolabeled tracer. Use tongs and other remote handling tools to increase distance from the radioactive source. |
Experimental Protocols: Key Considerations
Radiolabeling of [¹⁸F]PI-2620:
The synthesis of [¹⁸F]PI-2620 typically involves an automated radiosynthesis module.[4] A common method is the nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride.
General Workflow for Handling [¹⁸F]PI-2620:
Disposal Plan
The disposal of waste generated from the use of this compound and [¹⁸F]PI-2620 must address both chemical and radiological hazards.
Waste Segregation:
All waste must be segregated at the point of generation into the following categories:
-
Non-Radioactive Chemical Waste: Unused non-radiolabeled this compound, contaminated solvents (e.g., DMSO), and disposable labware (gloves, pipette tips) used for handling the non-radioactive compound.
-
Radioactive Waste: All materials contaminated with [¹⁸F]PI-2620, including vials, syringes, needles, purification cartridges, and contaminated cleaning materials.
-
Sharps Waste (Radioactive and Non-Radioactive): Needles and other sharps must be placed in designated sharps containers, segregated by radioactive and non-radioactive contamination.
Disposal Procedure for [¹⁸F]PI-2620 Waste:
Due to the short half-life of Fluorine-18 (approximately 110 minutes), the primary method for radioactive waste disposal is "decay-in-storage."
Key Disposal Steps:
-
Collection: Collect all [¹⁸F] contaminated waste in designated, clearly labeled, and shielded containers.
-
Storage for Decay: Store the radioactive waste in a secure, designated radioactive materials area for a minimum of 10 half-lives (approximately 24 hours for ¹⁸F). This allows the radioactivity to decay to negligible levels.
-
Monitoring: After the decay period, monitor the waste with a suitable radiation survey meter to ensure it has returned to background radiation levels.
-
Final Disposal: Once the waste is confirmed to be at background radiation levels, it can be disposed of as chemical or biohazardous waste, following institutional guidelines. Deface or remove all radioactive material labels before final disposal.
-
Documentation: Maintain accurate records of all radioactive waste disposal.
For non-radioactive chemical waste, follow your institution's hazardous waste disposal procedures. Ensure that waste containers are properly labeled with the chemical contents and associated hazards.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
